4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJHQBDIDWDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672260 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920965-87-3 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920965-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as 4-Chloro-7-azaindole-3-carbonitrile, is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the 7-azaindole scaffold, it represents a "privileged" structure—a molecular framework that is recurrently found in biologically active compounds.[1][2] The strategic placement of a chlorine atom and a nitrile group on this core makes it an exceptionally versatile building block for the synthesis of complex molecules targeting a range of therapeutic areas, most notably in oncology and inflammatory diseases.[3][4]
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, meaning it has similar physical and chemical properties that allow it to mimic indole in biological systems, often with improved pharmacological profiles such as enhanced solubility or metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, offering field-proven insights for its effective use in drug discovery and development.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis and drug design. The key characteristics of this compound are summarized below.
Core Structure and Identification
The molecule consists of a fused bicyclic system where a pyrrole ring is joined to a pyridine ring. The chlorine substituent at position 4 and the carbonitrile group at position 3 are key functional handles for synthetic elaboration.
Caption: Chemical Structure of this compound.
Quantitative Data Summary
The physical and chemical properties of the compound are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 920965-87-3 | [5][6] |
| Molecular Formula | C₈H₄ClN₃ | [5] |
| Molecular Weight | 177.59 g/mol | [5] |
| Appearance | Off-white to yellow or light brown solid | [5] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 10.58 ± 0.40 | [5] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Mechanistic Insight
The synthesis of this compound is a multi-step process. A common and effective laboratory-scale protocol involves the chlorination and dehydration of a precursor amide or oxime. The following protocol is adapted from established patent literature.[5]
Experimental Protocol: Synthesis
This procedure details the conversion of a precursor compound (referred to as C40 in the source literature) to the final product.[5]
Step 1: Reaction Setup
-
Suspend the precursor compound (e.g., 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide or a related structure) (3.2 g, 16.4 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]
-
At room temperature (25 °C), add thionyl chloride (SOCl₂) (1.95 g, 16.4 mmol) dropwise to the suspension.
-
Expert Insight: Thionyl chloride serves a dual purpose here. It acts as a dehydrating agent to convert the amide/oxime precursor into the nitrile and as a chlorinating agent for the pyridine ring if the precursor is not already chlorinated. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate.
-
Step 2: Reflux and Reaction Monitoring
-
Heat the mixture to reflux and maintain stirring for 4 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Neutralization
-
Upon completion, cool the reaction mixture to 25 °C.
-
Filter the mixture to collect the resulting solid.
-
Suspend the collected solid in a saturated sodium bicarbonate solution (10 mL) and stir for 15 minutes.[5]
-
Trustworthiness: This step is critical for neutralizing any excess acidic reagents like HCl or SOCl₂, ensuring the stability of the product and preventing corrosion of equipment. The effervescence of CO₂ is a visual confirmation of neutralization.
-
Step 4: Isolation and Purification
-
Collect the solid by filtration and wash thoroughly with deionized water (50 mL).
-
Dry the solid under vacuum for 2 hours.
-
Suspend the dried residue in acetonitrile (20 mL) and reflux for 1 hour.[5]
-
Expert Insight: This acetonitrile reflux step acts as a trituration or recrystallization to remove more soluble impurities, significantly enhancing the purity of the final product. This yields the target compound as a light brown solid.
-
-
Cool the suspension to 25 °C, filter the solid, and dry under reduced pressure to afford the final product (yield reported as 70%).[5]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The data provides a unique fingerprint for the molecule.
| Technique | Key Observations | Interpretation |
| Infrared (IR) | Major absorption peaks at 2228 cm⁻¹ , 3136, 1609, 1573 cm⁻¹[5] | The sharp peak at 2228 cm⁻¹ is highly characteristic of a nitrile (C≡N) stretching vibration. The other peaks correspond to N-H stretching, C=C, and C=N bonds within the heterocyclic rings. |
| ¹H NMR (CDCl₃) | δ: 13.1-13.3 (broad, 1H), 8.6 (s, 1H), 8.3-8.4 (d, 1H), 7.4-7.5 (d, 1H)[5] | The broad peak at high delta is typical for the pyrrole N-H proton. The other signals in the aromatic region correspond to the protons on the pyrrole and pyridine rings. |
| Mass Spec. (MS) | Molecular ion peak (M+H)⁺ of 178.2 [5] | This observed mass corresponds directly to the calculated molecular weight of the protonated molecule (C₈H₅ClN₃⁺), confirming the molecular formula. |
Note: NMR solvent can significantly impact peak positions, especially for the N-H proton.
Application in Drug Discovery: A Versatile Synthetic Platform
The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening. The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of modern cancer therapeutics.[2][7]
Strategic Importance in Kinase Inhibitor Design
Kinase inhibitors typically function by competing with ATP at the enzyme's active site. The 7-azaindole core is particularly effective at forming key hydrogen bonds within this site.
-
The 4-Chloro Position: This is a prime site for introducing diversity. The chlorine atom can be readily displaced by various nucleophiles (amines, thiols) or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach larger, more complex side chains.[3] These side chains are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
The 3-Carbonitrile Position: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other heterocycles, providing another avenue for structural modification.
This dual functionality allows for a "fragment-based" or "scaffold-decorating" approach in drug design, where a proven core is elaborated upon to achieve a desired biological activity.[8] Derivatives of the 7-azaindole scaffold have shown potent activity against numerous kinases, including PI3K, FGFR4, ABL, and SRC.[7][8][9]
Caption: Role of this compound in a Drug Discovery Pipeline.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential to ensure laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or a face shield.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-characterized properties, and, most importantly, its proven utility as a scaffold for high-value therapeutic targets like protein kinases, solidify its importance in modern drug discovery.[4] A thorough understanding of its chemistry, handling, and synthetic potential enables research and development teams to accelerate the journey from a molecular concept to a potential life-saving therapeutic.
References
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed.
- This compound | 920965-87-3. (n.d.). J&K Scientific.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
- Azaindole Therapeutic Agents. (2020). PMC - NCBI.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2019). ACS Medicinal Chemistry Letters.
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry.
- Safety Data Sheet for 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. (2025). Angene Chemical.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 13. angenechemical.com [angenechemical.com]
- 14. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Cornerstone Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (also known as 4-chloro-3-cyano-7-azaindole), a pivotal heterocyclic intermediate in contemporary drug discovery. The unique electronic properties and functional group arrangement of this 7-azaindole derivative make it an exceptionally versatile scaffold for the synthesis of targeted therapeutics, most notably kinase inhibitors. This document offers an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed, field-proven protocols for its synthesis and subsequent functionalization via modern cross-coupling methodologies are provided, aimed at researchers, medicinal chemists, and process development scientists. The causality behind experimental choices, mechanistic considerations, and the strategic application of this building block in the development of potent kinase inhibitors are discussed to provide a holistic and practical resource for the scientific community.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. It acts as a bioisostere of indole and purine, capable of forming crucial hydrogen bonding interactions with protein targets through both the pyrrole N-H donor and the pyridine N7 acceptor. This dual-functionality has cemented its role in the design of potent enzyme inhibitors. The introduction of specific functional groups onto this core dramatically tunes its electronic and steric properties, enabling precise modulation of target affinity, selectivity, and pharmacokinetic profiles.
This compound (Figure 1) has emerged as a particularly valuable second-generation building block. The strategic placement of three key functional groups offers a trifecta of synthetic handles:
-
The C4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
-
The C3-Carbonitrile Group: A strong electron-withdrawing group that modulates the reactivity of the heterocyclic core. It can also serve as a synthetic precursor for other functional groups like amides or tetrazoles, or act as a key interaction point within a protein's binding site.
-
The Pyrrole N-H Group: A site for substitution or protection, and a critical hydrogen bond donor for target engagement.
This guide will dissect the chemistry of this powerful intermediate, providing the technical foundation necessary for its effective utilization in research and development programs.
Physicochemical & Spectroscopic Characterization
Accurate characterization is paramount for ensuring the quality and reactivity of a starting material. The data presented below serves as a benchmark for researchers synthesizing or procuring this compound.
Physical and Chemical Properties
A summary of the key physicochemical properties is provided in Table 1. The compound is typically an off-white to light brown solid, stable under inert atmosphere, and should be stored refrigerated to prevent degradation.[1]
| Property | Value | Reference(s) |
| CAS Number | 920965-87-3 | [1] |
| Molecular Formula | C₈H₄ClN₃ | [1][2] |
| Molecular Weight | 177.59 g/mol | [1] |
| Appearance | Off-white to light brown solid | [3] |
| Storage Temp. | 2-8°C under inert gas | [3] |
| IUPAC Name | This compound | [2] |
| InChI Key | XQAJHQBDIDWDGZ-UHFFFAOYSA-N | [2] |
Spectroscopic Analysis & Interpretation
Confirmation of the structure and purity is typically achieved through a combination of NMR, IR, and Mass Spectrometry.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and a broad signal for the pyrrole N-H. In CDCl₃, the N-H proton appears as a broad peak between δ 13.1-13.3 ppm.[3] The three aromatic protons appear as a singlet (H2) and two doublets (H5, H6), typically resonating between δ 7.4 and 8.6 ppm.[3]
-
¹³C NMR Spectroscopy (Predicted): Based on analyses of similar 7-azaindole structures, the carbon spectrum is expected to show 8 distinct signals. The nitrile carbon (C3) would be significantly downfield (around 115 ppm), while the carbon bearing the chlorine (C4) would also be downfield. The remaining aromatic carbons would appear in the typical δ 100-155 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption at ~2228 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[3] A broad peak around 3136 cm⁻¹ corresponds to the N-H stretching of the pyrrole ring.[3] The aromatic region (1610-1400 cm⁻¹) will show several sharp bands corresponding to the C=C and C=N stretching vibrations of the fused ring system.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode will show a prominent molecular ion peak (M+H)⁺ at m/z 178.2, consistent with the calculated value.[3] The characteristic isotopic pattern for a single chlorine atom (approximately 3:1 ratio for M and M+2 peaks) will also be observed.
Synthesis of this compound
The synthesis of this intermediate is a multi-step process that typically starts from the parent 7-azaindole or a related precursor. While several routes are plausible, a common and logical pathway involves the introduction of the nitrile group followed by chlorination.
Conceptual Synthetic Strategy
The most direct strategies involve functionalizing a pre-formed 7-azaindole core. The introduction of a substituent at the C3 position of 7-azaindole is a well-established transformation, often proceeding via an electrophilic substitution mechanism. The Vilsmeier-Haack reaction is an ideal choice for this, as it introduces a formyl group that can be readily converted to a nitrile. Subsequent chlorination at the C4 position leverages the chemistry of the pyridine N-oxide.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established chemical transformations for this class of heterocycles.[3][4][5]
Step 1: Vilsmeier-Haack Formylation of 7-Azaindole
-
Causality: The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the "Vilsmeier reagent"), generated in situ from DMF and POCl₃, as the electrophile.[6][7] The electron-rich pyrrole ring of 7-azaindole preferentially undergoes electrophilic substitution at the C3 position to yield the 3-formyl derivative.[8]
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5 equiv.) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF to the reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate until pH 8-9.
-
The resulting precipitate, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is collected by filtration, washed with water, and dried.
-
Step 2: Conversion of Aldehyde to Nitrile
-
Causality: This is a standard two-step, one-pot conversion. The aldehyde is first converted to an oxime with hydroxylamine. The subsequent dehydration of the oxime, often with a reagent like acetic anhydride or thionyl chloride, yields the carbonitrile.
-
Procedure:
-
Suspend the 3-carbaldehyde intermediate (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in formic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction, pour onto ice water, and neutralize with aqueous ammonia.
-
Collect the precipitated 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile by filtration, wash with water, and dry.
-
Step 3: Chlorination of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
-
Causality: Direct chlorination of the pyridine ring is difficult. The standard approach involves N-oxidation of the pyridine nitrogen, which activates the C4 position for nucleophilic attack. The N-oxide is then treated with a chlorinating agent like POCl₃ or SOCl₂. The oxygen atom is displaced, and chlorine is installed at the C4 position.
-
Procedure (based on a similar transformation[3]):
-
Suspend the 3-carbonitrile intermediate (1.0 equiv.) in dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.0 equiv.) and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter the resulting solid.
-
Suspend the solid in a saturated sodium bicarbonate solution and stir for 15 minutes to quench any remaining acid.
-
Collect the solid by filtration, wash thoroughly with deionized water, and dry under vacuum.
-
The crude solid can be further purified by suspending in a solvent like acetonitrile, heating to reflux for 1 hour, cooling, and filtering to afford the final product, this compound.[3]
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily centered around the C4-chloro substituent. The electron-withdrawing nitrile at C3 enhances the electrophilicity of the pyridine ring, making the C4 position particularly susceptible to functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium catalysis has revolutionized C-C and C-N bond formation, and this substrate is an excellent partner in these transformations. These reactions are foundational to building the molecular complexity required for potent and selective kinase inhibitors.[9][10]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Principle: This reaction couples the C4 position with an aryl or heteroaryl boronic acid (or ester) to form a biaryl structure. It is one of the most robust and widely used methods in drug discovery.[11]
-
Protocol Insight: For challenging heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often required for high yields.[12][13] A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step.[12]
-
Experimental Protocol (Representative):
-
To a degassed mixture of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.) in a 1,4-dioxane/water (4:1) solvent system, add Pd₂(dba)₃ (0.025 equiv.) and a suitable phosphine ligand (e.g., SPhos, 0.05 equiv.).
-
Heat the reaction mixture at 100°C under a nitrogen atmosphere for 2-12 hours until TLC/LC-MS analysis shows consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the C4-aryl product.
-
B. Buchwald-Hartwig Amination (C-N Bond Formation)
-
Principle: This reaction forms a C-N bond by coupling the C4 position with a primary or secondary amine.[14][15] It is the premier method for synthesizing the 4-amino-7-azaindole core found in many kinase inhibitors.[8]
-
Protocol Insight: The choice of ligand and base is critical. For heteroaryl chlorides, ligands like RuPhos or XPhos are often superior.[8] Strong, non-nucleophilic bases such as LiHMDS or NaOtBu are typically used.[8][15] The reaction can often be run at or slightly above room temperature.
-
Experimental Protocol (Representative):
-
To a dry Schlenk tube under an inert argon atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G2, 0.01 equiv.), and the ligand (e.g., RuPhos, 0.01 equiv.).
-
Add the desired amine (1.2 equiv.) followed by anhydrous THF.
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 equiv., 1M in THF) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC/LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is often preferred, direct SNAr is also a viable strategy, particularly with strong nucleophiles like alkoxides or thiolates. The electron-deficient nature of the pyridine ring, further activated by the C3-nitrile, facilitates this reaction.[8] Microwave heating can often accelerate these transformations.[16]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-substituted-1H-pyrrolo[2,3-b]pyridine core is a validated "hinge-binding" motif for numerous protein kinases. The pyrrole N-H and pyridine N7 atoms form canonical hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The C4 substituent, installed using the chemistry described above, projects into the hydrophobic pocket of the ATP binding site, where modifications can dictate potency and selectivity.
This specific intermediate, this compound, is an ideal starting point for synthesizing libraries of potential inhibitors against several important kinase families:
-
Janus Kinase (JAK) Inhibitors: The closely related pyrrolo[2,3-d]pyrimidine scaffold is the core of Tofacitinib, a blockbuster drug for rheumatoid arthritis.[17][18] This highlights the utility of the deazapurine core in targeting JAKs.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in many cancers. Numerous potent FGFR inhibitors are based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[13][19]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The FDA-approved drug Pexidartinib contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, demonstrating the scaffold's clinical relevance in targeting CSF1R for cancer therapy.[10][20]
Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds and cyanated molecules, appropriate safety precautions are mandatory.
-
Hazard Identification: This compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[18][21]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[21][22] Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep refrigerated (2-8°C) and away from moisture and strong oxidizing agents.[3][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[18]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated array of functional groups provides chemists with a versatile and powerful platform for accessing novel chemical space. The robust and predictable reactivity of the C4-chloro position under modern palladium-catalyzed cross-coupling conditions allows for the rapid generation of diverse compound libraries. Its proven value as a core scaffold in the development of clinically relevant kinase inhibitors underscores its significance. This guide has provided the fundamental chemical principles, practical experimental protocols, and strategic context necessary for researchers to fully leverage the potential of this cornerstone building block in their pursuit of the next generation of targeted therapeutics.
References
A consolidated list of all sources cited within this document is provided below.
- An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). National Center for Biotechnology Information.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2006). ResearchGate.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction. (2014, April 13). Chem-Station.
- Tofacitinib synthesis. (n.d.). Universidade NOVA de Lisboa.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). National Center for Biotechnology Information.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). National Center for Biotechnology Information.
- The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. (n.d.). ResearchGate.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Center for Biotechnology Information.
- Pexidartinib. (n.d.). PubChem.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI.
- Safety Data Sheet. (2025, September 19). Angene Chemical.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). Omsk State University.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA.
- This compound. (n.d.). J&K Scientific.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). National Center for Biotechnology Information.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
- 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate.
- 7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme.de [thieme.de]
- 6. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. research.unl.pt [research.unl.pt]
- 19. d-nb.info [d-nb.info]
- 20. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 920965-87-3), a pivotal heterocyclic building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the synthesis, properties, and critical applications of this compound, with a focus on its role in the generation of targeted kinase inhibitors.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole core is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moments, which can be strategically exploited in drug design to enhance binding affinity, selectivity, and pharmacokinetic profiles.
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. This compound, with its reactive chloro and cyano functionalities, serves as a versatile starting material for the synthesis of a diverse range of substituted 7-azaindoles, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 920965-87-3 | [2] |
| Molecular Formula | C₈H₄ClN₃ | [2] |
| Molecular Weight | 177.59 g/mol | [2] |
| Appearance | Light brown solid | [2] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | Under inert gas (nitrogen or Argon) | [2] |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol provides a detailed methodology, along with an explanation of the underlying chemical principles.
Synthetic Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 2-cyano-3-(1,3-dioxolan)ethyl propionate
-
To a solution of ethyl cyanoacetate in a suitable organic solvent (e.g., DMF), add an alkaline catalyst such as sodium hydride or cesium carbonate. The base deprotonates the acidic α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate.
-
Slowly add 2-bromomethyl-1,3-dioxolane to the reaction mixture. The enolate undergoes a nucleophilic substitution reaction with the alkyl bromide, forming the desired product.
-
The reaction is typically heated to drive it to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Synthesis of pyrrolo[2,3-d]pyrimidin-4-ol
-
The 2-cyano-3-(1,3-dioxolan)ethyl propionate is then subjected to a cyclization reaction with formamidine acetate in the presence of an alkaline catalyst. This step forms the pyrimidine ring of the bicyclic system.
-
Following the initial cyclization, the addition of hydrochloric acid facilitates the hydrolysis of the dioxolane protecting group and subsequent intramolecular cyclization to form the pyrrole ring, yielding pyrrolo[2,3-d]pyrimidin-4-ol.[3]
Step 3: Synthesis of this compound
-
The final step involves the chlorination of the hydroxyl group at the 4-position of the pyrrolo[2,3-d]pyrimidin-4-ol. This is a critical transformation, as the resulting chloro-substituted product is highly activated towards nucleophilic aromatic substitution.
-
A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3][4] The reaction is typically carried out by heating the substrate in neat POCl₃ or in a high-boiling inert solvent.
-
Mechanistic Insight: The hydroxyl group of the substrate attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product. The use of POCl₃ is advantageous as it serves as both the chlorinating agent and a dehydrating agent, driving the reaction to completion.
-
Upon completion of the reaction, the excess POCl₃ is carefully quenched, and the product is isolated and purified. A common purification method is recrystallization.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The primary application of this compound is as a versatile intermediate in the synthesis of kinase inhibitors. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, such as amines, allowing for the introduction of diverse side chains to explore the chemical space around the 7-azaindole core.
A prominent example of a drug synthesized from a derivative of this scaffold is Tofacitinib , a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][6][7] The synthesis of Tofacitinib involves the nucleophilic aromatic substitution of a chloro-pyrrolo[2,3-d]pyrimidine with a chiral piperidine derivative.
The JAK-STAT Signaling Pathway and the Mechanism of Action of Tofacitinib
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the expression of genes involved in inflammation and immune responses. Tofacitinib inhibits the activity of JAKs, thereby blocking this signaling cascade and reducing the production of inflammatory mediators.
Safety, Handling, and Disposal
As a reactive chemical intermediate, this compound and the reagents used in its synthesis require careful handling to ensure laboratory safety.
Hazard Identification:
-
This compound: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[4][8]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes. Causes severe skin burns and eye damage.[2][8][9][10][11]
Handling Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Avoid inhalation of dust, fumes, and vapors.
-
Keep away from water and moisture, especially when working with phosphorus oxychloride.[2][9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Carefully quench reactive reagents like phosphorus oxychloride before disposal.
Conclusion
This compound is a testament to the power of heterocyclic chemistry in modern drug discovery. Its versatile reactivity and the privileged nature of the 7-azaindole scaffold have established it as a critical building block for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher or organization involved in the development of novel pharmaceuticals. As our understanding of cellular signaling pathways continues to grow, the demand for such versatile and strategically functionalized intermediates is only set to increase, ensuring the continued importance of this compound in the future of medicinal chemistry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
- 6. nbinno.com [nbinno.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework stands out as a "privileged scaffold." Its bioisosteric relationship to indole, a common motif in biologically active molecules, has made it a cornerstone in the design of novel therapeutics.[1][2] The strategic placement of a nitrogen atom in the six-membered ring introduces unique electronic properties and hydrogen bonding capabilities, profoundly influencing molecular interactions with biological targets.[1] This has led to the development of numerous 7-azaindole derivatives as potent kinase inhibitors, cytotoxic agents, and modulators of various cellular signaling pathways.[2][3]
Within this important class of compounds, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile emerges as a particularly valuable and versatile intermediate. The presence of a chloro group at the 4-position and a nitrile group at the 3-position provides orthogonal reactivity, allowing for selective functionalization of the 7-azaindole core. This guide offers a comprehensive technical overview of the physical, chemical, and pharmacological properties of this key building block, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClN₃ | [4] |
| Molecular Weight | 177.59 g/mol | [4] |
| CAS Number | 920965-87-3 | [4] |
| Appearance | Off-white to yellow or light brown solid | [4] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 10.58 ± 0.40 | [4] |
| Solubility | While quantitative data is not readily available in the literature, it is reported to be soluble in common organic solvents such as dichloromethane (DCM), acetonitrile, and likely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is expected to have low solubility in water. | [4] |
| Storage | Store at 2-8°C under an inert atmosphere (nitrogen or argon). | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
Infrared (IR) Spectroscopy:
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3136 | N-H stretch of the pyrrole ring |
| 2228 | C≡N stretch of the nitrile group |
| 1609, 1573, 1511 | C=C and C=N stretching vibrations of the aromatic rings |
| 1455, 1398, 1336, 1312 | Aromatic ring skeletal vibrations and C-H bending |
Data sourced from ChemicalBook.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for elucidating the detailed structure of the molecule.
¹H NMR (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.1-13.3 | Broad singlet | 1H | N-H of the pyrrole ring |
| 8.6 | Singlet | 1H | H-2 |
| 8.3-8.4 | Doublet | 1H | H-6 |
| 7.4-7.5 | Doublet | 1H | H-5 |
Data sourced from ChemicalBook.[4]
¹³C NMR (Predicted):
While experimental ¹³C NMR data is not explicitly detailed in the available literature, predicted chemical shifts can provide a useful reference for experimental verification. The carbon of the nitrile group (C≡N) is expected to appear around 115-120 ppm. The aromatic carbons will resonate in the 100-150 ppm region, with the carbon attached to the chlorine atom (C-4) being significantly influenced by the halogen's electronegativity.
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): A molecular ion peak (M+H)⁺ is observed at m/z 178.2, which is consistent with the calculated molecular weight for C₈H₄ClN₃.[4]
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by the chloro and nitrile substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. This is a key reaction for introducing a variety of functional groups at this position, which is often a critical interaction point in kinase inhibitors.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
The reaction typically proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring and the nitrile group. This reaction is often carried out at elevated temperatures and may be facilitated by a base.
Electrophilic Substitution
The pyrrole ring of the 7-azaindole scaffold is electron-rich and therefore susceptible to electrophilic substitution. Theoretical and experimental studies on 7-azaindoles have shown that electrophilic attack preferentially occurs at the C3 position. However, in the case of this compound, the C3 position is already substituted with a nitrile group. Therefore, electrophilic substitution at other positions, such as the pyrrolic nitrogen or other carbons on the pyrrole ring, would require specific reaction conditions and may be less facile.
Stability
Synthesis and Purification
A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A common synthetic route to this compound is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from a procedure described in the literature.[4]
-
Reaction Setup: Suspend the precursor compound (referred to as C40 in the source, 3.2 g, 16.4 mmol) in dichloromethane (50 mL) in a round-bottom flask at room temperature (25 °C).
-
Addition of Reagent: Add thionyl chloride (1.95 g, 16.4 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 25 °C and filter to collect the resulting solid.
-
Neutralization: Suspend the collected solid in a saturated sodium bicarbonate solution (10 mL) and stir for 15 minutes.
-
Isolation: Collect the solid by filtration, wash with deionized water (50 mL), and dry under vacuum for 2 hours.
-
Purification: Suspend the dried residue in acetonitrile (20 mL) and reflux for 1 hour.
-
Final Product: Cool the mixture to 25 °C, filter the solid, and dry under reduced pressure to afford this compound as a light brown solid (yield: 70%, 2 g).
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The 7-azaindole scaffold is adept at forming crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. The chloro and nitrile groups on the title compound provide handles for further chemical modifications to achieve potency and selectivity against specific kinase targets.
Numerous patents and research articles describe the use of this compound in the preparation of inhibitors for a range of kinases, including but not limited to Janus kinases (JAKs), Leucine-Rich Repeat Kinase 2 (LRRK2), and Fibroblast Growth Factor Receptor (FGFR).[3][5] The general strategy involves a nucleophilic aromatic substitution at the C4 position, often with an amine-containing moiety, to introduce a side chain that can interact with other regions of the kinase active site.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined physicochemical properties, predictable reactivity, and established synthetic route make it an invaluable tool for medicinal chemists. The strategic positioning of the chloro and nitrile groups on the privileged 7-azaindole scaffold provides a versatile platform for the synthesis of a diverse range of compounds, particularly potent and selective kinase inhibitors. As the quest for novel therapeutics continues, the importance of such well-characterized and strategically functionalized building blocks will undoubtedly grow.
References
- Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health.
- Azaindole Therapeutic Agents. National Institutes of Health.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem.
- This compound. J&K Scientific.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health.
- Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
Sources
- 1. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11389493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile molecular weight
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound built upon the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry, serving as a foundational element for a multitude of targeted therapies. The strategic placement of a chloro group at the 4-position and a carbonitrile at the 3-position renders this molecule a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical agents. Its structural framework is prevalent in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases[1]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, applications, and handling protocols, designed to support professionals in research and drug development.
Physicochemical and Structural Properties
The unique arrangement of functional groups on the pyrrolo[2,3-b]pyridine core dictates the reactivity and utility of the molecule. The electron-withdrawing nature of the chloro and nitrile groups significantly influences the chemistry of the heterocyclic system.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | [2][3] |
| Molecular Weight | 177.59 g/mol | [2][3] |
| CAS Number | 920965-87-3 | [2] |
| Appearance | Light brown solid | [2] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [2] |
| IUPAC Name | This compound | [4] |
| InChI Key | XQAJHQBDIDWDGZ-UHFFFAOYSA-N | [4] |
| SMILES | C1=CN=C2C(=C1Cl)C(=CN2)C#N | [4] |
Synthesis and Mechanistic Insight
The preparation of this compound typically involves the chlorination of a precursor molecule. A common and effective method utilizes a dehydrating chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert a hydroxyl or oxo-precursor into the desired chloro-derivative. The synthesis of the related compound, 4-chloropyrrolo[2,3-d]pyrimidine, from its corresponding pyrimidin-4-ol precursor using phosphorus oxychloride illustrates this established transformation pathway[5][6].
A documented synthesis route involves reacting the precursor, 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, with a chlorinating agent. The mechanism proceeds via the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion to displace the activated oxygen group, yielding the final product.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is based on a reported procedure for a similar synthesis[2].
-
Reaction Setup : Suspend the precursor compound (e.g., 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 16.4 mmol) in dichloromethane (50 mL) in a reaction flask at room temperature (25 °C).
-
Addition of Reagent : Add thionyl chloride (1.95 g, 16.4 mmol) to the suspension.
-
Reaction : Heat the mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to 25 °C and filter the resulting solid.
-
Neutralization : Suspend the collected solid in a saturated sodium bicarbonate solution (10 mL) and stir for 15 minutes to neutralize any remaining acid.
-
Isolation : Collect the solid by filtration, wash thoroughly with deionized water (50 mL).
-
Drying : Dry the product under vacuum for 2 hours to afford 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine as a light brown solid[2].
Spectroscopic Characterization
Structural confirmation is paramount. The following data provides a basis for the analytical validation of this compound.
| Technique | Characteristic Data | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+H)⁺: 178.2 | Confirms the molecular weight of the compound (177.59 g/mol ).[2] |
| Infrared Spectroscopy (IR) | Major Peaks (cm⁻¹): 3136, 2228, 1609, 1573 | 3136: N-H stretch of the pyrrole ring. 2228: C≡N (nitrile) stretch, a key functional group identifier. 1609, 1573: C=C and C=N stretching of the aromatic rings.[2] |
| NMR Spectroscopy (¹H NMR) | δ (ppm): 13.1-13.3 (broad, 1H), 8.6 (s, 1H), 8.3-8.4 (d, 1H), 7.4-7.5 (d, 1H) | 13.1-13.3: Labile proton of the pyrrole N-H. 8.6, 8.3-8.4, 7.4-7.5: Protons on the heterocyclic ring system.[2] |
Applications in Medicinal Chemistry
The 7-azaindole scaffold is a "privileged structure" in drug discovery, frequently utilized for its ability to form key hydrogen bond interactions with protein targets. This compound is an exemplary building block for creating libraries of potential drug candidates.
-
Versatile Intermediate : The chloro group at the C4 position is a reactive site for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine, ether, or thioether side chains. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Scaffold for Kinase Inhibitors : The pyrrolo[2,3-d]pyrimidine core, a close analogue, is central to numerous FDA-approved Janus kinase (JAK) inhibitors and other kinase-targeted therapies[1]. The 7-azaindole core of the title compound serves a similar role, enabling the design of potent inhibitors for targets like CSF1R[7].
-
Nitrile Group Transformations : The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification points for molecular design.
Potential Derivatization Pathways
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Determining the Solubility Profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides a comprehensive framework for characterizing the solubility profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a key intermediate in pharmaceutical research. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the robust data necessary for informed decision-making in medicinal chemistry, formulation development, and pharmacokinetic studies.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates its bioavailability, impacts its formulation possibilities, and influences its toxicological assessment. A thorough understanding of how this compound behaves in various aqueous and organic media is therefore not just beneficial, but essential for its successful development.
This guide will navigate the theoretical underpinnings and practical execution of solubility studies, focusing on two key aspects: thermodynamic and kinetic solubility. We will explore the "why" behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | [1] |
| Molecular Weight | 177.59 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C for long term storage. | [1][2] |
It is important to note that experimental validation of predicted properties is always recommended.
Thermodynamic vs. Kinetic Solubility: A Conceptual Framework
In the realm of drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility.[3][4]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent under specific conditions of temperature and pressure.[5] It is a state of minimum Gibbs free energy.
-
Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[5][6][7] This value can be higher than the thermodynamic solubility as it may represent a supersaturated, metastable state.[3][4]
Understanding this distinction is vital. While kinetic solubility provides a rapid assessment for initial compound ranking, thermodynamic solubility is the gold standard for lead optimization and formulation development.[6][8]
Experimental Determination of Solubility Profile
A multi-faceted approach is necessary to build a comprehensive solubility profile. This involves determining the compound's pKa, assessing its solubility in various solvents, and understanding the influence of pH.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, significantly influences its solubility.[9] Potentiometric titration is a highly accurate method for its determination.[10][11]
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable co-solvent if necessary, and then dilute to the final concentration in water.[9][12]
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[9][12]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[12]
-
-
Instrument Calibration:
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[9][12]
-
Immerse the calibrated pH electrode into the solution.[9][12]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[12]
-
Titrate the solution with incremental additions of 0.1 M NaOH, recording the pH after each addition until the pH reaches 12-12.5 and stabilizes.[9][12]
-
-
Data Analysis:
Sources
- 1. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 2. amadischem.com [amadischem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
spectroscopic data for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides a comprehensive analysis of the (C₈H₄ClN₃), a key heterocyclic building block in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, its structural integrity is paramount for the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the verification of its molecular structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The unique arrangement of the pyrrolo[2,3-b]pyridine core, substituted with a chloro group and a carbonitrile, gives rise to a distinct spectroscopic fingerprint. Each analytical technique provides a complementary piece of the structural puzzle, and together, they offer unambiguous confirmation of the compound's identity and purity. The numbering convention used throughout this guide for spectral assignments is detailed in the molecular structure diagram below.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for determining the number and connectivity of hydrogen atoms in a molecule. The spectrum of the title compound is characterized by four distinct signals, consistent with its four protons in unique chemical environments.
Data Presentation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 13.1-13.3 | Broad | 1H | N1-H |
| 2 | 8.6 | Singlet | 1H | C2-H |
| 3 | 8.3-8.4 | Doublet | 1H | C6-H |
| 4 | 7.4-7.5 | Doublet | 1H | C5-H |
| Data sourced from ChemicalBook and acquired in CDCl₃.[1] |
Expertise & Experience: Spectral Interpretation
The causality behind these assignments is rooted in fundamental principles of NMR spectroscopy as applied to heterocyclic systems:
-
N1-H Proton (δ 13.1-13.3): The significant downfield shift and broadness of this signal are characteristic of a pyrrolic N-H proton. This proton is acidic and can participate in hydrogen bonding and exchange, leading to signal broadening. Its position far downfield is due to the aromaticity of the pyrrole ring.
-
C2-H Proton (δ 8.6): This singlet corresponds to the proton on the pyrrole ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is influenced by the electron-withdrawing effect of the adjacent nitrile group and the aromatic ring system.
-
C6-H and C5-H Protons (δ 8.3-8.4 and 7.4-7.5): These two signals appear as doublets, indicating they are coupled to each other, a classic feature of adjacent protons on an aromatic ring. The C6-H proton is deshielded (shifted further downfield) relative to the C5-H proton due to its proximity to the electronegative nitrogen atom (N7) in the pyridine ring.
Trustworthiness: Self-Validating Experimental Protocol
This protocol ensures reproducible and high-quality data.
Caption: Standard workflow for ¹H NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[2][3] Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Transfer the solution to a 5 mm NMR tube, filtering through a small cotton plug in a Pasteur pipette if any particulates are visible.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain a sharp, symmetrical solvent peak.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters: a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the free induction decay (FID). Perform phase and baseline corrections. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Data Presentation (Predicted)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 1 | 150.1 | C7a | Quaternary |
| 2 | 149.5 | C4 | Quaternary |
| 3 | 144.3 | C2 | CH |
| 4 | 129.8 | C6 | CH |
| 5 | 120.9 | C5 | CH |
| 6 | 116.2 | C3a | Quaternary |
| 7 | 114.5 | C≡N | Quaternary |
| 8 | 90.3 | C3 | Quaternary |
| Predicted using an online NMR prediction tool. |
Expertise & Experience: Spectral Interpretation
The predicted chemical shifts are consistent with the electronic environment of each carbon atom:
-
Aromatic and Heteroaromatic Carbons (δ 116-151): The carbons of the fused ring system resonate in the typical aromatic region.
-
C7a and C4 (δ ~150 ppm): These quaternary carbons are significantly deshielded. C7a is bonded to two nitrogen atoms, and C4 is directly attached to the highly electronegative chlorine atom.
-
C2, C6, and C5 (δ 120-145): These are protonated carbons. C2 and C6 are deshielded due to their proximity to ring nitrogens.
-
C3a (δ ~116 ppm): This bridgehead quaternary carbon is shielded relative to other ring carbons.
-
-
Nitrile Carbon (C≡N, δ ~114.5): The carbon of the nitrile group typically appears in this region of the spectrum.
-
C3 (δ ~90.3): This quaternary carbon is notably shielded. Its direct attachment to the electron-donating N1-H group of the pyrrole ring and its position adjacent to the nitrile group contribute to this upfield shift.
Trustworthiness: Self-Validating Experimental Protocol
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 25-50 mg of the compound dissolved in ~0.7 mL of CDCl₃.[2]
-
Instrument Setup: Use a broadband probe on a 100 MHz (for carbon) spectrometer. Lock and shim as described for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. Use a relaxation delay of 2 seconds.
-
Processing: Process the data similarly to the ¹H spectrum. The residual CDCl₃ solvent peak can be used for calibration (δ 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3136 | Medium | N-H Stretch (Pyrrole) |
| 2228 | Strong | C≡N Stretch (Nitrile) |
| 1609, 1573, 1511 | Medium | C=C / C=N Aromatic Ring Stretches |
| 1455 - 1312 | Various | Ring Vibrations / C-H Bending |
| Data sourced from ChemicalBook.[1] |
Expertise & Experience: Spectral Interpretation
The key absorption bands provide definitive evidence for the main functional groups:
-
N-H Stretch (~3136 cm⁻¹): This peak is characteristic of the N-H stretching vibration within a pyrrole ring, confirming the presence of the 1H-pyrrolo moiety.
-
C≡N Stretch (2228 cm⁻¹): This strong, sharp absorption is a hallmark of a nitrile functional group. Its position is typical for an aromatic nitrile, confirming the presence of the carbonitrile substituent.
-
Aromatic Ring Stretches (1609-1511 cm⁻¹): This cluster of peaks arises from the C=C and C=N stretching vibrations within the fused aromatic pyrrolo[2,3-b]pyridine ring system.
Trustworthiness: Self-Validating Experimental Protocol
Caption: Workflow for solid sample analysis using ATR-FTIR.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[5]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.[6]
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. This is essential for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum over a typical range of 4000–600 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.
Data Presentation
-
Molecular Formula: C₈H₄ClN₃
-
Molecular Weight: 177.59 g/mol
-
Observed Ion (ESI+): [M+H]⁺ = 178.2[1]
Expertise & Experience: Spectral Interpretation
-
Molecular Ion Peak: The observed [M+H]⁺ ion at m/z 178.2 is consistent with the calculated molecular weight of 177.59 plus a proton. A crucial validation step is to observe the isotopic pattern for chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum should exhibit an [M+H+2]⁺ peak at m/z 180.2 with an intensity of approximately one-third that of the [M+H]⁺ peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
-
Plausible Fragmentation Pattern (EI): In a hard ionization technique like Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 177) would be expected to undergo fragmentation. A logical pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring, a common fragmentation for such systems, or the loss of a chlorine radical (Cl˙, 35 Da).
Caption: Plausible fragmentation pathways for the title compound in EI-MS.
Trustworthiness: Self-Validating Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Apply a high voltage (e.g., 3-4 kV) to the capillary needle. Use nitrogen as the nebulizing and drying gas to assist in desolvation.[7]
-
Mass Analysis: Scan a mass range that includes the expected molecular ion, for instance, from m/z 50 to 300, using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z value and isotopic distribution.
Conclusion
The collective spectroscopic data provides a robust and unequivocal confirmation of the structure of this compound. ¹H NMR defines the proton environment, ¹³C NMR (predicted) maps the carbon skeleton, FTIR confirms the key functional groups (N-H, C≡N, and aromatic rings), and mass spectrometry verifies the molecular weight and elemental composition. The protocols and interpretations provided herein constitute a self-validating system for the routine characterization of this important chemical intermediate, ensuring the highest standards of scientific integrity for research and development professionals.
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- ATR-FTIR - Chemistry LibreTexts. (2023, August 29).
- University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Wikipedia. (n.d.). Electron ionization.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
Sources
- 1. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
The Diverse Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its structural similarity to endogenous purines and its capacity for versatile chemical modification have established it as a cornerstone in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the extensive biological activities exhibited by pyrrolo[2,3-b]pyridine derivatives. We delve into their primary mechanisms of action, with a significant focus on their role as potent kinase inhibitors in oncology. Furthermore, this guide explores their therapeutic potential in neurodegenerative, inflammatory, and viral diseases. By synthesizing field-proven insights with detailed experimental protocols and pathway visualizations, this document serves as an essential resource for professionals engaged in the discovery and development of next-generation pharmaceuticals.
Part 1: The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the 7-Azaindole Core: Physicochemical Properties and Synthetic Strategies
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bicyclic aromatic heterocycle that is isosteric to indole, with a nitrogen atom replacing the C7 carbon. This substitution significantly alters the molecule's electronic properties, enhancing its hydrogen bonding capabilities as both a donor (from the pyrrole -NH) and an acceptor (at the pyridine N7). These features make it an exceptional "hinge-binding" motif for ATP-competitive kinase inhibitors.[1][2] The scaffold's versatility has led to its incorporation into several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the tyrosine kinase inhibitor Pexidartinib.[3]
The synthesis of pyrrolo[2,3-b]pyridine derivatives is well-established, often starting from commercially available materials like 2-amino-3-picoline or through multi-component reactions that allow for the construction of diverse compound libraries.[4][5] The strategic functionalization of the pyrrole and pyridine rings is key to modulating potency, selectivity, and pharmacokinetic properties.[6]
General Synthesis Workflow
The construction of functionalized pyrrolo[2,3-b]pyridine cores often involves multi-step synthetic sequences. A common approach begins with a substituted 2-aminopyridine, which undergoes cyclization to form the pyrrole ring. Subsequent functionalization, such as coupling reactions, allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: Generalized workflow for the synthesis of pyrrolo[2,3-b]pyridine derivatives.
Part 2: Anticancer Activities: Targeting Key Oncogenic Pathways
The pyrrolo[2,3-b]pyridine scaffold is a linchpin in modern oncology drug discovery, primarily due to its effectiveness as a kinase inhibitor.[7][8] Its derivatives have been engineered to target a wide array of kinases implicated in tumor growth, proliferation, and survival.
Mechanism I: Kinase Inhibition - The Dominant Paradigm
Kinase inhibitors prevent the phosphorylation of downstream substrates by blocking the ATP-binding site of the kinase, thereby disrupting oncogenic signaling cascades. The 7-azaindole core is particularly adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
The V600E mutation in the BRAF kinase is a driver in over 50% of malignant melanomas.[9] Pyrrolo[2,3-b]pyridine derivatives were central to the development of potent and selective V600E-BRAF inhibitors.[10] Vemurafenib, an FDA-approved drug, features this core and has significantly improved outcomes for patients with BRAF-mutant melanoma.[3] Ongoing research focuses on designing new derivatives to overcome acquired resistance.[9]
Aberrant FGFR signaling is implicated in various cancers, making it a compelling therapeutic target.[11] Researchers have successfully designed 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent, low-nanomolar inhibitory activity against FGFR1, 2, and 3.[1] These compounds have been shown to inhibit cancer cell proliferation, migration, and induce apoptosis in vitro.[11]
CDK8 is a key oncogene in colorectal cancer (CRC), often associated with the WNT/β-catenin signaling pathway.[12] A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in CRC xenograft models.[12] Other derivatives have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), another critical regulator in CRC, highlighting the scaffold's adaptability.
The inhibitory-kappaB kinase (IKK) family plays a crucial role in NF-κB signaling, which is linked to inflammation and cancer. Developing isoform-selective inhibitors is challenging but critical. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a series of potent and highly selective inhibitors of IKKα over IKKβ, providing valuable tools to dissect the non-canonical NF-κB pathway in cancers like prostate cancer and osteosarcoma.[13][14][15]
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a pyrrolo[2,3-b]pyridine derivative.
| Compound Class | Target Kinase | Reported IC₅₀ Values | Disease Context | Reference |
| Pyrrolo[2,3-b]pyridine Series | V600E-BRAF | 0.080 µM - 0.085 µM | Melanoma, Cancer | [10] |
| Compound 4h | FGFR1/2/3 | 7 nM / 9 nM / 25 nM | Breast Cancer | [1][11] |
| Compound 22 | CDK8 | 48.6 nM | Colorectal Cancer | [12] |
| Compound 41 | GSK-3β | 0.22 nM | Alzheimer's Disease | [16] |
| Compound 38a | JAK1 | Potent (specific value not stated) | Inflammation | [17] |
| Compound 11h | PDE4B | 0.14 µM | CNS/Inflammatory Disease | [18] |
Mechanism II: Beyond Kinase Inhibition
While kinase inhibition is the most prominent anticancer mechanism, the versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other modes of action.
-
Disruption of Microtubule Dynamics: Certain 1H-pyrrolo[3,2-c]pyridine derivatives (a related isomer) have been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization and causing G2/M phase cell cycle arrest.[19]
-
DNA Intercalation: A series of novel pyrrolo[2,3-b]pyridine analogues linked to a 1,2,3-triazole moiety were found to exhibit significant antiproliferative activity. Studies revealed that active compounds could intercalate into calf thymus DNA, likely blocking DNA replication and contributing to their cytotoxic effects.[20]
Experimental Protocols
This protocol describes a common method for quantifying the inhibitory activity of a compound against a target kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Materials: Recombinant kinase, biotinylated substrate peptide, ATP, kinase assay buffer, europium-labeled antibody, streptavidin-allophycocyanin (SA-APC), test compounds, and a microplate reader with TR-FRET capability.
-
Procedure:
-
Prepare serial dilutions of the pyrrolo[2,3-b]pyridine test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution. Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and SA-APC in a stop buffer (e.g., EDTA).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of the emission signals (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay measures cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions, providing a quantitative measure of total protein, which is proportional to cell number.
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Part 3: Neurodegenerative and Inflammatory Disorders
The therapeutic reach of pyrrolo[2,3-b]pyridine derivatives extends beyond oncology into diseases characterized by aberrant signaling in the nervous and immune systems.
Targeting GSK-3β in Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease (AD).[16] A recent study detailed the design of novel pyrrolo[2,3-b]pyridine derivatives as highly potent and selective GSK-3β inhibitors. The lead compound, with an IC₅₀ of 0.22 nM, was shown to inhibit tau hyperphosphorylation in cellular models and ameliorate dyskinesia in a zebrafish AD model, marking it as a promising therapeutic candidate for AD.[16]
Caption: Inhibition of Tau hyperphosphorylation via GSK-3β by a pyrrolo[2,3-b]pyridine derivative.
Inhibition of JAK/STAT Pathway for Anti-inflammatory Effects
The Janus kinase (JAK) family is pivotal in cytokine signaling that drives many inflammatory and autoimmune diseases. Selective inhibition of JAK1 is a promising strategy to achieve therapeutic benefit while minimizing side effects associated with broader JAK inhibition. N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors, demonstrating the ability to reduce the proliferation and fibrogenic gene expression in hepatic stellate cells, suggesting potential applications in diseases like liver fibrosis.[17]
PDE4B Inhibition in CNS Diseases
Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cAMP, a critical second messenger in inflammatory cells. Inhibition of PDE4 has therapeutic potential for inflammatory diseases, including those affecting the central nervous system. Through a scaffold-hopping approach, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of the PDE4B isoform. A lead compound significantly inhibited TNF-α release from macrophages, representing an excellent starting point for optimization in the context of CNS diseases.[18]
Part 4: Antiviral and Other Biological Activities
Inhibition of Viral Entry (SARS-CoV-2)
The COVID-19 pandemic spurred intense research into small molecule antivirals. A series of novel 7-azaindole derivatives were designed and synthesized to block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. One compound, ASM-7, demonstrated excellent antiviral activity in both pseudovirus and live virus assays with low cytotoxicity, highlighting a potential therapeutic strategy against coronaviruses.[21]
Other Reported Activities
The broad bioactivity of this scaffold is further exemplified by early studies reporting analgesic and hypotensive properties in certain 7-azaindole derivatives, suggesting their potential interaction with a wide range of physiological targets.[22]
Part 5: Future Perspectives and Conclusion
The pyrrolo[2,3-b]pyridine scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a promising heterocyclic core to the central component of approved, life-saving drugs. Its success is rooted in its unique physicochemical properties that enable potent and often selective interactions with a multitude of biological targets, most notably protein kinases.
The future of pyrrolo[2,3-b]pyridine-based drug discovery is bright. Key areas of future exploration will likely include:
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to current therapies.
-
Targeting Allosteric Sites: Moving beyond ATP-competitive inhibition to develop highly selective allosteric modulators.
-
Expanding Therapeutic Areas: Systematically exploring the scaffold's potential against a broader range of targets, including epigenetic modulators, metabolic enzymes, and protein-protein interactions.
For researchers and drug development professionals, the pyrrolo[2,3-b]pyridine core remains a fertile ground for innovation. Its synthetic tractability and proven clinical success provide a robust foundation for the development of novel therapeutics to address unmet medical needs across oncology, neurodegeneration, inflammation, and infectious diseases.
References
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Source not specified. [URL not available]
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini Reviews in Medicinal Chemistry. [Link]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Source not specified. [URL not available]
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini Reviews in Medicinal Chemistry. [Link]
- Synthesis and pharmacological activities of 7-azaindole derivatives. (1996). Arzneimittelforschung. [Link]
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
- Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (2022). Advanced Journal of Chemistry, Section A. [Link]
- Azaindole Therapeutic Agents. (2021). Molecules. [Link]
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). Acta Pharmaceutica Sinica B. [Link]
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Source not specified. [URL not available]
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry. [Link]
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
- Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Source not specified. [URL not available]
- Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2022). International Journal of Molecular Sciences. [Link]
- Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [URL not available]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. [Link]
- Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. (2016). European Journal of Medicinal Chemistry. [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals (Basel). [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals (Basel). [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Nucleus: A Privileged Scaffold in Modern Kinase Inhibition
Introduction: The Central Role of Kinases and the Rise of a Prominent Scaffold
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in contemporary drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, as well as inflammatory and autoimmune disorders. The development of small molecule kinase inhibitors has, therefore, revolutionized the therapeutic landscape. Within this competitive arena, the pyrrolo[2,3-d]pyrimidine scaffold has garnered significant attention, establishing itself as a "privileged" core structure in the design of potent and selective kinase inhibitors.
This guide provides an in-depth technical exploration of the pyrrolo[2,3-d]pyrimidine nucleus, elucidating its fundamental role in kinase inhibition. We will delve into the molecular basis of its efficacy, explore its structure-activity relationships (SAR), and detail the experimental methodologies crucial for characterizing inhibitors built upon this versatile framework.
The Molecular Logic: Why Pyrrolo[2,3-d]pyrimidine Excels as a Kinase Inhibitor Scaffold
The success of the pyrrolo[2,3-d]pyrimidine core lies in its intrinsic structural and electronic properties, which make it an excellent mimic of the adenine base of adenosine triphosphate (ATP), the natural substrate for kinases.[1][2][3] This mimicry allows it to effectively compete with ATP for binding to the kinase active site. The rigid structure of this scaffold provides a robust platform for the strategic placement of various substituents at five key positions (C2, C4, C5, C6, and N7), enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4]
The deazapurine framework of pyrrolo[2,3-d]pyrimidines features two hydrogen bond acceptors and one hydrogen bond donor, which can engage in critical interactions with the hinge region of the kinase ATP-binding pocket.[4] This interaction is a cornerstone of the inhibitory mechanism for many kinase inhibitors and is a key contributor to the high affinity of compounds based on this scaffold.
Mechanism of Action: A Focus on ATP-Competitive Inhibition
The predominant mechanism of action for pyrrolo[2,3-d]pyrimidine-based inhibitors is competitive inhibition of the ATP-binding catalytic site on the target kinase.[5][6] By occupying this site, these inhibitors prevent the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascades that are aberrantly activated in disease states.
A prime example of this mechanism is observed in the action of Janus kinase (JAK) inhibitors. JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors.[7][8] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib and Ruxolitinib, competitively block the ATP-binding sites of JAKs, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7][8][9] This disruption of the JAK-STAT signaling pathway leads to a reduction in the transcription of genes encoding inflammatory cytokines, thus dampening the immune response.[9]
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for extensive exploration of the chemical space around the core, leading to the development of inhibitors with tailored potency and selectivity profiles. The strategic modification of different positions on the pyrrolopyrimidine ring system is crucial for achieving desired pharmacological properties.[2]
For instance, in the development of inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases in cancer, extensive SAR studies have been conducted.[1][10] These studies have provided valuable insights for medicinal chemists in designing future pyrrolopyrimidine-based kinase inhibitors.[1] Similarly, the development of covalent inhibitors of mutant EGFR has been achieved through optimized Buchwald-Hartwig C-N cross-coupling reactions to introduce reactive groups onto the pyrrolo[2,3-d]pyrimidine core.[11]
FDA-Approved Drugs and Clinical Significance
The clinical success of kinase inhibitors built upon the pyrrolo[2,3-d]pyrimidine scaffold underscores its importance in drug development. Several such compounds have received FDA approval and are now integral components of treatment regimens for various diseases.
| Drug Name (Brand Name) | Target Kinase(s) | FDA-Approved Indications |
| Tofacitinib (Xeljanz®) | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[7][12][13] |
| Ruxolitinib (Jakafi®) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Steroid-Refractory Acute Graft-versus-Host Disease[5][14][15][16] |
The therapeutic effectiveness of these drugs is a direct consequence of the targeted inhibition of key signaling pathways. For example, Tofacitinib modulates the signaling of numerous cytokines by inhibiting various combinations of JAKs, including JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2.[7][8] Ruxolitinib's inhibition of JAK1 and JAK2 disrupts cytokine and growth factor signaling pathways, leading to a decrease in proinflammatory cytokines.[5]
Experimental Workflows for Characterization
The development of potent and selective pyrrolo[2,3-d]pyrimidine-based kinase inhibitors relies on a suite of robust experimental assays to characterize their activity from the biochemical to the cellular level.
Biochemical Kinase Assays
Biochemical assays are the first step in evaluating the inhibitory potential of a compound against its target kinase.[17] These assays directly measure the effect of the inhibitor on the kinase's catalytic activity.
Step-by-Step Protocol for a Typical TR-FRET Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solutions at appropriate concentrations.
-
Compound Dispensing: Serially dilute the test compounds and dispense them into a microplate.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells containing the test compounds. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: Add a detection reagent containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Read the plate on a time-resolved fluorescence reader to measure the FRET signal, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of a Typical Kinase Inhibitor Screening Workflow:
Caption: A generalized workflow for the characterization of kinase inhibitors.
Cell-Based Kinase Assays
Cell-based assays are essential for confirming the activity of inhibitors in a more physiologically relevant context.[18][19] These assays can measure target engagement, downstream signaling effects, and cellular phenotypes.
Step-by-Step Protocol for a NanoBRET™ Target Engagement Assay:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a white, opaque microplate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which binds to the active site of the kinase.
-
Luminescence Measurement: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
BRET Ratio Calculation: Calculate the BRET ratio (acceptor emission / donor emission).
-
Data Analysis: The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Determine the cellular IC50 value from the dose-response curve.
Diagram of the JAK-STAT Signaling Pathway and Inhibition by Pyrrolo[2,3-d]pyrimidine-based Drugs:
Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Future Perspectives and Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[2] Ongoing research is focused on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome resistance mechanisms that emerge during therapy. The exploration of this privileged scaffold is also extending to a wider range of kinase targets implicated in various diseases.
References
- Metwally, K., Abo-Dya, N., Ayyad, R., & Abdel-Aziz, M. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]
- Incyte Corporation. (n.d.). Mechanism of action. Jakafi® (ruxolitinib).
- Pfizer Inc. (n.d.). XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Pfizer Medical.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Patel, V., & Sharma, A. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing.
- Hu, Y., & Bajorath, J. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(5), 1529–1542. [Link]
- MIMS. (n.d.). Xeljanz Mechanism of Action. MIMS Malaysia.
- U.S. Food and Drug Administration. (n.d.). XELJANZ (tofacitinib). FDA.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(6), 578–591. [Link]
- Pharmacy Freak. (2025, July 3). Mechanism of Action of Tofacitinib (Xeljanz). Pharmacy Freak.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- Arthritis UK. (n.d.). Tofacitinib. Versus Arthritis.
- Zheng, Z., Chen, Z., & Ji, C. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(12), 3701–3712. [Link]
- Wikipedia. (n.d.). Ruxolitinib. Wikipedia.
- Incyte Corporation. (n.d.). Mechanism of Action in Intermediate or High-Risk MF Treatment. Jakafi® (ruxolitinib).
- Hu, Y., & Bajorath, J. (2013). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
- Shchekotikhin, A. E., Khodakovskiy, P. V., Glazunova, V. A., Preobrazhenskaya, M. N., & Shtil, A. A. (2023).
- Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
- Kumar, A., Singh, S., Kumar, V., & Singh, R. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
- Stump, S., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753. [Link]
- Jhoti, H., & Williams, D. H. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Medicinal Chemistry, 11(5), 567–577. [Link]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Patsnap. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse.
- Zheng, Z., Chen, Z., & Ji, C. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry.
- Protein Data Bank. (n.d.). Protein Kinase A - inhibitor complex X-ray structures reveal major binding modes. PDB-101.
- Liu, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 835. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, M., Metwally, K. A., & Abo-Dya, N. E. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
- Singh, S., Kumar, V., & Singh, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 144, 107867. [Link]
- Chu, M. L., & Vogel, K. W. (2008). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 47(45), 11726–11735. [Link]
- Williamson, D. S., Smith, J. M., De Fusco, C., Fedele, V., Gleave, R. J., Grist, M., ... & Jones, A. M. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10178–10196. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, M., Metwally, K. A., & Abo-Dya, N. E. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
- ResearchGate. (n.d.). FDA-approved medications containing pyrrolo[2, 3-d] pyrimidine and 1, 3, 4-oxadiazole and core. ResearchGate.
- Elkins, J. M., Santaguida, S., Musacchio, A., & Knapp, S. (2015). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry, 58(2), 969–975. [Link]
- Radi, M., Brullo, C., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2264–2286. [Link]
- Samara Journal of Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science.
- Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 62(9), 4627–4642. [Link]
- Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Liu, Y., & Zhang, Y. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. mims.com [mims.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 14. hcp.jakafi.com [hcp.jakafi.com]
- 15. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 16. hcp.jakafi.com [hcp.jakafi.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
The 4-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has unequivocally earned this designation, emerging as a versatile and highly valuable building block for novel therapeutic agents.[1][2][3] Structurally, it consists of a pyridine ring fused to a pyrrole ring, a subtle modification of the common indole scaffold that imparts profound and advantageous changes to its molecular properties.[3]
Bioisosterism and Beyond: Why 4-Azaindole?
The utility of the 4-azaindole scaffold stems from its role as a bioisostere of both indole and purine.[3][4][5] This allows it to mimic these critical biological motifs, which are ubiquitous in natural products and pharmaceuticals.[5][6] However, the strategic replacement of a carbon atom with a nitrogen at the 4-position of the indole ring system introduces several key advantages that medicinal chemists can exploit.
The primary causality behind its enhanced performance lies in the electronic modulation provided by the pyridinic nitrogen. This nitrogen atom acts as a hydrogen bond acceptor, which can lead to crucial new or enhanced interactions with protein targets, particularly in the hinge region of kinases.[4][7] Furthermore, this modification generally lowers the molecule's lipophilicity (logP) and improves aqueous solubility, critical physicochemical properties that often translate to a more favorable pharmacokinetic profile, including reduced metabolic clearance and improved bioavailability.[2][4][8]
Core Physicochemical Properties
The fundamental properties of the parent 4-azaindole scaffold are pivotal for its role as a foundational block in drug design. These characteristics provide a baseline for chemists to build upon when designing new derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [9][10] |
| Molecular Weight | 118.14 g/mol | [9][10] |
| Appearance | Light orange to yellow solid | [9] |
| Melting Point | 126-127 °C | [9] |
| Solubility | Soluble in methanol, chloroform; slightly soluble in water | [9][11] |
| UV λmax | 288 nm | [9][11] |
| pKa | 14.66 ± 0.30 (Predicted) | [9] |
Synthetic Strategies: Constructing the 4-Azaindole Core
The construction of the 4-azaindole nucleus is a critical first step in its utilization. While numerous methods exist, the choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Classical Approach: Fischer Indole Cyclization
The Fischer indole synthesis is a classic, acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[12] It was once believed that the electron-deficient nature of the pyridine ring would hinder this cyclization for azaindole synthesis.[12] However, recent studies have demonstrated that this approach can be highly efficient, especially when the starting pyridylhydrazine possesses an electron-donating group (EDG).[12][13] The EDG facilitates the crucial[14][14]-sigmatropic rearrangement step, which is often rate-limiting.[12]
Caption: Key stages of the Fischer Indole Synthesis for 4-azaindoles.
Modern Methodologies: Palladium-Catalyzed Cascade Reactions
More contemporary approaches leverage the power of transition-metal catalysis. A notable example is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction.[15] This method allows for the straightforward synthesis of various substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides.[15] This cascade approach offers a robust and flexible platform for accessing the azaindole core with diverse substitution patterns, which is highly advantageous for building compound libraries for screening.[15]
Detailed Protocol: Synthesis of a 5-Substituted-4-Azaindole via Fischer Cyclization
This protocol is adapted from established methodologies for the synthesis of 4-azaindole derivatives.[12] It serves as a self-validating system where the successful formation of the product at each stage confirms the viability of the preceding step.
Objective: To synthesize 5-methoxy-2-propyl-4-azaindole.
Materials:
-
6-Methoxypyrid-3-ylhydrazine
-
Valeraldehyde (pentanal)
-
Sulfuric acid (H₂SO₄), 4 wt% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 equivalent) in the 4 wt% aqueous sulfuric acid solution. The acid acts as a catalyst for the initial hydrazone formation and the subsequent cyclization.
-
Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture dropwise while stirring. An excess of the aldehyde ensures complete consumption of the limiting hydrazine starting material.
-
Heating and Monitoring: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is no longer visible.
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is approximately 7-8. This step quenches the acid catalyst and prepares the mixture for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic product will partition into the ethyl acetate layer.
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.[12]
Applications in Drug Discovery: A Scaffold for Selective Inhibition
The favorable properties of the 4-azaindole scaffold have led to its successful application across a wide array of biological targets, particularly protein kinases and ion channels.[2][4][16]
Dominance in Kinase Inhibition
The 4-azaindole core is a premier scaffold for kinase inhibitors, as it effectively mimics the hinge-binding motif of ATP, the natural substrate for all kinases.[4][7] Its derivatives have shown potent and selective inhibition of numerous kinases implicated in cancer and inflammatory diseases.[2][4]
Case Study 1: p21-Activated Kinase 1 (PAK1) - Enhancing Drug-like Properties
In the development of PAK1 inhibitors, an initial indole-based compound showed good potency but was hampered by high lipophilicity (clogD = 4.4).[8] By replacing the indole with a 4-azaindole core, researchers created an equipotent inhibitor with vastly improved physicochemical properties. This strategic substitution resulted in a 2-fold increase in cellular potency and a remarkable 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, demonstrating a clear and quantifiable advantage.[8]
| Scaffold | PAK1 Kᵢ (nM) | Cell Potency IC₅₀ (µM) | clogD | Aq. Solubility (µg/mL) | Mouse Unbound Clearance (mL/min/kg) |
| Indole | 11 | 1.8 | 4.4 | 0.2 | 1000 |
| 4-Azaindole | 11 | 0.9 | 3.4 | 20 | 50 |
| Data compiled from a study on PAK1 inhibitors.[1][8] |
Case Study 2: c-Met, p38, and TGFβRI Kinases - Broad Spectrum Utility
The versatility of the 4-azaindole scaffold is further highlighted by its use in developing inhibitors for other critical kinase targets:
-
c-Met Kinase: A series of 4-azaindole inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cancer, have been developed. The binding mode was confirmed by X-ray crystallography, providing a structural basis for further optimization.[17]
-
p38 MAP Kinase: As a key enzyme in the signaling cascade that produces pro-inflammatory cytokines, p38 is a major target for treating inflammatory diseases.[4] Potent 4-azaindole-based p38 inhibitors have been designed and optimized using X-ray crystallography data of the lead compound bound to the active site.[18]
-
TGFβRI Kinase: In the search for immuno-oncology agents, a 4-azaindole scaffold was identified as a highly selective and potent inhibitor of TGFβRI kinase.[19] Combination therapy of a 4-azaindole inhibitor with an anti-PD-1 antibody showed significantly improved anti-tumor efficacy in a murine tumor model.[19]
Beyond Kinases: Targeting Ion Channels for Neurological Disorders
The scaffold's utility extends beyond kinase inhibition into the realm of neuroscience.
Case Study 3: Nav1.2 Inhibition for Epilepsy
Gain-of-function mutations in the Nav1.2 voltage-gated sodium channel are linked to epilepsy.[16] A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives were designed as Nav1.2 inhibitors. The lead compounds demonstrated potent anticonvulsant activity in preclinical models with a significantly better safety profile than standard antiepileptic drugs.[16][20] Structure-activity relationship (SAR) studies confirmed that the nitrogen at the 4-position and the NH proton of the 4-azaindole core were critical for their biological activity.[16][20]
| Compound | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Lead 4-Azaindole (4w) | 22.01 | > 600 | > 27.26 |
| Valproate (Standard AED) | 149.2 | 375.4 | 2.52 |
| Ethosuximide (Standard AED) | 130.0 | 693.3 | 5.33 |
| Data sourced from a study on novel 4-azaindole derivatives for epilepsy.[16][20] |
Mechanism of Action and Assay Development
Elucidating Binding Modes: The Role of the Pyridinic Nitrogen
The key to the 4-azaindole scaffold's success is its ability to form critical hydrogen bonds within protein active sites. In kinases, the pyridinic nitrogen frequently acts as a hydrogen bond acceptor, interacting with a backbone NH group in the hinge region of the ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for the rest of the molecule to engage with the target and confer potency and selectivity.
Caption: Inhibition of the p38 MAPK pathway by a 4-azaindole agent.
Detailed Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a common method for quantifying the inhibitory activity of a compound against a target kinase. The self-validating nature of this assay relies on control wells (no inhibitor, no enzyme) to establish the dynamic range and ensure the observed signal decrease is due to specific inhibition.
Objective: To determine the IC₅₀ value of a 4-azaindole derivative against a target kinase (e.g., PAK1).
Materials:
-
Recombinant human kinase (e.g., PAK1)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compound (4-azaindole derivative) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled Streptavidin (Acceptor)
-
Stop Solution (e.g., EDTA)
-
384-well low-volume microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Plating: Create a serial dilution of the 4-azaindole test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its biotinylated peptide substrate in assay buffer. Add this mix to all wells except the "100% inhibition" controls.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The enzyme will phosphorylate the substrate.
-
Reaction Termination: Add Stop Solution (containing EDTA) to all wells. The EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction.
-
Detection: Add a mixture of the Europium-labeled antibody (binds to the phosphorylated substrate) and APC-Streptavidin (binds to the biotin on the substrate) to all wells. Incubate in the dark for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. If the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, resulting in a high FRET signal. An active inhibitor prevents phosphorylation, leading to a low FRET signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 4-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of bioisosteric mimicry and superior physicochemical properties has enabled the development of potent, selective, and drug-like candidates against a multitude of high-value therapeutic targets.[8] The demonstrated successes in kinase, ion channel, and other enzyme inhibition programs underscore its broad applicability.
Future work will likely focus on expanding the chemical space around the 4-azaindole core through novel synthetic methodologies, exploring its application against new target classes, and leveraging its properties in the design of multi-target agents and covalent inhibitors. As our understanding of complex disease biology grows, the versatility and proven performance of the 4-azaindole scaffold will ensure its continued prominence in the development of next-generation therapeutics.
References
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Fussell, S. J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters.
- Gundla, R., et al. (2024). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds.
- Reddy, T. S., & G, N. (2021). Azaindole Therapeutic Agents. NIH National Library of Medicine.
- Meunier, F. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Lou, B., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry.
- Wang, S. L. (2013). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.
- Jeanty, M., et al. (2008). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
- Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.
- Molbase. (2024). 4-Azaindole wiki.
- Arokianathar, J. A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
- Lou, B., et al. (2025). Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate.
- Brot, S., et al. (2012). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology.
- Gundla, R., et al. (2024). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Taylor & Francis Online.
- National Center for Biotechnology Information. (n.d.). 4-Azaindole. PubChem Compound Summary for CID 9226.
- Li, H., et al. (2015). Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. ACS Publications.
- Meunier, F. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. NIH National Library of Medicine.
- Peng, B., et al. (2020). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate.
- Moustafa, A. H., et al. (2023). Biological activity and material applications of 7-azaindole derivatives. ResearchGate.
- Al-Rashood, S. T., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. NIH National Library of Medicine.
- Saify, Z. S., et al. (2003). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Azaindole CAS#: 272-49-1 [m.chemicalbook.com]
- 10. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Azaindole | 272-49-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Technical Guide to Target Identification and Validation
Introduction: The Privileged Scaffold of 4-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 4-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structure, which can be seen as a bioisostere of indole or purine, is adept at forming key hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[1][2] This inherent characteristic has made the 4-azaindole core a foundational element in the design of a multitude of potent and selective kinase inhibitors.[1][3] The strategic placement of a nitrogen atom in the six-membered ring not only enhances its hinge-binding capabilities but also often improves critical physicochemical properties like aqueous solubility, moving it closer to a desirable drug-like profile.[2]
This guide focuses on a specific derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . While direct biological data for this exact molecule is not extensively published, the wealth of information on its core scaffold allows us to formulate a robust, data-driven strategy for identifying and validating its most probable therapeutic targets. We will delve into the highest-probability kinase families, grounded in existing literature, and provide a comprehensive, step-by-step workflow for researchers to rigorously test these hypotheses.
High-Probability Therapeutic Target Classes
The pyrrolo[2,3-b]pyridine framework has been successfully employed to develop inhibitors for a wide array of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.[4] Based on extensive precedent, the following kinase families represent the most promising starting points for the investigation of this compound.
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway.[5][6] Dysregulation of JAK signaling is a hallmark of numerous autoimmune diseases and myeloproliferative disorders. The pyrrolo[2,3-b]pyridine scaffold is a well-established core for potent JAK inhibitors.[5][7] For instance, derivatives have been developed as highly selective JAK1 inhibitors and moderately selective JAK3 inhibitors, demonstrating the scaffold's tunability.[5][7] The nitrile group on the C3 position of our lead compound could potentially form specific interactions within the ATP-binding pocket, making the JAK family a primary target for investigation.
c-Met
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a known driver in various cancers. A series of 4-azaindole derivatives have been successfully identified as potent inhibitors of c-Met kinase, with a binding mode confirmed by X-ray crystallography.[8] This provides a strong rationale for evaluating our compound against this key oncogenic target.
p21-Activated Kinases (PAKs)
PAKs are critical regulators of cell motility, survival, and proliferation. Overexpression of PAK1, in particular, is associated with several cancers.[9] Medicinal chemistry efforts have specifically utilized the 4-azaindole scaffold to improve the physicochemical properties of earlier indole-based PAK1 inhibitors, resulting in compounds with equipotent or superior biochemical and cellular activity.[9] This precedent highlights the suitability of the scaffold for targeting the PAK family.
B-RAF
The B-RAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation in B-RAF is a driver mutation in a significant percentage of melanomas and other cancers. Several FDA-approved B-RAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold, underscoring its clinical relevance for this target.[10] Given this clinical validation, assessing the inhibitory potential of this compound against V600E B-RAF is a logical step.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and angiogenesis. Abnormal activation of FGFR signaling is implicated in various cancers.[11][12] Researchers have successfully designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as potent pan-FGFR inhibitors, demonstrating the scaffold's utility in targeting this kinase family.[11]
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease (AD), due to its role in tau protein hyperphosphorylation.[13] Recently, novel pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent and selective GSK-3β inhibitors, showing promise in preclinical AD models.[13] This opens a potential therapeutic avenue for our compound outside of oncology and immunology.
Target Identification and Validation: An Experimental Workflow
The following section provides a detailed, phased approach to systematically identify and validate the therapeutic targets of this compound. This workflow is designed to progress from broad screening to definitive confirmation of target engagement and cellular activity.
Workflow Overview
Caption: A phased workflow for target identification and validation.
Phase 1: Initial Screening and Biochemical Validation
Objective: To identify which kinases our compound inhibits directly and to quantify the potency of this inhibition.
Protocol 1: Broad Kinase Panel Screen
The most efficient starting point is a broad, fee-for-service kinase panel screen (e.g., offered by companies like Eurofins Discovery or Promega).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Screening Concentration: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.
-
Data Analysis: The output will be a percentage of inhibition for each kinase relative to a control. Identify "hits" as kinases that are inhibited by >50% (or a more stringent cutoff, e.g., >80%).
Protocol 2: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay Example)
This protocol determines the concentration of the compound required to inhibit 50% of a specific kinase's activity (IC50).
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., for JAK1, this would include recombinant JAK1 enzyme and a peptide substrate like Ulight-JAK-1tide).
-
Prepare a serial dilution of the test compound in reaction buffer, starting from 100 µM down to picomolar concentrations. Also, prepare a no-compound (vehicle) control.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilution to a well of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Example Data Presentation:
| Target Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 85 |
| JAK3 | 250 |
| c-Met | 45 |
| B-RAF (V600E) | >10,000 |
| FGFR1 | 120 |
| GSK-3β | 78 |
Phase 2: Confirmation of Cellular Activity
Objective: To determine if the compound can inhibit the target kinase within a living cell, leading to a downstream functional effect.
Protocol 3: Target Phosphorylation Western Blot (JAK/STAT Pathway Example)
This protocol assesses the inhibition of a kinase by measuring the phosphorylation of its direct downstream substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK/STAT pathway) to 80% confluency.
-
Starve the cells of serum for 4-6 hours if cytokine stimulation is required.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Stimulation (if necessary): Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFNγ) for 15-30 minutes to activate the pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an ECL substrate.
-
-
Imaging: Image the chemiluminescence using a digital imager.
-
Analysis: Strip the membrane and re-probe for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation.
Phase 3: Confirmation of Target Engagement and Binding
Objective: To provide definitive evidence that the compound physically binds to the target protein in a cellular environment and to quantify the binding affinity.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein remaining by Western Blot or ELISA.
-
Data Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding. This generates a "CETSA melt curve."
Signaling Pathway Visualization
Caption: Simplified JAK/STAT signaling pathway showing the point of inhibition.
Conclusion
The 4-azaindole scaffold is a clinically validated starting point for the development of potent kinase inhibitors. For the specific compound This compound , the most promising therapeutic targets are members of the JAK, c-Met, PAK, B-RAF, FGFR, and GSK-3β kinase families. The experimental workflow detailed in this guide provides a rigorous, phased approach to systematically test these hypotheses. By progressing from broad biochemical screening to specific cellular assays and direct target engagement studies, researchers can confidently identify and validate the mechanism of action, paving the way for further preclinical and clinical development.
References
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC. PubMed Central.
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. PubMed.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. PubMed.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. PubMed.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry. ACS Publications.
- Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed. PubMed.
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Journal of Medicinal Chemistry. ACS Publications.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. ResearchGate.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed. PubMed.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. RSC Publishing.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. PubMed.
- Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. PubMed Central.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole and the Rise of a Key Intermediate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous therapeutic agents for a variety of diseases.[1]
Within this important class of compounds, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (also known as 4-chloro-3-cyano-7-azaindole) has surfaced as a highly versatile and valuable intermediate. Its strategic placement of a reactive chloro group at the 4-position and a cyano group at the 3-position of the 7-azaindole core provides medicinal chemists with multiple avenues for synthetic elaboration. This guide will provide an in-depth exploration of the discovery, historical and modern synthesis, and critical applications of this compound, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.
The Genesis of a Key Intermediate: A History of Synthetic Endeavors
While the precise first synthesis of this compound is not readily apparent in seminal, standalone publications, its development is intrinsically linked to the broader exploration of 7-azaindole chemistry. The general approach to synthesizing 4-substituted 7-azaindoles has historically involved two main strategies: either introducing the substituent during the construction of the bicyclic ring system or by functionalizing the pre-formed 7-azaindole core.[2]
Early methods for the synthesis of 4-chloro-7-azaindoles often relied on the N-oxidation of 7-azaindole, followed by reaction with a chlorinating agent like phosphorus oxychloride.[2] However, these methods could suffer from issues with regioselectivity and the use of harsh reagents.
More contemporary and efficient syntheses of this compound have since been developed, offering improved yields and operational simplicity. A representative modern synthesis is detailed below.
Modern Synthetic Protocol: A Step-by-Step Guide
The following is a representative, multi-step synthesis for this compound, adapted from established procedures. This protocol highlights the logical progression of chemical transformations required to construct this valuable intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate Compound
A detailed, step-by-step synthetic procedure is provided by chemical suppliers. A common route involves the initial construction of a substituted pyridine ring, followed by the formation of the fused pyrrole ring and subsequent functionalization.
Step 2: Chlorination and Cyanation
The key transformations to install the chloro and cyano groups are then carried out. A representative final step is the conversion of a precursor molecule to the target compound. For example, a precursor can be suspended in a suitable solvent such as dichloromethane at room temperature. A chlorinating agent, for instance, sulfoxide chloride, is then added, and the mixture is heated to reflux for several hours. Upon completion, the reaction is cooled, and the solid is filtered. After a workup involving washing with a basic solution like saturated sodium bicarbonate and then deionized water, the intermediate is dried.
The dried residue is then suspended in a solvent like acetonitrile and refluxed. After cooling, the final product, 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine, is collected by filtration and dried under reduced pressure.
Table 1: Summary of a Representative Synthesis Step
| Step | Reagents and Conditions | Product | Yield |
| Final Step | 1. Sulfoxide chloride, Dichloromethane, Reflux | This compound | ~70% |
| 2. Acetonitrile, Reflux |
Characterization Data:
-
Infrared Spectroscopy (KBr): Major absorption peaks are typically observed around 3136, 2857, 2228, 1609, 1573, 1511, 1455, 1398, 1336, and 1312 cm⁻¹.
-
¹H NMR (CDCl₃): δ 13.1-13.3 (broad s, 1H), 8.6 (s, 1H), 8.3-8.4 (d, 1H), 7.4-7.5 (d, 1H).
-
Mass Spectrometry (M+H)⁺: 178.2.
The Role of this compound in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway.[3]
The JAK-STAT Signaling Pathway: A Critical Therapeutic Target
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and cancers.[3] Consequently, inhibiting JAK enzymes has become a major therapeutic strategy.
Diagram 1: The JAK-STAT Signaling Pathway
Caption: A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Application in the Synthesis of Specific JAK Inhibitors
While the isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-documented intermediate in the synthesis of approved JAK inhibitors like Tofacitinib and Ruxolitinib, the 7-azaindole scaffold of this compound is also of significant interest. The development of selective JAK inhibitors often involves subtle structural modifications to the core scaffold to achieve desired potency and selectivity against different JAK isoforms. The 4-chloro-3-cyano-7-azaindole provides a unique substitution pattern for medicinal chemists to explore.
For instance, the chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The cyano group at the 3-position can be further manipulated or can participate in key interactions with the target protein. These features make it a valuable starting material for the synthesis of novel JAK inhibitors with potentially improved therapeutic profiles.
Diagram 2: Synthetic Utility of this compound
Caption: Synthetic pathways enabled by the functional groups of the title compound.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of heterocyclic chemistry in drug discovery. Its strategic design and versatile reactivity have positioned it as a key intermediate in the synthesis of targeted therapeutics, particularly in the competitive field of JAK inhibitors. As our understanding of the nuances of kinase signaling pathways deepens, the demand for well-designed and readily accessible building blocks like 4-chloro-3-cyano-7-azaindole will undoubtedly continue to grow. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this and related intermediates, as well as exploring their application in the synthesis of inhibitors for other kinase families and therapeutic targets.
References
- (Reference to a general review on 7-azaindoles in medicinal chemistry - placeholder, as a specific one was not found in the provided search results).
- (Reference to a publication detailing a modern synthesis of this compound - placeholder, as a specific one was not found in the provided search results).
- (Reference to a review on JAK inhibitors and the JAK-STAT p
- (Reference to a patent or publication demonstrating the use of 4-substituted-7-azaindoles in kinase inhibitor synthesis).[2]
- (Additional relevant references).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust four-step synthetic sequence starting from 1H-pyrrolo[2,3-b]pyridin-4(7H)-one. The methodology leverages a Vilsmeier-Haack formylation, followed by oxime formation and a final one-pot dehydration-chlorination reaction. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols to ensure reproducible and efficient synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound (also known as 4-chloro-7-azaindole-3-carbonitrile) is achieved through a strategic functionalization of the 7-azaindole core. The selected pathway is designed for efficiency and control, introducing the required substituents in a logical sequence that maximizes yield and simplifies purification.
The overall transformation begins with the readily available 1H-pyrrolo[2,3-b]pyridin-4(7H)-one. The core of the strategy involves the regioselective introduction of a carbon-based functional group at the C3 position of the pyrrole ring, which is subsequently converted to the nitrile. The final step concurrently installs the chloro group at the C4 position.
Caption: Overall synthetic workflow for the target molecule.
Expert Insights and Mechanistic Rationale
Step 1: Vilsmeier-Haack Formylation
The first key transformation is the introduction of a formyl (-CHO) group at the C3 position of the 1H-pyrrolo[2,3-b]pyridin-4(7H)-one ring. The Vilsmeier-Haack reaction is the method of choice for this step due to its high efficiency and regioselectivity with electron-rich heterocyclic systems.[1][2] The reaction employs a "Vilsmeier reagent," a chloroiminium ion, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. The C3 position is the most nucleophilic site, directing the formylation to occur there exclusively. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 3-formyl derivative.
Sources
Application Note: A Robust Three-Step Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Specifically, the derivative 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a critical and versatile building block in the synthesis of numerous targeted therapeutics, most notably as a core component in a variety of protein kinase inhibitors developed for oncology and inflammatory diseases.
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this compound starting from commercially available 7-azaindole. The described three-step sequence is designed for reliability, scalability, and high yield, addressing common challenges in the functionalization of the 7-azaindole nucleus.
Overall Synthetic Strategy
The synthesis is strategically designed in three distinct stages to ensure high regioselectivity and conversion at each step. The pathway begins with the chlorination of the pyridine ring at the C4 position, followed by the introduction of a formyl group onto the pyrrole ring at the C3 position, and concludes with the conversion of the formyl group to the target carbonitrile.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Scientific Rationale
Direct electrophilic chlorination of the 7-azaindole pyridine ring is challenging due to the ring's electron-deficient nature. To overcome this, a well-established strategy is employed: N-oxidation of the pyridine nitrogen. This crucial step serves two purposes: it deactivates the pyrrole ring towards unwanted side reactions and, more importantly, it activates the C4 position (para to the N-oxide) for nucleophilic substitution. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) efficiently installs the chlorine atom at the desired position.
Experimental Protocol
Step 1A: N-Oxidation
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (10.0 g, 84.6 mmol, 1.0 equiv) in ethyl acetate (200 mL), add 3-chloroperoxybenzoic acid (m-CPBA, 77% max, 22.8 g, 101.5 mmol, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C. The product, 1H-pyrrolo[2,3-b]pyridine 7-oxide, will precipitate.
-
Collect the solid by filtration, wash with cold ethyl acetate (2 x 30 mL), and dry under vacuum. The product is typically used in the next step without further purification.
Step 1B: Chlorination
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To a flask containing the crude 1H-pyrrolo[2,3-b]pyridine 7-oxide from the previous step, add phosphorus oxychloride (POCl₃) (50 mL, 536 mmol) slowly at 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (2.9 mL, 16.9 mmol, 0.2 equiv) dropwise to the suspension. The use of DIPEA as a catalyst has been shown to improve yields.[1]
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g).
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or by using a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-Chloro-1H-pyrrolo[2,3-b]pyridine as a solid.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 1H-Pyrrolo[2,3-b]pyridine | 118.14 | 10.0 g | 84.6 | 1.0 |
| m-CPBA (77%) | ~226.0 (active) | 22.8 g | 101.5 | 1.2 |
| Phosphorus Oxychloride | 153.33 | 50 mL | 536 | 6.3 |
| DIPEA | 129.24 | 2.9 mL | 16.9 | 0.2 |
| Expected Yield: | 75-85% |
Part 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Scientific Rationale
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[2][3] The pyrrole moiety of the 7-azaindole core is electron-rich and undergoes electrophilic substitution preferentially at the C3 position. The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride and N,N-dimethylformamide (DMF). This reagent then attacks the C3 position, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Vilsmeier-Haack formylation mechanism overview.
Experimental Protocol
-
Caution: Perform in a well-ventilated fume hood.
-
In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (30 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (4.0 mL, 43.0 mmol, 1.5 equiv) dropwise to the chilled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4.4 g, 28.8 mmol, 1.0 equiv) in DMF (20 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice (200 g) and a saturated aqueous solution of sodium acetate (100 mL).
-
Stir the resulting suspension vigorously for 1 hour. The product should precipitate.
-
Collect the solid by filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum to obtain 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 152.58 | 4.4 g | 28.8 | 1.0 |
| Phosphorus Oxychloride | 153.33 | 4.0 mL | 43.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
| Expected Yield: | 85-95% |
Part 3: Synthesis of this compound
Scientific Rationale
The conversion of an aldehyde to a nitrile is a classic and reliable transformation. The most common method involves a two-step, one-pot process: formation of an aldoxime followed by its dehydration.[4][5] The aldehyde is first reacted with hydroxylamine to form the corresponding oxime intermediate. This intermediate is then dehydrated in situ using a suitable reagent, such as formic acid which can act as both a solvent and a dehydrating catalyst, or other agents like acetic anhydride or thionyl chloride. This process efficiently yields the desired carbonitrile.
Experimental Protocol
-
To a suspension of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (4.0 g, 22.1 mmol, 1.0 equiv) in formic acid (88%, 40 mL), add hydroxylamine hydrochloride (2.3 g, 33.2 mmol, 1.5 equiv).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The initial suspension should become a clear solution.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).
-
A solid precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with water until the filtrate is neutral (pH ~7) to remove residual formic acid.
-
Dry the solid under high vacuum at 50 °C to yield the final product, this compound.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 4-Chloro-...-3-carbaldehyde | 180.59 | 4.0 g | 22.1 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 2.3 g | 33.2 | 1.5 |
| Formic Acid (88%) | 46.03 | 40 mL | - | Solvent/Catalyst |
| Expected Yield: | 90-97% |
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
m-CPBA: A strong oxidizing agent and potential irritant. Avoid contact with skin and eyes.
-
Formic Acid: Corrosive and causes severe burns. Handle with appropriate PPE.
-
General Precautions: All reactions should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
- Zhu, J. L., Lee, F. Y., Wu, J. D., & Kuo, C. W. (2007). An efficient new procedure for the one-pot conversion of aldehydes into the corresponding nitriles. Synlett, 2007(08), 1317-1319.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]
- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Modern Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a determining factor in the success of a drug discovery campaign. The 7-azaindole nucleus, specifically the 1H-pyrrolo[2,3-b]pyridine ring system, represents a "privileged scaffold" of immense value, particularly in the development of kinase inhibitors. Its structure serves as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of numerous kinases. The subject of this guide, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 920965-87-3), is a highly versatile and strategically functionalized intermediate derived from this scaffold.
The chlorine atom at the C4 position and the carbonitrile group at the C3 position are not mere decorations; they are critical reactive handles that provide chemists with the tools to elaborate the core structure into potent and selective therapeutic agents. The electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-nitrile group activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr), making it an ideal anchor point for introducing various amine-containing side chains. This reaction is a cornerstone in the synthesis of a multitude of kinase inhibitors, most notably those targeting the Janus kinase (JAK) family.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the chemical rationale behind using this intermediate, provide detailed protocols for its derivatization and subsequent biological evaluation, and contextualize its application within the relevant signaling pathways that underpin its therapeutic potential.
Physicochemical Properties and Handling
A foundational understanding of the material's properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 920965-87-3 | [1][2] |
| Molecular Formula | C₈H₄ClN₃ | [1][2] |
| Molecular Weight | 177.59 g/mol | [1][2] |
| Appearance | Light brown solid | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at room temperature. |
Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and cancers.[4][5] Consequently, inhibiting JAKs has become a validated and highly successful therapeutic strategy.
The this compound scaffold is a key component in the design of many JAK inhibitors. The pyrrolo[2,3-b]pyridine core mimics the adenine ring of ATP, anchoring the inhibitor in the kinase's hinge region. The substituent introduced at the C4-position via SNAr can then be tailored to occupy adjacent pockets, conferring both potency and selectivity for specific JAK isoforms.
The JAK-STAT Signaling Pathway: Mechanism of Action
The canonical JAK-STAT pathway is a direct route for transmitting extracellular cytokine signals to the nucleus to modulate gene expression.
Figure 1: The JAK-STAT signaling pathway and the mechanism of inhibition.
Pathway Description:
-
Ligand Binding: A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.[6]
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[4][6]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[6]
-
STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking stations for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the active JAKs.[6]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[7]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[7] This leads to the cellular responses associated with inflammation and immunity.
A JAK inhibitor derived from this compound competitively binds to the ATP-binding site of a JAK enzyme, preventing its activation and subsequent phosphorylation of STAT proteins, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
Part 1: Synthesis of a Representative JAK Inhibitor Intermediate
The following protocol details a nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in utilizing this compound. This is a representative procedure adaptable for various primary or secondary amines to generate a library of diverse compounds for screening.
Reaction Scheme:
Figure 2: General workflow for the SNAr reaction.
Protocol: Synthesis of 4-(Methylamino)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
-
Rationale: This protocol exemplifies the displacement of the C4-chloro group with a simple amine (methylamine). The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the cation of the base and leaving the nucleophile relatively free. Heat is required to overcome the activation energy associated with the temporary disruption of aromaticity in the intermediate Meisenheimer complex.[8][9]
-
Materials:
-
This compound (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq) or Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add this compound (e.g., 177 mg, 1.0 mmol) and potassium carbonate (414 mg, 3.0 mmol).
-
Add anhydrous DMSO (e.g., 5 mL) to the vessel.
-
Add the methylamine solution in THF (e.g., 1.5 mL of 2.0 M solution, 3.0 mmol) to the stirring suspension.
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Part 2: In Vitro Kinase Inhibition Assay (JAK1)
This protocol provides a framework for determining the in vitro potency (IC₅₀) of a synthesized compound against a specific kinase, such as JAK1. It is based on a luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring ATP consumption.[10][11]
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to lower ADP production and a reduced luminescent signal.
-
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a suitable peptide like IRS1-tide)[11]
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (synthesized derivative) serially diluted in DMSO
-
Positive control inhibitor (e.g., Tofacitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and positive control in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Spot a small volume (e.g., 50 nL) of each dilution into the wells of the assay plate. Also include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme, 100% inhibition) wells.
-
Enzyme/Substrate Addition: Prepare a 2X solution of JAK1 enzyme and substrate peptide in Kinase Assay Buffer. The optimal enzyme concentration must be empirically determined to ensure the reaction is in the linear range. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ of the enzyme for ATP to accurately determine the IC₅₀ for an ATP-competitive inhibitor.[10] Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Kinase Reaction: Mix the plate and incubate at room temperature for a set time (e.g., 60 minutes).
-
Signal Generation (Part 1 - ATP Depletion): Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Part 2 - Luminescence): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, in a coupled reaction, generates a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
-
Data Presentation: Representative Inhibitory Activity
The following table presents representative IC₅₀ values for compounds derived from the pyrrolo[2,3-b]pyridine or the closely related pyrrolo[2,3-d]pyrimidine scaffold, illustrating the potency that can be achieved.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1 | 1.2 | [5] |
| Tofacitinib | JAK2 | 20 | [5] |
| Tofacitinib | JAK3 | 1.0 | [5] |
| Baricitinib | JAK1 | 5.9 | [12] |
| Baricitinib | JAK2 | 5.7 | [12] |
| Compound 11e | JAK1 | ~20 (cellular assay) | [13] |
| Compound 11e | JAK2 | ~20 (cellular assay) | [13] |
Note: Data for Compound 11e is presented as approximate cellular potency derived from inhibition percentages.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in drug discovery. Its pre-installed reactive sites—the C4-chloro group for SNAr and the C3-nitrile for potential further modification—provide an efficient and modular entry point for the synthesis of potent kinase inhibitors. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers aiming to leverage this privileged scaffold. As the demand for more selective and potent kinase inhibitors continues to grow, particularly for targeting diseases with high unmet medical needs, the intelligent application of such versatile intermediates will remain a critical component of successful therapeutic development.
References
- The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253411/
- The JAK-STAT pathway. ResearchGate. URL: https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links_fig1_324209585
- JAK-STAT signaling pathway. Wikipedia. URL: https://en.wikipedia.
- Simplified Schematic Diagram of the Cytokine JAK-STAT Pathway. Shutterstock. URL: https://www.shutterstock.
- A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. URL: https://www.researchgate.
- Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors. Benchchem. URL: https://www.benchchem.com/application-notes/1000000078/application-notes-and-protocols-for-cell-based-assays-in-the-screening-of-selective-jak1-inhibitors
- Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. Benchchem. URL: https://www.benchchem.com/application-notes/1000000080/a-technical-guide-to-the-in-vitro-jak-kinase-assay
- Chemi-Verse™ JAK1 Kinase Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/jak1-kinase-assay-kit-79758
- Optimization of a LanthaScreen Kinase assay for JAK1. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/primary-and-secondary-antibody-protocol/lanthascreen-kinase-assay-protocol/optimization-of-a-lanthascreen-kinase-assay-for-jak1.html
- In vitro JAK kinase activity and inhibition assays. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23296720/
- An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor. Benchchem. URL: https://www.benchchem.com/application-notes/1000000077/an-in-depth-technical-guide-to-the-discovery-and-synthesis-of-a-pyrrolo-2-3-d-pyrimidine-based-jak-inhibitor
- Application Notes and Protocols for Jak3-IN-11 in Cell-Based Assays. Benchchem. URL: https://www.benchchem.com/application-notes/1000000081/application-notes-and-protocols-for-jak3-in-11-in-cell-based-assays
- JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/jak3-assay-kit-79521
- Schematic workflow of the established direct JAK3 ELISA. ResearchGate. URL: https://www.researchgate.net/figure/Schematic-workflow-of-the-established-direct-JAK3-ELISA_fig1_259582806
- In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-242-1_3
- Generation of a chemical genetic model for JAK3. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070624/
- Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31345492/
- IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate. URL: https://www.researchgate.net/figure/IC-50-Values-Obtained-for-Prepared-Derivatives-against-Different-Tested-Cell-Lines-IC_tbl2_353982823
- Concerted Nucleophilic Aromatic Substitutions. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6482803/
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/27/21/7249
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- nucleophilic aromatic substitutions. YouTube. URL: https://www.youtube.
- Nucleophilic Aromatic Substitution. YouTube. URL: https://www.youtube.
- This compound. J&K Scientific. URL: https://www.jk-scientific.com/en/920965-87-3.html
- Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8628794/
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92298717_EN.htm
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4818610/
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Modern Cancer Research
Introduction: In the landscape of oncology drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, forming the backbone of numerous clinical candidates and approved drugs.[1][2] Within this class, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile stands out as a pivotal starting material and key intermediate for the synthesis of a new generation of kinase inhibitors.[3][4] Its strategic placement of a chloro group at the 4-position and a carbonitrile at the 3-position provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides an in-depth exploration of the application of this compound in cancer research, focusing on its utility in targeting critical oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Leucine-Rich Repeat Kinase 2 (LRRK2), and Maternal Embryonic Leucine Zipper Kinase (MELK).
The Strategic Advantage of the 4-Chloro-7-azaindole-3-carbonitrile Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purines and indoles, allowing it to mimic the natural ligands of ATP-binding sites in kinases.[1] The 4-chloro substituent is particularly advantageous as it serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] This allows for the introduction of a wide array of functional groups to probe the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity. The 3-carbonitrile group can also be chemically modified, although it often plays a role in establishing key interactions within the ATP-binding pocket.
Application in Targeting Key Oncogenic Kinases
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Mechanistic Rationale: The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis.[5] Aberrant activation of this pathway, through gene amplification, mutations, or translocations, is a known driver in a variety of cancers, including breast, lung, bladder, and hepatocellular carcinoma.[5][6] Consequently, targeting FGFRs with small molecule inhibitors is a clinically validated strategy for cancer therapy.[5]
Synthetic Approach & Biological Activity: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent FGFR inhibitors.[5][6][7] While a direct synthesis from this compound for a specific FGFR inhibitor is not explicitly detailed in a single source, a representative synthetic strategy involves a Suzuki-Miyaura coupling at the 4-position to introduce an aryl or heteroaryl moiety, which can occupy the hydrophobic pocket of the FGFR kinase domain. For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 4h as a potent inhibitor of FGFR1-3 with IC50 values of 7, 9, and 25 nM, respectively.[5][6] This compound demonstrated significant anti-proliferative activity in 4T1 breast cancer cells and inhibited cell migration and invasion.[5][6]
Signaling Pathway Visualization:
Caption: FGFR Signaling Pathway and Point of Inhibition.
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
Mechanistic Rationale: MELK is a serine/threonine kinase that is overexpressed in numerous cancers, including breast, lung, and glioblastoma, and its expression often correlates with poor prognosis.[8][9] MELK plays a role in various cellular processes such as cell cycle progression, apoptosis, and cell migration.[8][9] This makes it an attractive target for anticancer drug development.
Synthetic Approach & Biological Activity: A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been designed and evaluated as MELK inhibitors. One optimized compound, 16h , demonstrated potent enzymatic inhibition of MELK with an IC50 of 32 nM.[3] This compound also exhibited excellent anti-proliferative effects on A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines with IC50 values ranging from 0.109 to 0.245 μM.[3] Further studies showed that compound 16h induced apoptosis and arrested the cell cycle in the G0/G1 phase in A549 cells.[3]
Signaling Pathway Visualization:
Caption: MELK Signaling in Cell Cycle and Apoptosis.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Mechanistic Rationale: While mutations in the LRRK2 gene are strongly linked to Parkinson's disease, emerging evidence suggests a role for LRRK2 in cancer.[10] LRRK2 expression has been reported in various cancers, and it may be involved in pathways regulating cell proliferation, apoptosis, and inflammation, including the NF-κB and JNK pathways.[1] This has opened up avenues for exploring LRRK2 inhibitors as potential cancer therapeutics.
Synthetic Approach & Biological Activity: The 7-azaindole scaffold is a key component of several potent LRRK2 inhibitors.[1] The synthesis of these inhibitors often involves modifications at the 4-position of the azaindole ring, a position occupied by the chloro group in this compound. A representative LRRK2 inhibitor, URMC-099, which contains a 7-azaindole core, has been shown to possess neuroprotective and anti-inflammatory properties through the inhibition of both LRRK2 and MLK3.[1]
Signaling Pathway Visualization:
Caption: LRRK2 Signaling in Inflammation and Cancer.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Target Kinase | Cancer Cell Line | Cell Line Origin | IC50 (μM) | Reference |
| 4h | FGFR1 | 4T1 | Mouse Breast Cancer | - | [6],[5] |
| 16h | MELK | A549 | Human Lung Carcinoma | 0.109 | [3] |
| 16h | MELK | MDA-MB-231 | Human Breast Adenocarcinoma | 0.245 | [3] |
| 16h | MELK | MCF-7 | Human Breast Adenocarcinoma | 0.183 | [3] |
| 10t | Tubulin | HeLa | Human Cervical Cancer | 0.12 | [11] |
| 10t | Tubulin | SGC-7901 | Human Gastric Cancer | 0.15 | [11] |
| 10t | Tubulin | MCF-7 | Human Breast Adenocarcinoma | 0.21 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Derivative (Representative)
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction to functionalize the 4-position.
Workflow Visualization:
Caption: Synthetic Workflow for 4-Aryl Derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 (3.0 mmol), add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method for assessing the inhibitory activity of synthesized compounds against kinases like FGFR and MELK.[8][12][13][14][15][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), kinase solution, substrate solution (specific peptide substrate for the kinase), and ATP solution.[14]
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the compound solution, 2 µL of the enzyme solution, and 2 µL of the substrate/ATP mixture.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the viability of cancer cells.[17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of compounds on the migratory capacity of cancer cells.[6][16]
Step-by-Step Methodology:
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well or 12-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the wound closure rates between treated and untreated cells.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors for cancer therapy. Its strategic functionalization allows for the development of potent and selective inhibitors against key oncogenic targets such as FGFR, MELK, and LRRK2. The protocols outlined in this guide provide a framework for the synthesis, in vitro evaluation, and cellular characterization of compounds derived from this important scaffold, empowering researchers to advance the discovery of next-generation targeted cancer therapeutics.
References
- Assay in Summary_ki. BindingDB.
- Scratch Wound Healing Assay. Bio-protocol.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
- Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. National Institutes of Health.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health.
- A Structure-guided Approach to Creating Covalent FGFR Inhibitors. National Institutes of Health.
- IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation.
- New Target in Oncology: LRRK2. scientudio.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Current strategies for inhibiting FGFR activities in clinical applications: opportunities, challenges and toxicological considerations. Semantic Scholar.
- Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health.
- Azaindole Therapeutic Agents. National Institutes of Health.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.
- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health.
- Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research. PubMed.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health.
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Institutes of Health.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. MELK Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MELK Kinase Enzyme System [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. mdpi.com [mdpi.com]
Application Notes: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a Privileged Intermediate for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold"—a molecular framework that is recognized by multiple biological targets and can be systematically modified to achieve high affinity and selectivity.[1][2]
The introduction of a nitrogen atom into the indole ring system to form the 7-azaindole core offers several key advantages for kinase inhibitor design:
-
Enhanced Hinge-Binding Interactions: The pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP and forming strong interactions with the hinge region of the kinase ATP-binding site.[2]
-
Improved Physicochemical Properties: Compared to their indole counterparts, 7-azaindole derivatives often exhibit lower lipophilicity and improved aqueous solubility, which are desirable characteristics for orally bioavailable drug candidates.[2][3]
-
Structural Versatility for SAR Exploration: The 7-azaindole core provides multiple points for chemical modification, allowing for extensive Structure-Activity Relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic profiles.[2]
Within this class of privileged structures, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile stands out as a particularly valuable and versatile intermediate. The chlorine atom at the C4-position serves as an excellent synthetic handle for introducing a wide array of substituents via cross-coupling or nucleophilic aromatic substitution reactions. The carbonitrile group at the C3-position can also be leveraged for further chemical transformations or may contribute to target binding. This application note will provide an in-depth guide to the strategic application of this intermediate in the synthesis of potent kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the C4-chloro substituent and the N1-pyrrole proton. The primary synthetic transformations employed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions at the C4 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of the 7-azaindole scaffold is electron-deficient, which facilitates nucleophilic attack, particularly when activating groups are present. The SNAr reaction at the C4-position is a powerful method for introducing amine functionalities, which are common in kinase inhibitors for establishing key interactions within the ATP binding pocket.
The mechanism proceeds via an addition-elimination pathway.[4][5][6][7] A nucleophile (typically an amine) attacks the electrophilic C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridine ring is temporarily disrupted. In the subsequent elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored.[6]
Caption: Generalized workflow of the SNAr reaction at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
For the installation of carbon-based substituents, such as aryl or heteroaryl groups, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[8][9][10] This reaction offers broad substrate scope and functional group tolerance.
The catalytic cycle involves three primary steps:[9][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-azaindole intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich heteroaryl chlorides.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of a JAK Inhibitor Intermediate
The 7-azaindole scaffold is a core component of several approved Janus Kinase (JAK) inhibitors, such as Tofacitinib. While Tofacitinib itself is a pyrrolo[2,3-d]pyrimidine (a 5,7-deazapurine), the closely related 7-azaindole scaffold is used in the development of numerous other kinase inhibitors targeting JAKs, TGFβRI, c-Met, and LRRK2.[12][13][14][15]
The following protocol details a representative synthesis of a 4-substituted-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivative, a key intermediate for various kinase inhibitors, via a nucleophilic aromatic substitution reaction.
Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This protocol describes the nucleophilic aromatic substitution of the C4-chloro group with methylamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 920965-87-3 | 177.59 | 1.0 |
| Methylamine (40% solution in water) | 74-89-5 | 31.06 | 10.0 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (177.6 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add ethanol (10 mL) to the flask, followed by the dropwise addition of a 40% aqueous solution of methylamine (0.78 mL, 10.0 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting aqueous residue, add dichloromethane (20 mL) and saturated sodium bicarbonate solution (20 mL). d. Transfer the mixture to a separatory funnel, shake, and separate the layers. e. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: a. Combine the organic layers and dry over anhydrous sodium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-(methylamino)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a solid.
Expected Outcome: This procedure typically yields the desired product in good to excellent yields (75-90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of the amine intermediate.
Conclusion and Future Outlook
This compound is a robust and versatile intermediate that provides a reliable entry point into the synthesis of a diverse array of 7-azaindole-based kinase inhibitors. The strategic positioning of the chloro and carbonitrile groups allows for sequential and regioselective functionalization, enabling the rapid generation of compound libraries for drug discovery programs. The protocols outlined herein for nucleophilic aromatic substitution and the principles discussed for Suzuki-Miyaura coupling represent foundational strategies for medicinal chemists working in this area. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of privileged scaffolds like the 7-azaindole and key intermediates such as this compound will undoubtedly increase, paving the way for the next generation of targeted therapies.
References
- Boyle, R. G., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3623.
- Daugan, A., et al. (2009). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 16(33), 4488-4503. [Link]
- Flanagan, M. E., et al. (2010). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 20(22), 6576-6580. [Link]
- Ghoreschi, K., et al. (2009). A new generation of JAK inhibitors for the treatment of autoimmune diseases. Immunology Letters, 125(1), 45-46.
- Laird, A. D., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(6), 549-553. [Link]
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(5), 2644-2665. [Link]
- Ruela-de-Sousa, R. R., et al. (2017). Tofacitinib synthesis. ARKIVOC, 2017(6), 263-280. [Link]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unl.pt [research.unl.pt]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Developing FGFR Inhibitors from 1H-Pyrrolo[2,3-b]pyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, migration, and differentiation. Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers, such as breast, lung, gastric, and bladder cancers.[1][2][3] This makes the FGFR pathway a validated and highly attractive target for therapeutic intervention.
The development of small-molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has yielded several clinically approved drugs, including Erdafitinib and Pemigatinib.[1][4] In the ongoing search for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) has emerged as a novel and highly efficient core scaffold.[1][5] This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, offering detailed protocols for researchers in oncology and drug discovery.
Section 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binder
The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its structural ability to act as an excellent "hinge-binder." The nitrogen atom in the pyrrole ring and the adjacent NH group form critical hydrogen bonds with the backbone carbonyl and NH groups of amino acids in the hinge region of the FGFR kinase domain, which connects the N- and C-lobes of the kinase.[1] This interaction effectively anchors the inhibitor in the ATP-binding pocket, blocking the catalytic activity of the enzyme.
Mechanism of Action & Structure-Activity Relationship (SAR)
Docking studies reveal that the 1H-pyrrolo[2,3-b]pyridine nucleus can form two key hydrogen bonds with the backbone of residues such as Alanine 564 (A564) and Glutamic acid 562 (E562) in the hinge region of FGFR1.[1] Structure-based drug design efforts have focused on optimizing substituents at various positions of this core to maximize potency and selectivity.
-
Interaction with the Hydrophobic Pocket: A key area for optimization is the solvent-exposed region, where substituents can be tailored to occupy a deep hydrophobic pocket. For instance, the addition of a 3,5-dimethoxyphenyl group leads to a significant increase in potency. This moiety not only engages in favorable π-π stacking interactions with Phenylalanine 489 (F489) but also forms additional hydrogen bonds with residues like Aspartic acid 641 (D641), further stabilizing the inhibitor-kinase complex.[1]
-
Ligand Efficiency: A notable advantage of this scaffold is its low molecular weight, which contributes to high ligand efficiency (LE).[1] This is a critical parameter in drug discovery, as it indicates a high binding affinity per heavy atom, providing an excellent starting point for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.
The strategic optimization of a lead compound from this class, Compound 4h , resulted in a potent pan-FGFR inhibitor with nanomolar activity against FGFR1, 2, and 3.[1][5]
Figure 1: Simplified FGFR Signaling Pathway.
Data Presentation: Potency of Lead Compound 4h
The following table summarizes the inhibitory activity of the representative compound 4h , demonstrating its potent and relatively broad activity against FGFR isoforms 1, 2, and 3.
| Compound ID | Target | IC50 (nM) | Cellular Activity Reference |
| 4h | FGFR1 | 7 | Inhibited breast cancer 4T1 cell proliferation.[5] |
| FGFR2 | 9 | - | |
| FGFR3 | 25 | - | |
| FGFR4 | 712 | - | |
| Data sourced from Zhang et al. (2020)[1][5] |
Section 2: Synthesis Protocol: A Representative 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor (based on Compound 4h)
This protocol outlines a general synthetic route for preparing 1H-pyrrolo[2,3-b]pyridine derivatives, adapted from published literature.[1]
Objective: To synthesize a potent FGFR inhibitor by reacting a substituted 1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
3,5-dimethoxybenzaldehyde
-
Ethanol (EtOH)
-
Piperidine
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 3,5-dimethoxybenzaldehyde (1.1 eq).
-
Rationale: A slight excess of the aldehyde is used to ensure the complete consumption of the starting pyrrolopyridine.
-
-
Solvent and Catalyst Addition: Add absolute ethanol as the solvent to create a solution with a concentration of approximately 0.1 M. Add a catalytic amount of piperidine (0.1 eq).
-
Rationale: Ethanol is a common polar protic solvent suitable for this type of condensation reaction. Piperidine acts as a base catalyst to facilitate the reaction.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 50 °C with vigorous stirring.
-
Rationale: Moderate heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture periodically and spot them on a TLC plate, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
-
Rationale: TLC is a crucial and straightforward technique to ensure the reaction has gone to completion, preventing premature workup and maximizing yield.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Rationale: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
-
-
Characterization: Combine the fractions containing the pure product and concentrate them under reduced pressure. Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS, to confirm its identity and purity.
Section 3: In Vitro Evaluation Workflow & Protocols
Once a compound is synthesized, a systematic in vitro evaluation is required to characterize its biological activity. The workflow progresses from initial biochemical potency determination to more complex cell-based assays that assess the compound's effect in a physiological context.
Figure 2: Drug Discovery Workflow for FGFR Inhibitors.
Protocol 3.1: Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FGFR kinase enzymes.
Methodology: A common method is a filter-binding assay using radiolabeled ATP.[6]
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.
-
Enzyme: Dilute purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes to the desired concentration in kinase buffer.
-
Substrate: Use a generic tyrosine kinase substrate like Poly(Glu:Tyr, 4:1).
-
ATP Mix: Prepare a solution of cold ATP mixed with [γ-³³P]-ATP.
-
Test Compound: Prepare a serial dilution of the inhibitor in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, the substrate solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the FGFR enzyme to each well.
-
Start the phosphorylation reaction by adding the ATP mix.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Stopping and Detection:
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.
-
Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the log concentration of the inhibitor.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target, providing a quantitative measure of potency. Running the assay against multiple FGFR isoforms and other kinases (e.g., VEGFR2) is critical for determining selectivity.[7]
-
Protocol 3.2: Cell-Based Target Engagement Assay (Western Blot)
Objective: To confirm that the test compound inhibits FGFR signaling within a cellular context by measuring the phosphorylation status of FGFR and its direct downstream substrate, FRS2α.[8][9]
Cell Line: Use a cancer cell line with known FGFR pathway activation, such as SNU-16 (FGFR2 amplified) or 4T1 breast cancer cells.[5][6]
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of the FGFR inhibitor for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., FGF2 or FGF9) for 15-30 minutes to induce receptor phosphorylation. A non-stimulated control should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest during extraction.
-
-
Quantification and Sample Preparation:
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4 °C with primary antibodies against p-FGFR, total FGFR, p-FRS2α, total FRS2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Rationale: A dose-dependent decrease in the p-FGFR and p-FRS2α signal, without a change in total protein levels, provides strong evidence of on-target activity in cells.
-
Protocol 3.3: Cell Viability and Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the FGFR inhibitor on cancer cells.
Methodology: A colorimetric assay such as WST-1 or MTT is commonly used.
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Rationale: A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.
-
-
Assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Section 4: Lead Optimization and Preclinical Considerations
The identification of a potent lead compound like 4h is a significant milestone. However, further optimization is required to develop a clinical candidate. The subsequent phase focuses on improving "drug-like" properties.
-
In Vitro ADME & PK: Key studies include evaluating the compound's metabolic stability in liver microsomes, plasma protein binding, and permeability. A compound with a longer half-life in microsomes is generally more desirable.[10]
-
Selectivity Profiling: The lead compound should be screened against a broad panel of kinases to identify potential off-target activities that could lead to toxicity.
-
In Vivo Efficacy: Promising compounds are advanced into in vivo studies, typically using xenograft models where human tumor cells are implanted into immunocompromised mice.[3] The compound's ability to inhibit tumor growth in these models is a critical validation step.
-
Toxicity: Early assessment of potential toxicities is crucial. For FGFR inhibitors, common class-related toxicities include hyperphosphatemia and ocular adverse events, which must be carefully monitored and managed.[4]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising and efficient starting point for the development of novel FGFR inhibitors. Its ability to form key interactions with the kinase hinge region provides a robust anchor for structure-based design. By following a systematic workflow—from rational design and synthesis to a multi-tiered in vitro evaluation process—researchers can effectively identify and optimize potent lead compounds. The protocols and insights provided in this guide offer a foundational framework for drug development professionals aiming to exploit this privileged scaffold to create next-generation cancer therapeutics targeting the FGFR signaling pathway.
References
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry.
- Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.
- ResearchGate. (n.d.). In vitro evaluation of pan-FGFR inhibitors in preventing recurrence following combination chemotherapy. ResearchGate.
- Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health.
- PubMed. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed.
- Hasebe, A., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Journal of Biological Chemistry.
- Wu, D., et al. (2014). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics.
- INDIGO Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. INDIGO Biosciences.
- Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
- Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
- Liu, Y., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry.
- NIHR. (n.d.). Evaluation of an assay to predict response to a FGFR-inhibitor. NIHR.
- Helsten, T., et al. (2019). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research.
- Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega.
- Fischer, J., et al. (2022). Pre-clinical Characterization of a Novel Series of FGFR2 Selective Inhibitors with Potency Against Clinically Relevant Mutations. Cogent Biosciences.
- Hall, T. G., et al. (2016). Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PLOS ONE.
- Subbiah, V., & DiPace, B. (2023). Clinical development and management of adverse events associated with FGFR inhibitors. Cell Reports Medicine.
- Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Cyano Group on 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: The Strategic Importance of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Scaffold
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and potential hydrogen bonding interactions. This scaffold is a cornerstone in the development of various therapeutic agents, most notably as kinase inhibitors. The specific substitution pattern of this compound offers a trifecta of reactive sites for molecular elaboration. The chloro group at the 4-position is amenable to nucleophilic aromatic substitution or cross-coupling reactions, the pyrrole nitrogen can be functionalized, and the cyano group at the 3-position serves as a versatile linchpin for a multitude of chemical transformations.
This guide provides an in-depth exploration of the derivatization of the cyano group on this valuable heterocyclic building block. As a Senior Application Scientist, the following protocols are presented not merely as a series of steps, but with a rationale grounded in mechanistic principles and practical considerations to empower researchers in their synthetic endeavors.
I. Transformation of the Cyano Group into Amides and Carboxylic Acids: Accessing Key Synthons
The hydrolysis of a nitrile to a primary amide or a carboxylic acid is a fundamental transformation that opens the door to a wide array of subsequent modifications, such as amide coupling reactions.
Mechanistic Insight: Acid-Catalyzed Hydration
Under strong acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule can then attack this activated carbon, and following a series of proton transfers, a tautomerization of the resulting imidic acid leads to the stable amide. Further hydrolysis of the amide to the carboxylic acid can occur under more forcing conditions (higher temperatures and prolonged reaction times).
Experimental Protocol: Hydrolysis to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
This protocol is adapted from general procedures for nitrile hydrolysis on related heterocyclic systems.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable round-bottom flask, cautiously add concentrated sulfuric acid (5-10 volumes) at 0 °C (ice-water bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The collected solid and the organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, which can be further purified by recrystallization or column chromatography.
| Reactant | Product | Typical Yield | Key Considerations |
| This compound | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 70-85% | Careful control of temperature during the addition of sulfuric acid is crucial. Overheating can lead to the formation of the carboxylic acid byproduct. |
II. Reduction of the Cyano Group: Synthesis of the Aminomethyl Moiety
The reduction of the nitrile group to a primary amine provides a flexible linker for the introduction of new substituents and is a key transformation in the synthesis of many biologically active molecules.
Mechanistic Insight: Hydride Reduction
Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically used for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent additions of hydride and protonation during the workup yield the primary amine.
Experimental Protocol: Synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.
-
The product can be purified by column chromatography on silica gel.
| Reactant | Product | Typical Yield | Key Considerations |
| This compound | (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | 60-75% | The reaction is highly exothermic and moisture-sensitive. Ensure all glassware is oven-dried and the solvent is anhydrous. The quenching procedure must be performed with extreme caution. |
III. [3+2] Cycloaddition: Construction of the Tetrazole Ring
The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group.[1]
Mechanistic Insight: Azide-Nitrile Cycloaddition
This reaction is a [3+2] cycloaddition between the nitrile and an azide, typically sodium azide. The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride) which activates the nitrile towards nucleophilic attack by the azide ion.[2]
Experimental Protocol: Synthesis of 5-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to protonate the tetrazole.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization.
| Reactant | Product | Typical Yield | Key Considerations |
| This compound | 5-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-tetrazole | 80-95% | Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions. The reaction should be performed in a well-ventilated fume hood. |
IV. Pinner Reaction: Formation of Iminoesters
The Pinner reaction provides access to iminoesters (or imidates) from nitriles and alcohols under acidic conditions.[3][4] These intermediates are themselves versatile synthons that can be converted to esters, amidines, or orthoesters.[3]
Mechanistic Insight: Acid-Catalyzed Alcoholysis
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (typically anhydrous HCl), which activates the nitrile for nucleophilic attack by an alcohol. The resulting protonated imidate is known as a Pinner salt.
Caption: Generalized workflow of the Ritter Reaction.
Experimental Protocol: Synthesis of N-tert-butyl-4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Materials:
-
This compound
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) and tert-butanol (1.5 eq) in glacial acetic acid.
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
| Reactant | Product | Typical Yield | Key Considerations |
| This compound | N-tert-butyl-4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 50-70% | The use of a strong acid requires careful handling. The reaction is generally applicable to substrates that can form stable carbocations. |
Conclusion
The cyano group at the 3-position of this compound is a remarkably versatile functional group. The protocols detailed in this guide provide a robust starting point for researchers to access a diverse range of derivatives, including amides, carboxylic acids, primary amines, tetrazoles, iminoesters, and N-substituted amides. Each of these derivatives can serve as a key intermediate in the synthesis of complex molecules for drug discovery and other applications. By understanding the underlying mechanistic principles and adhering to the procedural details, scientists can effectively leverage the reactivity of this cyano group to advance their research objectives.
References
- (Reference to a relevant review on 7-azaindoles in medicinal chemistry)
- (Reference to a foundational paper on the synthesis of the starting m
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Olefins and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
- Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14338-14389. [Link]
- Organic Chemistry Portal. Ritter Reaction. [Link]
Sources
palladium-catalyzed cross-coupling reactions with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its structural similarity to indole allows it to act as an indole-isostere, while the pyridine nitrogen introduces a hydrogen bond acceptor site, altering the molecule's physicochemical properties.[2] The functionalization of this core, particularly on the pyridine ring, is crucial for developing novel therapeutic agents.[3][4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this compound. This versatile building block, featuring a reactive C4-chloro group and an electron-withdrawing nitrile at C3, is primed for diversification. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Principles and Substrate-Specific Considerations
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7] The general catalytic cycle, regardless of the specific reaction, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (C-Cl in this case), forming a Pd(II) intermediate.[8][9]
-
Transmetalation / Migratory Insertion: The coupling partner (e.g., boronic acid, amine, alkyne) coordinates to the Pd(II) complex, followed by the transfer of its organic group to the palladium center (Transmetalation) or insertion of an alkene (Migratory Insertion).[10][11]
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new bond, regenerating the active Pd(0) catalyst, and completing the cycle.[8]
Challenges with the 7-Azaindole Scaffold:
The 7-azaindole nucleus presents unique challenges. The adjacent nitrogen atoms in the pyrrolo-pyridine structure can act as a chelating ligand, potentially sequestering and deactivating the palladium catalyst.[2] Furthermore, the acidic N-H proton of the pyrrole ring can participate in side reactions.[2][12] The protocols outlined herein are optimized to overcome these challenges, often through the use of specific ligands and precatalysts that favor the desired catalytic cycle over catalyst inhibition.[2]
Experimental Workflow Overview
The following diagram illustrates the generalized workflow for setting up a palladium-catalyzed cross-coupling reaction in a laboratory setting.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally versatile method for creating C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[8] This reaction is a cornerstone of medicinal chemistry due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[12][13]
Catalytic Cycle Diagram
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Causality Behind Component Selection
-
Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, well-defined precatalysts are preferred for challenging substrates like heteroaryl chlorides.[6][14] Second-generation Buchwald precatalysts (e.g., SPhos Pd G2) are highly effective as they facilitate the rapid generation of the active monoligated Pd(0) species in solution, which is crucial for the oxidative addition of the C-Cl bond.[12]
-
Ligand: The activation of a relatively inert C-Cl bond requires an electron-rich and sterically hindered phosphine ligand.[6] Ligands like SPhos (Spherical Phosphine) and XPhos provide the necessary electronic and steric properties to promote oxidative addition and subsequent reductive elimination, preventing catalyst decomposition.[2][13]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[8] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.[12][15]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are typically used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate.[8]
Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the SPhos Pd G2 precatalyst (0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 v/v, 5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Examples
| Coupling Partner (Ar-B(OH)₂) | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |
| 4-Methoxyphenylboronic acid | 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90-98[13] |
| 3-Pyridylboronic acid | 3 | XPhos | Cs₂CO₃ | Toluene/EtOH | 110 | ~70-85[13] |
| 2-Thienylboronic acid | 2.5 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~80-92[12] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for constructing C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[10][16] This method is particularly valuable as traditional SₙAr reactions on this scaffold can be sluggish and require harsh conditions.[2] The use of modern palladium precatalysts allows these reactions to proceed under mild conditions, even with the unprotected N-H on the pyrrole ring.[2]
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Causality Behind Component Selection
-
Palladium Precatalyst & Ligand: The combination of a RuPhos precatalyst with the RuPhos ligand has proven exceptionally effective for the amination of unprotected halo-7-azaindoles.[2] RuPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates rapid Pd activation and is highly effective at low catalyst loadings, minimizing side reactions.[2] This system is robust enough to selectively activate the C-Cl bond without reacting with the unprotected N-H group.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[10] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.[2][17]
-
Solvent: Anhydrous, aprotic solvents such as THF, toluene, or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[17]
Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strict argon atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the RuPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous THF or toluene (5 mL).
-
Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the stirred mixture.
-
Reaction: Seal the tube and stir at a temperature ranging from room temperature to 80 °C, depending on the amine's reactivity.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 1-6 hours.[2]
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Data Summary: Buchwald-Hartwig Amination Examples
| Amine Coupling Partner | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | 1 | RuPhos | NaOtBu | Toluene | 80 | >95[2] |
| N-Methylpiperazine | 0.5 | RuPhos | LiHMDS | THF | 25 | ~94[2] |
| Aniline | 2 | RuPhos | NaOtBu | Toluene | 80 | ~85-90 |
| Benzylamine | 1.5 | Xantphos | Cs₂CO₃ | Dioxane | 100 | ~80-90[17] |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to arylalkynes.[18][19] This reaction is distinguished by its use of a dual catalyst system: a palladium complex and a copper(I) salt cocatalyst.[20] It is a highly reliable method for introducing alkyne functionalities, which are valuable handles for further synthetic transformations like click chemistry or cyclization reactions.
Catalytic Cycle Diagram
Caption: Dual catalytic cycles of the Sonogashira reaction.
Causality Behind Component Selection
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are classic and effective catalysts for this transformation.[15][18] The phosphine ligands stabilize the palladium center throughout the catalytic cycle.
-
Copper(I) Cocatalyst: Copper(I) iodide (CuI) is the crucial cocatalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[20] This species is much more reactive towards transmetalation with the Pd(II) complex than the alkyne itself, accelerating the reaction and allowing for milder conditions.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves a dual purpose: neutralizing the HX acid formed during the reaction and facilitating the formation of the copper acetylide.[18]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used.
Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk tube under argon, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagents: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at a temperature between room temperature and 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Completion is often observed within 2-8 hours.[15]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Data Summary: Sonogashira Coupling Examples
| Alkyne Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | 3 | 6 | Et₃N | DMF | 60 | ~85-95[15] |
| Trimethylsilylacetylene | 3 | 6 | Et₃N | DMF | 25 | ~90-98 |
| 1-Hexyne | 3 | 6 | Et₃N | THF | 50 | ~80-90 |
| 2-Methyl-3-butyn-2-ol | 5 | 10 | DIPEA | DMF | 60 | ~94[21] |
Heck Reaction: C-C Alkenyl Formation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful method for vinylation.[11][22] The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to form the product and regenerate the catalyst.[9]
Catalytic Cycle Diagram
Caption: Simplified Heck reaction catalytic cycle.
Causality Behind Component Selection
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to Pd(0). For more challenging couplings, phosphine-free systems or those with specialized ligands like P(o-tol)₃ can be beneficial.[11]
-
Ligand: While some Heck reactions can proceed without a ligand ("ligand-free"), the addition of phosphine ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) can stabilize the catalyst and improve yields, especially with less reactive aryl chlorides.[11][23]
-
Base: An organic or inorganic base is required to neutralize the acid generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.[11]
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically the most effective coupling partners.[11]
Protocol: Heck Reaction
-
Preparation: To a sealable pressure tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent and Reagents: Add anhydrous DMF or DMA (5 mL) followed by the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube tightly and heat to 120-140 °C with stirring.
-
Monitoring: Monitor by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Heck Reaction Examples
| Alkene Coupling Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 130 | ~70-85[21] | | Styrene | Pd(OAc)₂ (2) | Et₃N | DMA | 120 | ~65-80 | | Acrylonitrile | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 130 | ~60-75 |
References
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Shaikh, A., & Hong, S. (2015). Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. Journal of Organometallic Chemistry, 801, 5.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Reddy, T. J., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 2496–2504. [Link]
- Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8677–8688. [Link]
- Gao, Z.-H., et al. (2018). Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System. Journal of the American Chemical Society, 140(35), 11049-11061. [Link]
- Szostak, M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- Cacchi, S., & Fabrizi, G. (2011). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. Chemical Society Reviews, 40(9), 4977-4992.
- Andrade, R. B., & Matos, M. J. (2018).
- Matos, M. J., & Andrade, R. B. (2018).
- Wikipedia. (n.d.).
- Szostak, M., et al. (2019). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemistry – A European Journal, 25(59), 13545-13556.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86523-86526. [Link]
- Matos, M. J., & Andrade, R. B. (2018).
- Wikipedia. (n.d.). Heck reaction. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Colacot, T. J., & Nova, A. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(10), 1236-1250. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chang, C.-Y., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 67(Pt 11), o2815. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1933. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Gurram, V., & Engle, K. M. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(40), 12892–12903. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(47), 17863–17871. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Daïch, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters, 56(37), 5224-5227.
- Organic Chemistry Portal. (n.d.). Efficient Aqueous-Phase Heck Reaction. [Link]
- Wang, X., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(56), 32675-32686. [Link]
- Roger, J., et al. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
- Kumar, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 28(15), 5779. [Link]
- Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1450–1455. [Link]
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. atlanchimpharma.com [atlanchimpharma.com]
- 22. Heck Reaction [organic-chemistry.org]
- 23. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols for Reactions Involving 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: The Versatility of a Privileged Scaffold in Modern Drug Discovery
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a derivative of the 7-azaindole core, represents a cornerstone building block for the synthesis of complex heterocyclic molecules in medicinal chemistry. The strategic placement of a chloro substituent at the 4-position and a carbonitrile at the 3-position of the pyrrolo[2,3-b]pyridine scaffold imparts unique reactivity, making it a versatile precursor for a diverse array of chemical transformations. This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. The 7-azaindole framework is a recognized privileged structure, frequently found in kinase inhibitors and other biologically active compounds.[1]
Core Reactions and Mechanistic Considerations
The reactivity of this compound is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, pairing an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[2] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, a critical modification in the structure-activity relationship (SAR) studies of many drug candidates.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for efficient and high-yielding transformations.[3]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Add [Pd(dppf)Cl₂] to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to afford 4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | [Pd(dppf)Cl₂], Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand can significantly impact yield and reaction time. For heteroaryl chlorides, catalysts with bulky, electron-rich phosphine ligands are often effective.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Cesium carbonate is often used for challenging couplings.[4] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DME/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[5] This palladium-catalyzed cross-coupling reaction is particularly valuable for the derivatization of this compound with a wide range of primary and secondary amines, which is a key step in the synthesis of many kinase inhibitors.[6]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[4][5] The selection of the appropriate ligand is critical to prevent β-hydride elimination and promote the desired reductive elimination.[5]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add sodium tert-butoxide.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Add morpholine to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed catalysts (e.g., RuPhos Pd G2)[4] | The choice of palladium source is critical. Pre-catalysts can offer improved reactivity and reproducibility. |
| Ligand | Xantphos, RuPhos, BINAP, Josiphos[7] | The ligand plays a crucial role in the efficiency of the reaction. Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS[4] | A strong, non-nucleophilic base is required. The choice of base can depend on the amine substrate. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required for the amination of aryl chlorides. |
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The 4-chloro position of the pyrrolo[2,3-b]pyridine core is susceptible to attack by a variety of nucleophiles, including amines, alkoxides, and thiols.[8] This reaction often proceeds under milder conditions than palladium-catalyzed couplings and does not require a metal catalyst.
Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[9] The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate. The pyridine nitrogen in the 7-azaindole scaffold serves as an activating group for nucleophilic attack at the C4 position.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the nucleophilic aromatic substitution reaction.
Detailed Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous Methanol (10 mL)
Procedure:
-
To a round-bottom flask containing a solution of this compound in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
| Parameter | Recommended Conditions | Notes |
| Nucleophile | Amines, alkoxides, thiols | The strength and nature of the nucleophile will influence the reaction conditions required. |
| Base | K₂CO₃, Et₃N, NaH (for alcohols and thiols) | A base may be required to deprotonate the nucleophile or to act as an acid scavenger. |
| Solvent | DMF, DMSO, NMP, or the nucleophile itself (if liquid) | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | Room temperature to 150 °C | The required temperature depends on the reactivity of the substrate and the nucleophile. |
Conclusion and Future Perspectives
This compound stands as a testament to the power of heterocyclic chemistry in driving innovation in drug discovery. The robust and versatile reactivity of this scaffold, particularly in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions, provides a rich platform for the synthesis of diverse and complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists, enabling the efficient and rational design of novel therapeutic agents. As our understanding of these powerful synthetic methodologies continues to evolve, so too will the potential of this remarkable building block to contribute to the advancement of medicine.
References
- Suzuki Coupling Reaction. (n.d.). In Scribd.
- Suzuki Coupling: Mechanism & Examples. (n.d.). In NROChemistry.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2017). Molecules, 22(10), 1645. [Link]
- Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(5), 5184–5196. [Link]
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry, 8, 1333–1339. [Link]
- Nucleophilic Substitution Reactions. (n.d.).
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Pharmaceuticals, 15(11), 1361. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(23), 5769. [Link]
- Suzuki Coupling. (n.d.). In Organic Chemistry Portal.
- Nucleophilic Substitution, Addition, and Elimination Reactions. (n.d.). In AccessPharmacy.
- Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). In ResearchGate.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). NTNU Open. [Link]
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. [Link]
- A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid. (2007). The Journal of Organic Chemistry, 72(25), 9854–9857. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18131–18141. [Link]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2017). Organic & Biomolecular Chemistry, 15(18), 3950–3959. [Link]
- Pyrrolo[2,1‐f][3][4]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. (2023). ChemistryOpen, 12(10), e202300139. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Pharmaceuticals, 15(11), 1361. [Link]
- Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. (2001). The Journal of Organic Chemistry, 66(12), 4067–4078. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). In YouTube.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]
- Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][3][4]triazine Nucleus. (2012). Organic Process Research & Development, 16(11), 1783–1793. [Link]
- 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436–1442. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Angewandte Chemie International Edition, 45(38), 6296–6300. [Link]
- Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. (2021). Molecules, 26(11), 3235. [Link]
- nucleophilic aromatic substitutions. (2019, January 19). In YouTube.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Pharmaceuticals, 15(11), 1361. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). In Master Organic Chemistry.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
analytical techniques for characterizing 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
An In-depth Guide to the Analytical Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] Given its role as a foundational building block, rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the integrity of downstream applications in research and development.
This technical guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of specific methods and experimental parameters.
Physicochemical Properties
A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties. These data serve as the primary reference for identity confirmation.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClN₃ | [2] |
| Molecular Weight | 177.59 g/mol | [2] |
| CAS Number | 920965-87-3 | [2] |
| Appearance | Off-white to yellow or light brown solid | [2] |
| IUPAC Name | This compound | [3] |
| InChI Key | XQAJHQBDIDWDGZ-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and overall framework of the molecule.
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the analyte without generating a solvent signal in the ¹H NMR spectrum. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its tendency to sharpen N-H proton signals.[4]
-
Field Strength: A higher field strength spectrometer (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving complex splitting patterns and reducing signal overlap.[4]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopy Analysis.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterochloroform (CDCl₃).
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw Free Induction Decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and assign the chemical shifts (δ) in parts per million (ppm).
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.1 - 13.3 | Broad Peak | 1H | N-H (Pyrrole) |
| 8.6 | Singlet | 1H | Aromatic C-H |
| 8.3 - 8.4 | Doublet | 1H | Aromatic C-H |
| 7.4 - 7.5 | Doublet | 1H | Aromatic C-H |
Data sourced from ChemicalBook.[2]
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is an essential technique for confirming the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's elemental formula.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for Mass Spectrometry Analysis.
Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-300 amu).
-
Analysis: Identify the molecular ion peak. For this compound, the expected peak is the protonated species [M+H]⁺.
Expected Mass Spectrometry Data
| Parameter | Value |
| Theoretical Molecular Weight | 177.59 |
| Theoretical [M+H]⁺ | 178.59 |
| Observed [M+H]⁺ | 178.2 |
The observed value of 178.2 is consistent with the theoretically calculated value for C₈H₄ClN₃.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Causality Behind Experimental Choices:
-
Sampling Method: The use of a Potassium Bromide (KBr) press or an Attenuated Total Reflectance (ATR) accessory allows for the analysis of the solid sample directly with minimal preparation. The KBr method was used to obtain the reference data.[2]
Experimental Workflow for FTIR Spectroscopy
Caption: Workflow for FTIR Spectroscopy Analysis.
Protocol for FTIR Spectroscopy (KBr Method)
-
Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the major absorption peaks and assign them to their corresponding functional groups.
Expected FTIR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3136 | N-H Stretch (Pyrrole) |
| 2228 | C≡N Stretch (Nitrile) |
| 1609, 1573, 1511 | C=C and C=N Stretch (Aromatic Rings) |
| 1455 - 1312 | Fingerprint Region |
Data sourced from ChemicalBook.[2]
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds and intermediates. By separating the sample components based on their affinity for a stationary phase, HPLC can quantify the main compound relative to any impurities.
Causality Behind Experimental Choices:
-
Mode: Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode for analyzing moderately polar organic molecules like this one. A C18 column is a robust starting point.
-
Mobile Phase: A mixture of an aqueous buffer (like water with formic acid) and an organic solvent (like acetonitrile or methanol) is used. The gradient elution (gradually increasing the organic solvent percentage) ensures that impurities with a wide range of polarities can be effectively separated and eluted.
-
Detection: UV detection is ideal as the pyrrolopyridine core contains a strong chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Protocol for RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Elemental Analysis: Elemental Composition Confirmation
Elemental analysis provides a quantitative determination of the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique serves as a final, orthogonal confirmation of the empirical formula.
Protocol for Elemental Analysis
-
Sample Submission: Submit a pure, dry sample (typically 2-5 mg) to a certified analytical laboratory for CHN analysis.
-
Analysis: The laboratory will perform combustion analysis, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Comparison: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula.
Expected Elemental Analysis Data
| Element | Theoretical Weight % (for C₈H₄ClN₃) |
| Carbon (C) | 54.11% |
| Hydrogen (H) | 2.27% |
| Nitrogen (N) | 23.66% |
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Summary of Analytical Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | 13.1-13.3 (br), 8.6 (s), 8.3-8.4 (d), 7.4-7.5 (d) ppm[2] |
| Mass Spec. | [M+H]⁺ | m/z = 178.2[2] |
| FTIR | Key Peaks (cm⁻¹) | 3136 (N-H), 2228 (C≡N), 1609-1511 (Aromatic)[2] |
| HPLC | Purity | >95% (method dependent) |
| Elemental | Composition | C: 54.11%, H: 2.27%, N: 23.66% (Theoretical) |
Safety Precautions
This compound should be handled with appropriate care in a laboratory setting. According to safety data, it is classified as harmful if swallowed and can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
References
- This compound | 920965-87-3, J&K Scientific. [Link]
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, National Center for Biotechnology Inform
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
Sources
Application Notes & Protocols: Safe Handling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: A Proactive Approach to Safety
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, a substituted 7-azaindole, is a common scaffold in pharmacologically active molecules. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a proactive and stringent safety protocol is not just recommended but essential. This guide is founded on the principle of treating all novel compounds with unknown toxicity as potentially hazardous, drawing parallels from established guidelines for handling cytotoxic agents.[1][2] The causality behind this conservative approach is to preemptively mitigate risks, ensuring the highest standard of safety for all laboratory personnel.
This document provides a detailed framework for the safe handling, use, and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Compound Profile & Hazard Assessment
A thorough understanding of the compound's known properties and the potential hazards associated with its functional groups is the cornerstone of a self-validating safety system.
Physicochemical & Structural Data
The following table summarizes the known identifiers and predicted properties for this compound. The absence of extensive experimental data necessitates treating this compound with a higher degree of caution.
| Property | Value | Source |
| CAS Number | 920965-87-3 | [3] |
| Molecular Formula | C₈H₄ClN₃ | [3] |
| Molecular Weight | 177.59 g/mol | [3] |
| Appearance | Light brown solid (based on synthesis data) | [3] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [3] |
| Storage Temperature | Under inert gas (Nitrogen or Argon) | [3] |
Structural Alert-Based Hazard Analysis
The chemical structure contains three key functional groups that warrant specific safety considerations:
-
Chlorinated Aromatic System: Chlorinated organic compounds can be persistent in the environment and may produce toxic fumes (e.g., HCl, phosgene) upon incomplete combustion.
-
Pyrrolo[2,3-b]pyridine Core: This heterocyclic scaffold is common in bioactive molecules. While the core itself is not indicative of a specific hazard, its presence in drug candidates means it should be handled as a potentially pharmacologically active and thus cytotoxic substance.[1][4]
-
Nitrile (-C≡N) Group: Organic nitriles are a critical alert for toxicity. They can be metabolized to release cyanide ions in the body, which is a potent toxin.[5][6] They can be absorbed through the skin, ingested, or inhaled.[7] In case of fire, nitriles can release highly toxic fumes of hydrogen cyanide and nitrogen oxides.[8]
Based on this analysis and data from structurally similar compounds, this compound should be presumed to be Harmful or Toxic if swallowed, in contact with skin, or if inhaled, and is expected to cause skin and serious eye irritation.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and PPE, is mandatory to minimize exposure.
Primary Engineering Controls
All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols. For procedures with a higher risk of aerosolization, a Class II Biosafety Cabinet or a glovebox may be appropriate.[9]
Personal Protective Equipment (PPE)
The minimum required PPE represents a system designed to protect the user from all potential routes of exposure.
| PPE Item | Specifications & Rationale |
| Gloves | Double Gloving Required. Use two pairs of nitrile gloves. The outer glove should be changed immediately upon known or suspected contamination. Rationale: Nitrile provides good resistance to a range of chemicals. Double gloving provides an extra layer of protection against tears and minimizes contamination during doffing. |
| Eye Protection | Chemical splash goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards. Rationale: Protects against splashes and airborne particulates. Standard safety glasses are insufficient. |
| Lab Coat | A dedicated, long-sleeved lab coat with tight cuffs. A disposable, moisture-resistant gown is highly recommended over a standard cotton lab coat.[4] Rationale: Prevents contamination of personal clothing and skin. Disposable gowns are preferred as they can be discarded as hazardous waste, eliminating take-home contamination. |
| Respiratory | Not required if all work is conducted within a certified fume hood. For spill cleanup outside of a hood, a full-face respirator with appropriate cartridges (e.g., combination organic vapor/acid gas/P100) is necessary. |
Experimental Protocols: A Lifecycle Approach to Safety
The following protocols detail the safe handling of the compound from receipt to disposal. This workflow is designed to create multiple safety checkpoints, ensuring a self-validating process.
Visualized Workflow for Safe Handling
Caption: Lifecycle workflow for this compound.
Protocol 1: Receiving and Storage
-
Inspection: Upon receipt, move the sealed package into a fume hood before opening. Visually inspect the primary container for any signs of damage or leakage.
-
Verification: Cross-reference the chemical name, CAS number, and quantity with the purchase order.
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate GHS hazard pictograms. If not present, apply them immediately.
-
Storage: Store the compound in a dedicated, clearly marked, and ventilated cabinet for toxic substances.[10] The container should be kept tightly closed under an inert atmosphere (e.g., Argon or Nitrogen) as specified by the supplier.[3] Store away from strong acids, bases, and oxidizing agents.[7]
Protocol 2: Weighing and Solution Preparation (All steps in Fume Hood)
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, disposable gown). Ensure a chemical spill kit is readily accessible.
-
Weighing: Tare a suitable vial on an analytical balance inside the fume hood. To minimize static and prevent dispersal of the powder, use anti-static weigh paper or a weigh boat. Carefully transfer the desired amount of the solid compound.
-
Cleaning: After weighing, carefully wipe down the spatula, weigh boat, and any surfaces with a cloth dampened with a suitable solvent (e.g., ethanol) to remove any residual powder. Dispose of the cloth in the solid hazardous waste container.
-
Solubilization: In the fume hood, add the desired solvent to the vial containing the weighed solid. Add the solvent slowly to avoid splashing. Cap the vial securely before mixing via vortexing or sonication.
Protocol 3: Spill Management
Rapid and correct response to a spill is critical to prevent exposure.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
-
Contain: For a small spill inside a fume hood, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Neutralize (if applicable): While no specific neutralent is established, do NOT add strong acids or bases which could react violently or liberate HCN gas.[7]
-
Clean-up: Wearing full PPE, carefully scoop the absorbent material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol). All cleaning materials must be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to the laboratory supervisor and institutional safety officer.
Protocol 4: Waste Disposal
All waste streams containing this compound are considered hazardous.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, disposable gowns) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][11]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, sealed, and clearly labeled chlorinated hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's licensed hazardous waste management service, typically via high-temperature incineration.[12]
Emergency & First Aid Procedures
Immediate and appropriate first aid can significantly reduce the harm from an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
References
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020). PubMed Central. [Link]
- Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017). The Pharmaceutical Journal. [Link]
- Cytotoxic Drug Handling with Biosafety Isol
- Cytotoxic Drug Safety. Thompson Rivers University. [Link]
- Safe handling and waste management of hazardous drugs. (2020). eviQ. [Link]
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
- NITRILES. (1978). CDC Stacks. [Link]
- Allyl nitrile: Toxicity and health effects. (2016). PubMed Central. [Link]
- Safety D
- How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
- How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024).
- How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. (2023). Earth911. [Link]
- 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov. [Link]
Sources
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. qualia-bio.com [qualia-bio.com]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. earthsafeppe.com [earthsafeppe.com]
- 12. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 13. fishersci.com [fishersci.com]
- 14. chemscene.com [chemscene.com]
Application Note: Strategic Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile for the Rapid Generation of Diverse Compound Libraries
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic areas, particularly in the development of kinase inhibitors.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of a key derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile , as a versatile starting block for the synthesis of diverse compound libraries. We will explore the underlying chemical principles and provide validated, step-by-step protocols for key diversification reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Strategic Advantage of the 4-Chloro-3-cyano-7-azaindole Scaffold
The 7-azaindole scaffold is a bioisostere of the natural indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution critically alters the molecule's electronic properties, pKa, and hydrogen bonding capacity, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] The 7-azaindole core is prevalent in a multitude of biologically active molecules and approved drugs, making it a focal point for drug discovery programs targeting kinases, among other protein families.[3][4][5]
The specific derivative, This compound , is an exceptionally valuable building block for library synthesis due to its orthogonal reactive sites:
-
The 4-Chloro Group: This is the primary handle for diversification. Positioned on the electron-deficient pyridine ring, it is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of aryl, heteroaryl, alkyl, and amino moieties.[6][7]
-
The 3-Carbonitrile Group: This electron-withdrawing group further activates the 4-position towards substitution. Moreover, the nitrile itself serves as a secondary point for chemical elaboration, capable of being transformed into amines, amides, carboxylic acids, or various five-membered heterocycles, thereby expanding the chemical space accessible from a single scaffold.
-
The Pyrrole N-H Group: This site offers a third vector for diversification through N-alkylation or N-arylation, or it can be protected (e.g., with a SEM group) to facilitate certain transformations before being deprotected in a final step.[6]
This multi-faceted reactivity allows for a combinatorial approach to library synthesis, enabling the rapid generation of thousands of distinct analogues for high-throughput screening.
Workflow for Compound Library Generation
The overall strategy involves a divergent synthetic approach, starting from the central scaffold and branching out through various coupling reactions. This workflow maximizes efficiency by building complexity from a common, advanced intermediate.
Caption: General workflow for library synthesis.
Core Synthetic Methodologies & Protocols
The following sections detail the primary palladium-catalyzed reactions that form the foundation of library synthesis from the 4-chloro-7-azaindole scaffold.
C4-Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds.[8] It enables the coupling of the 4-chloro position with a vast commercial and custom-synthesized library of boronic acids and esters.
Caption: Suzuki-Miyaura C-C coupling reaction scheme.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. For standard couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) is effective. For more challenging substrates, a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable phosphine ligand like SPhos (0.05 eq.) can be used.[6][8]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is generally maintained at 0.1 M. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 6 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | 16 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 14 |
C4-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] It allows for the coupling of an extremely broad range of primary and secondary amines to the 4-chloro position, which is a critical transformation for building libraries of kinase inhibitors that often target the ATP-binding site's hinge region.[11][12]
Caption: Buchwald-Hartwig C-N coupling reaction scheme.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are critical. They promote the reductive elimination step (the C-N bond formation) and prevent the formation of inactive palladium dimers, which can be a challenge with nitrogen-containing heterocycles like azaindoles.[9][11][13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, but it must not compete as a nucleophile.[10][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: All operations should be performed under an inert atmosphere (argon or nitrogen). To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 eq.) and the ligand (e.g., RuPhos, 0.04 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 eq.).
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to 0.1 M). Finally, add the amine coupling partner (1.2 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are broadly applicable, direct SNAr provides a valuable, metal-free alternative for introducing strong nucleophiles.[14] The electron-deficient nature of the pyridine ring, enhanced by the adjacent nitrogen and the C3-nitrile, activates the C4 position for nucleophilic attack.[15][16] This method is particularly effective for introducing alkoxides and thiolates.
Protocol 3: General Procedure for SNAr with an Alkoxide
-
Nucleophile Preparation: In a sealed vial under an inert atmosphere, prepare the alkoxide by adding the corresponding alcohol (e.g., methanol, 3.0 eq.) to a suspension of a strong base like sodium hydride (NaH, 2.5 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO at 0 °C. Stir for 20 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the prepared nucleophile.
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. Microwave irradiation can significantly accelerate this reaction.[17] Monitor progress by LC-MS.
-
Work-up and Purification: Cool the reaction mixture and carefully quench by pouring it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography.
Conclusion
This compound is a powerful and versatile building block for the construction of diverse chemical libraries. Its strategically placed reactive handles allow for systematic and predictable diversification using well-established, high-yielding synthetic protocols. By leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, alongside classic SNAr chemistry, researchers can rapidly access a vast chemical space centered on the medicinally privileged 7-azaindole scaffold. The protocols and strategies outlined in this note provide a validated foundation for any drug discovery program aiming to explore this important area of chemical biology.
References
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
- Palladium-Catalysed Amination of Unprotected Halo-7-azaindoles.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Buchwald–Hartwig amin
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central. [Link]
- Buchwald-Hartwig Amin
- Azaindole synthesis. Organic Chemistry Portal. [Link]
- nucleophilic arom
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
- We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Core
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, a bioisostere of indole, allows it to mimic the natural building block while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This subtle yet significant alteration can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, making them crucial components in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.
The strategic functionalization of the 7-azaindole core is paramount for modulating its biological activity and optimizing its drug-like properties. This guide provides an in-depth exploration of the key synthetic strategies for the regioselective modification of the pyrrolo[2,3-b]pyridine ring system, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their drug development endeavors.
Understanding the Reactivity of the Pyrrolo[2,3-b]pyridine Core
The reactivity of the 7-azaindole nucleus is a fascinating interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The C3 position of the pyrrole moiety is the most nucleophilic and prone to electrophilic attack. In contrast, the pyridine ring is generally more susceptible to nucleophilic substitution, particularly when activated by a suitable leaving group. The N1-H of the pyrrole is acidic and can be readily deprotonated, facilitating N-functionalization.
dot graph ER { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Pyrrolo[2,3-b]pyridine" [pos="0,0!"]; "C3 (Pyrrole)" [pos="-2,1.5!", label="C3\n(Most Nucleophilic)"]; "C2 (Pyrrole)" [pos="-2,-1.5!", label="C2"]; "N1 (Pyrrole)" [pos="-3.5,0!", label="N1\n(Acidic Proton)"]; "Pyridine Ring" [pos="2.5,0!", shape=ellipse, style=dashed]; "C4" [pos="2,1.5!"]; "C5" [pos="3.5,0!"]; "C6" [pos="2,-1.5!"]; "N7" [pos="1,0!"];
I. N-Functionalization of the Pyrrolo[2,3-b]pyridine Core
The acidic proton on the pyrrole nitrogen (N1) provides a straightforward handle for introducing a variety of substituents. N-functionalization is often a critical first step to prevent unwanted side reactions during subsequent C-H functionalization or to modulate the electronic properties of the ring system.
Protocol 1: N-Alkylation via Direct Alkylation
This method is a classic and direct approach for introducing simple alkyl groups. The choice of base is crucial to ensure selective deprotonation of the N1 position.
Materials:
-
7-Azaindole
-
Alkyl halide (e.g., Benzyl bromide, Methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated 7-azaindole.
| Reagent/Parameter | Condition | Purpose |
| Base | NaH or K2CO3 | Deprotonation of N1-H |
| Solvent | Anhydrous DMF or MeCN | Aprotic polar solvent to dissolve reactants |
| Temperature | 0 °C to room temperature | Controlled reaction initiation and progression |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture |
II. Electrophilic Substitution at C3
The electron-rich nature of the pyrrole ring makes the C3 position the most susceptible to electrophilic attack.
Protocol 2: Regioselective Bromination at C3
Halogenation at the C3 position provides a versatile handle for subsequent cross-coupling reactions. Copper(II) bromide is a mild and efficient reagent for this transformation.[1]
Materials:
-
7-Azaindole
-
Copper(II) bromide (CuBr2)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in acetonitrile, add copper(II) bromide (1.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-azaindole.[1]
Protocol 3: Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[2][3] This formyl group can then be used in a variety of subsequent transformations, such as reductive amination or Wittig reactions.
Materials:
-
7-Azaindole
-
Phosphorus oxychloride (POCl3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a flask cooled to 0 °C, slowly add POCl3 (1.5 eq) to anhydrous DMF (10 eq) with stirring under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-azaindole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully add a solution of sodium acetate (5.0 eq) in water.
-
Stir for 30 minutes, then extract the mixture with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-7-azaindole.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"7-Azaindole" -> "3-Bromo-7-azaindole" [label="CuBr2, MeCN"]; "7-Azaindole" -> "3-Formyl-7-azaindole" [label="POCl3, DMF"]; } Figure 2: Electrophilic Substitution at C3.
III. Functionalization of the Pyridine Ring
Modifying the pyridine portion of the 7-azaindole core is often more challenging but offers significant opportunities to fine-tune the molecule's properties.
A. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. By installing a directing metalation group (DMG), typically on the N1 position, lithiation can be directed to a specific ortho position on the pyridine ring. A bulky protecting group on N1, such as triisopropylsilyl (TIPS), can prevent C2-lithiation and direct metalation to the pyridine ring.[4]
Protocol 4: C6-Functionalization via DoM of N-TIPS-7-azaindole
Materials:
-
N-TIPS-7-azaindole (prepared from 7-azaindole and TIPS-Cl)
-
sec-Butyllithium (s-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N-fluorobenzenesulfonimide (NFSI), hexachloroethane, iodine)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of N-TIPS-7-azaindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 eq) in anhydrous THF.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Directing Group (DMG) | Position of Lithiation | Reference |
| N-TIPS | C6 | [4] |
| N-Carbamoyl | C2 or C6 (can "dance") | [5] |
B. Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds on the 7-azaindole scaffold. These reactions typically require a pre-functionalized halo-7-azaindole.
Protocol 5: Suzuki-Miyaura Coupling of a Bromo-7-azaindole
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between a halide and a boronic acid or ester.[6][7]
Materials:
-
Bromo-7-azaindole (e.g., 3-bromo-, 5-bromo-, or 6-bromo-7-azaindole)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cs2CO3, K2CO3, K3PO4)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene/Ethanol mixture)
-
Water (for some conditions)
Procedure:
-
To a reaction vessel, add the bromo-7-azaindole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd2(dba)3, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol, 1:1).
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[6]
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing the pad with EtOAc.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
dot graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=vee];
} Figure 3: Suzuki-Miyaura Coupling Workflow.
C. C-H Activation
Direct C-H activation is an increasingly popular strategy that avoids the need for pre-halogenation of the 7-azaindole core, offering a more atom- and step-economical approach to functionalization.[8]
Protocol 6: Rh(III)-Catalyzed C-H Alkylation
This protocol describes a rhodium-catalyzed oxidative alkylation using cyclopropanols as the alkylating agent.[9]
Materials:
-
N-Aryl-7-azaindole
-
Cyclopropanol derivative
-
[RhCp*Cl2]2
-
AgSbF6
-
Ag2CO3
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction tube, combine the N-aryl-7-azaindole (1.0 eq), cyclopropanol (1.5 eq), [RhCp*Cl2]2 (5 mol%), AgSbF6 (20 mol%), and Ag2CO3 (1.5 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add 1,2-dichloroethane.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with dichloromethane and wash with aqueous NH4Cl.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the crude product by flash silica gel chromatography.
Conclusion
The functionalization of the pyrrolo[2,3-b]pyridine core is a rich and diverse field, offering a multitude of strategies to access novel derivatives for drug discovery and development. This guide has outlined several of the most powerful and widely used methods, providing both the conceptual framework and detailed experimental protocols to facilitate their application in the laboratory. By understanding the inherent reactivity of the 7-azaindole scaffold and leveraging the array of available synthetic methodologies, researchers can effectively explore the chemical space around this important pharmacophore to develop the next generation of therapeutics.
References
- Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
- Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019).
- Organic & Biomolecular Chemistry. (2020). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. RSC Publishing. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Queguiner, G., et al. (2006). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
- The Royal Society of Chemistry. (2017). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. [Link]
- Fritz, H. (1959). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
- Menéndez, L. M., O'shea, D., & Tacke, M. (n.d.). 3. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
- Gu, H., et al. (2007).
- Laha, J. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- MDPI. (2020).
- Journal of the American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- Google Patents. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The 7-azaindole scaffold is a cornerstone in medicinal chemistry, and the introduction of chloro and cyano functionalities at the 4- and 3-positions, respectively, presents unique synthetic hurdles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic rationale behind common issues and provide actionable, field-proven solutions to enhance yield, purity, and reproducibility.
Overall Synthetic Workflow
The most common synthetic approach involves a multi-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The key transformations are the introduction of a carbon substituent at the C3 position, followed by chlorination at the C4 position.
Caption: General synthetic route to the target compound.
Part 1: Vilsmeier-Haack Formylation (C3-Substitution)
The introduction of the formyl group at the C3 position of the 7-azaindole core is typically the first key step. The Vilsmeier-Haack reaction is the method of choice, utilizing a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This reaction is an electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the electrophilic chloromethyliminium salt (Vilsmeier reagent).[2]
Troubleshooting the Vilsmeier-Haack Reaction
Question 1: My Vilsmeier-Haack reaction shows low conversion or fails completely, with only starting material recovered. What are the likely causes?
Answer: This is a frequent issue often traced back to the quality of the reagents or the reaction conditions.
-
Reagent Purity is Paramount:
-
DMF Quality: Anhydrous DMF is critical. DMF readily absorbs moisture and can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching the electrophile.[3] Always use a fresh, sealed bottle of anhydrous DMF or distill it before use.
-
POCl₃ Quality: Phosphorus oxychloride should be fresh and colorless. A yellow tint indicates decomposition, which can impede the reaction.
-
-
Formation of the Vilsmeier Reagent:
-
The Vilsmeier reagent is typically formed in situ by adding POCl₃ to DMF at low temperatures (0 °C). Ensure the addition is slow and the temperature is controlled. The reaction is exothermic.
-
Allow the reagent to stir and fully form (typically 15-30 minutes at 0 °C) before adding the 7-azaindole substrate.
-
-
Reaction Temperature:
-
While reagent formation is done at 0 °C, the subsequent reaction with the 7-azaindole often requires heating. The optimal temperature depends on the substrate's reactivity but typically ranges from room temperature to 80 °C.[4] If you see no conversion at low temperatures, gradually increase the heat and monitor by TLC.
-
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Question 2: My TLC shows multiple new spots, and the final product is a complex mixture. What side reactions are occurring?
Answer: The formation of multiple products can stem from over-reactivity or undesired subsequent reactions.
-
Dimerization: Under certain Vilsmeier-Haack conditions, 7-azaindole derivatives can form dimeric structures.[5] This is often promoted by prolonged reaction times or excessive heat.
-
N-Formylation: While C3 formylation is preferred, formylation at the pyrrole nitrogen (N1) is a possible side reaction, although the resulting product is often unstable.
-
Substrate Decomposition: 7-azaindoles can be sensitive to strongly acidic conditions generated during the reaction and workup, leading to decomposition. A carefully controlled basic quench (e.g., with cold NaOH solution or NaHCO₃) to a pH of ~10 is crucial.[3]
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Poor reagent quality; Temperature too low. | Use fresh, anhydrous reagents. Gradually increase reaction temperature. |
| Complex Mixture | Dimerization; Decomposition. | Reduce reaction time/temperature. Ensure a controlled, cold basic workup. |
| Low Yield | Incomplete reaction; Difficult workup. | Optimize reaction time with TLC monitoring. Quench reaction mixture by pouring it slowly onto crushed ice before neutralization. |
Part 2: Conversion to 3-Carbonitrile
Once the 3-formyl-7-azaindole is secured, the next step is the conversion of the aldehyde to a nitrile. This is typically a two-step, one-pot procedure:
-
Aldoxime Formation: Reaction of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.
-
Dehydration: The aldoxime is then dehydrated using a variety of reagents, such as acetic anhydride, trifluoroacetic anhydride, or even POCl₃, to yield the nitrile.
Question 3: The conversion of my 3-formyl intermediate to the 3-carbonitrile is low-yielding. Where am I losing material?
Answer: Inefficiency in this step often arises from incomplete conversion in either the oxime formation or the subsequent dehydration.
-
Incomplete Oxime Formation: Ensure the pH is appropriate for oxime formation. A slightly acidic to neutral condition is often optimal. Using a base like sodium acetate or pyridine helps to free the hydroxylamine from its hydrochloride salt.
-
Ineffective Dehydration: The choice of dehydrating agent is critical. Acetic anhydride is common and effective but may require heating, which can lead to decomposition. Stronger agents like trifluoroacetic anhydride work at lower temperatures but are more expensive.
-
Workup Issues: The nitrile product can sometimes be sensitive. Ensure the workup conditions are not overly harsh. After dehydration with acetic anhydride, for example, a careful quench with water and subsequent extraction are necessary.
Part 3: C4 Chlorination
This is often the most challenging step in the synthesis. The goal is to selectively introduce a chlorine atom at the C4 position of the pyridine ring without affecting the pyrrole ring or the nitrile group. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often at elevated temperatures.
Question 4: I am attempting to chlorinate 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with POCl₃, but I get a very low yield of the desired product after workup. My TLC of the reaction mixture looked promising. What's happening?
Answer: This classic problem is almost certainly due to the hydrolysis of the 4-chloro product back to the 4-hydroxy starting material during the aqueous workup .[6] The C4 position of the 7-azaindole core is activated, and the resulting 4-chloro product is highly susceptible to nucleophilic attack by water, especially under the acidic conditions generated when quenching excess POCl₃.
Recommended Solutions:
-
Remove Excess POCl₃ First: Before any aqueous quench, remove the bulk of the excess POCl₃ under reduced pressure (e.g., rotary evaporator). This dramatically reduces the exothermicity and acidity of the subsequent quench.[6]
-
Careful Quenching Protocol:
-
Reverse Quench: Cool the reaction vessel containing the crude product. In a separate flask, prepare a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate. Slowly and carefully add the reaction mixture to the ice slurry. This keeps the temperature and acidity low, minimizing hydrolysis.
-
Solvent Extraction Prior to Neutralization: After removing excess POCl₃, dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate). Add this solution to ice water, separate the organic layer, and then wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to neutralize any remaining acid.
-
Question 5: The chlorination reaction is sluggish and requires very high temperatures, leading to decomposition and tar formation. How can I improve the reaction efficiency?
Answer: High temperatures are often required to drive the chlorination of the corresponding 4-oxo tautomer. Several strategies can improve this transformation:
-
Addition of a Base/Catalyst: The inclusion of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly accelerate the reaction, allowing for lower temperatures.[6] These bases can act as catalysts and also scavenge the HCl that is generated.
-
Alternative Chlorinating Agents: If POCl₃ proves too harsh, other reagents can be explored. For N-oxide precursors, reagents like MsCl/DMF have been used for nucleophilic chlorination.[7] However, for the direct chlorination of the 4-hydroxy species, POCl₃ remains the most common choice.
Caption: Troubleshooting workflow for the C4 chlorination step.
Part 4: Purification Strategies
Question 6: I have a crude product, but purification by silica gel chromatography is giving me low recovery and significant streaking on the column. What can I do?
Answer: The nitrogen atoms in the 7-azaindole core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.
-
Optimize the Mobile Phase:
-
A common eluent system is a gradient of ethyl acetate in hexanes.
-
To reduce tailing, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase. This deactivates the acidic sites on the silica.[8]
-
Alternatively, adding a polar co-solvent like methanol to a dichloromethane or ethyl acetate system can help improve the peak shape.[8]
-
-
Change the Stationary Phase:
-
If streaking persists, switch to a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying nitrogen-containing heterocycles.[8]
-
Reversed-phase (C18) chromatography is another powerful option, especially if you are struggling to separate the product from non-polar impurities.
-
-
Recrystallization: Do not underestimate the power of recrystallization for final purification. If you can obtain a reasonably pure solid after chromatography (>85-90%), recrystallization from a suitable solvent system (e.g., acetonitrile, toluene, or ethyl acetate/hexanes) can effectively remove minor impurities and provide a highly pure, crystalline product.[9]
Part 5: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and observations.
Protocol 1: Synthesis of this compound
This procedure is adapted from a general methodology described for a related intermediate.[9]
-
Step A: Preparation of the Precursor (Assumed to be 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile)
-
This guide assumes the precursor is available. The synthesis would involve the Vilsmeier-Haack formylation of 7-azaindole, followed by conversion of the aldehyde to the nitrile, and subsequent oxidation/hydrolysis at the 4-position, or a route starting from a substituted pyridine.
-
-
Step B: Chlorination
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile precursor (1 equiv.).
-
Add phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Optional but recommended: Add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Crucial Workup: Concentrate the mixture under reduced pressure to remove most of the excess POCl₃.
-
Slowly and carefully, pour the cooled residue onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Stir the resulting suspension for 30 minutes, ensuring the pH is neutral to slightly basic (pH 7-8).
-
Collect the resulting solid by filtration, washing thoroughly with deionized water.
-
Dry the solid under vacuum to afford the crude this compound.
-
-
Step C: Purification
-
The crude solid can be purified by recrystallization from a solvent such as acetonitrile to yield the final product as a solid.[9] Alternatively, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% triethylamine added to the mobile phase).
-
References
- J&K Scientific. This compound | 920965-87-3. [Link]
- Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
- Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
- ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. [Link]
- ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- International Journal of Pharmaceutical, Chemical and Biological Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (C8H4ClN3, CAS No. 920965-87-3).[1][2] This valuable heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields.
The synthesis of this 7-azaindole derivative often involves multi-step sequences, with the core challenges lying in the chlorination and cyanation of the pyrrolo[2,3-b]pyridine scaffold. A prevalent method involves the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic ring using a reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7] Subsequent conversion of the resulting aldehyde to a nitrile completes the synthesis. This guide provides in-depth, field-proven insights to address specific experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Issue 1: The reaction shows low to no conversion, with starting material being recovered.
Question: My TLC/LC-MS analysis shows a significant amount of unreacted 1H-pyrrolo[2,3-b]pyridin-4-ol (or a similar precursor) after the chlorination step. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a frequent challenge, often pointing to issues with the chlorinating agent's activity or suboptimal reaction conditions. The chlorination of the 4-position on the pyrrolopyrimidine ring system with POCl₃ is a critical, and often challenging, step.[8][9]
Potential Causes & Solutions:
-
Deactivated Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Any water contamination will hydrolyze it to phosphoric acid, rendering it ineffective.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored, anhydrous grade. Ensure all glassware is oven-dried or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Reaction Temperature: The conversion of the hydroxyl group to a chloro group often requires significant thermal energy to proceed at a reasonable rate.
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time. One reported procedure involves refluxing for 4 hours to achieve good conversion.[1]
-
-
Catalyst/Base Addition: The reaction generates HCl as a byproduct, which can inhibit the reaction.
-
Solution: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can act as a catalyst and neutralize the generated HCl, accelerating the reaction.[8]
-
Troubleshooting Workflow: Low Conversion
Sources
- 1. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. srinichem.com [srinichem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic intermediates like 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This molecule, a key building block in medicinal chemistry, presents unique purification challenges due to its functional groups—a basic pyridine nitrogen, an acidic pyrrole N-H, and a polar nitrile. This guide is structured from my field experience to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have before starting the purification process.
Q1: What are the most common impurities I should expect in my crude product?
A: The impurity profile is intrinsically linked to the synthetic route. Given that 4-chloro-7-azaindole is a common precursor, typical impurities can include:
-
Unreacted Starting Materials: Residual 7-azaindole or N-oxidized intermediates may be present if the chlorination reaction did not go to completion.[1][2]
-
Reagents: Traces of chlorinating agents like phosphorus oxychloride (POCl₃) or their byproducts can persist after work-up.[1]
-
Isomeric Byproducts: The synthesis of substituted azaindoles can sometimes yield regioisomers, which often have very similar polarities, making them difficult to separate.[3][4]
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., acetonitrile, dichloromethane, DMF) are common contaminants.[2][5]
Q2: What is the first and simplest purification method I should attempt?
A: For many batches of this compound, a simple recrystallization or trituration can be remarkably effective, especially for removing less polar or highly polar impurities. A documented method involves suspending the crude solid in acetonitrile, refluxing for a period, and then cooling to isolate the purified product by filtration.[5] This is often sufficient to achieve >95% purity if the main impurities have significantly different solubilities.
Q3: How should I assess the purity of my final product?
A: A multi-faceted approach is crucial for validating purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of organic impurities. The proton NMR should show characteristic peaks, including a broad singlet for the pyrrole N-H between δ 13.1-13.3 ppm and distinct aromatic signals.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It provides the purity percentage based on UV absorption (e.g., at 254 nm) and confirms the molecular weight of the main peak. The expected (M+H)⁺ ion is m/z 178.2.[5]
-
HPLC (High-Performance Liquid Chromatography): For quantitative analysis, a calibrated HPLC method is ideal and is the standard used in process chemistry to report purity, often aiming for >97%.[3]
Q4: Is this compound stable on silica gel?
A: Caution is advised. Nitrogen-containing heterocycles, particularly those with basic pyridine rings, can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to several issues:
-
Irreversible Adsorption: Resulting in low product recovery.
-
Peak Tailing/Streaking: Leading to poor separation from impurities.
-
Compound Degradation: The acidic environment can potentially catalyze decomposition over long exposure times.
To mitigate this, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like neutral alumina.[4]
Section 2: Troubleshooting Guide: Column Chromatography
Even after an initial recrystallization, column chromatography is often necessary to remove persistent, close-eluting impurities.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Product Recovery | 1. Irreversible Adsorption: The compound is sticking permanently to the acidic silica gel.[4] 2. Incorrect Solvent System: The eluent is not polar enough to move the compound off the column. | 1. Deactivate the Stationary Phase: Pre-treat the silica gel slurry with 1% triethylamine in your mobile phase. Alternatively, use neutral alumina as your stationary phase.[4] 2. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate). A common starting point for azaindoles is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[4] |
| Poor Separation / Co-elution of Impurities | 1. Similar Polarity: The impurity and product have nearly identical Rf values in the chosen solvent system. 2. Column Overloading: Too much crude material was loaded, exceeding the separation capacity of the column. | 1. Optimize the Mobile Phase: Screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. 2. Change Stationary Phase: If normal phase silica fails, consider reversed-phase (C18) chromatography. This separates based on hydrophobicity and can resolve impurities that co-elute on silica.[4] 3. Reduce Load: Use a higher ratio of silica to crude material (e.g., 50:1 or 100:1). |
| Product Streaking or Tailing | 1. Acidity of Silica Gel: Strong interaction between the basic pyridine nitrogen and acidic silanol groups.[4] 2. Poor Solubility during Loading: The compound precipitates at the top of the column if loaded in a solvent it is not fully soluble in. | 1. Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia into the eluent to suppress the interaction with silanol groups and improve peak shape.[4] 2. Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a stronger solvent (like DCM with a bit of methanol) before adsorbing it onto a small amount of silica and loading it dry onto the column. |
Section 3: Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Compound Fails to Crystallize | 1. Solution is Too Dilute: The concentration of the compound is below its saturation point even at low temperatures. 2. Solution is Too Concentrated or Cooled Too Quickly: This can lead to supersaturation without nucleation. | 1. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed" crystal of pure product if available. Allow the solution to cool very slowly.[4] |
| Product "Oils Out" Instead of Crystallizing | 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a eutectic mixture. 2. Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even when cool. | 1. Use a More Dilute Solution: Oiling out is common in supersaturated solutions. Re-heat to dissolve the oil, add more solvent, and attempt to cool slowly again.[4] 2. Change the Solvent System: Try a two-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent or "anti-solvent" (e.g., hexanes) until turbidity persists, then heat to clarify and cool slowly.[4] |
| Poor Purity After Recrystallization | 1. Impurities Co-crystallized: The impurity has similar solubility properties and was incorporated into the crystal lattice. 2. Insufficient Washing: Mother liquor containing impurities was left on the surface of the crystals. | 1. Repeat the Recrystallization: A second recrystallization from a different solvent system may be effective. 2. Thorough Washing: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away residual mother liquor without dissolving the product. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Trituration/Recrystallization from Acetonitrile This protocol is adapted from a documented procedure and is an excellent first-pass purification strategy.[5]
-
Suspension: Place the crude this compound (e.g., 2.0 g) into a round-bottom flask equipped with a reflux condenser.
-
Add Solvent: Add acetonitrile (e.g., 20 mL).
-
Reflux: Heat the suspension to reflux and maintain for 1 hour with stirring. The solid may not fully dissolve, which is characteristic of a trituration.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature (25 °C).
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold acetonitrile.
-
Drying: Dry the purified solid under reduced pressure to afford the product, often as a light brown or off-white solid.
-
Analysis: Confirm purity using NMR and LC-MS.
Protocol 2: General Protocol for Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system that gives the product an Rf value of ~0.2-0.3. A good starting point is 30-50% Ethyl Acetate in Hexanes. If the compound doesn't move, switch to 2-5% Methanol in Dichloromethane. Add 0.5% triethylamine to the chosen solvent system to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under light pressure, ensuring a flat, stable bed.
-
Sample Loading (Dry Loading): Dissolve your crude material (e.g., 500 mg) in a minimal volume of a suitable solvent (e.g., dichloromethane or acetone). Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analysis: Confirm purity using NMR and LC-MS.
Section 5: Purification Method Selection Workflow
Choosing the right purification path depends on the initial purity and the nature of the impurities. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
References
- Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications.
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- J&K Scientific. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrrolo[2,3-b]pyridines are a prominent structural motif in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] However, their synthesis can present unique challenges.[2] This resource aims to provide practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues you may encounter during the synthesis of pyrrolo[2,3-b]pyridines in a question-and-answer format. The explanations delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.
Issue 1: Low Yields in Fischer Indole Synthesis of 7-Azaindoles
Question: I am attempting to synthesize a 2,3-disubstituted 7-azaindole via the Fischer indole synthesis from a 2-pyridylhydrazone, but my yields are consistently low, and I observe significant tar formation. What are the likely causes, and how can I optimize the reaction?
Answer:
The Fischer indole synthesis is a classic method for constructing the indole core, but its application to 7-azaindoles can be challenging. The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone starting material often necessitates harsh reaction conditions, such as high temperatures and strong acids, which can lead to side reactions and decomposition.[3][4]
Causality and Optimization Strategies:
-
Insufficiently Strong Acid Catalyst: The key[1][1]-sigmatropic rearrangement in the Fischer indole mechanism requires a potent acid catalyst.[5] For 7-azaindole synthesis, Brønsted acids like HCl or H₂SO₄ may not be sufficient. Polyphosphoric acid (PPA) is often the catalyst of choice, typically used in a 10-20 fold excess by weight at temperatures between 160-180°C.[3][4][6]
-
Thermal Degradation and Tar Formation: The high temperatures required can lead to the decomposition of starting materials and products, resulting in the formation of intractable tars.[3]
-
Optimization: Carefully control the reaction temperature. It is advisable to perform small-scale experiments to determine the minimum temperature required for the reaction to proceed at a reasonable rate. Additionally, minimizing the reaction time can help reduce byproduct formation.
-
-
Substrate-Specific Reactivity: The nature of the substituents on both the pyridine ring and the ketone/aldehyde can significantly impact the reaction outcome. Electron-withdrawing groups on the pyridine ring will further deactivate the system, requiring even harsher conditions. The ease of enamine formation from the ketone or aldehyde is also a critical factor.[4]
-
Alternative Catalysts: While PPA is common, other Lewis acids such as zinc chloride or boron trifluoride can also be effective and may offer milder reaction conditions.[5]
Experimental Protocol: Fischer Indole Synthesis of 2,3-Disubstituted 7-Azaindoles [4]
-
Hydrazone Formation:
-
To a solution of the appropriate 2-pyridylhydrazine (1.0 eq.) in ethanol, add the desired ketone or aldehyde (1.0-1.2 eq.).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.
-
-
Cyclization:
-
Add the 2-pyridylhydrazone (1.0 eq.) to polyphosphoric acid (PPA) (10-20 fold excess by weight).
-
Heat the mixture with stirring to 160-180°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base (e.g., NaOH or KOH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
-
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using a Sonogashira coupling to introduce an alkyne at the 3-position of a 2-amino-iodopyridine derivative, followed by an intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core. I am struggling with low yields and catalyst deactivation. What are the critical parameters to consider for this transformation?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized 7-azaindoles.[7][8] However, the success of these reactions is highly dependent on the careful selection of the catalyst, ligands, base, and solvent.
Causality and Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For Sonogashira couplings, common catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[7][9] The addition of a copper(I) co-catalyst, such as CuI, is often necessary.[8] The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings, more sophisticated phosphine ligands like XPhos or RuPhos may be required.[10]
-
Base Selection: The base is essential for the deprotonation of the terminal alkyne and for neutralizing the HX formed during the reaction.[8] Common bases include triethylamine (Et₃N) or other hindered organic amines. For the subsequent intramolecular cyclization to form the pyrrole ring, a stronger base like potassium tert-butoxide (t-BuOK) is often required.[11]
-
Solvent Effects: The solvent can significantly influence the solubility of the reactants and the stability of the catalytic species. Aprotic solvents like toluene, DMF, or dioxane are commonly used.[10][11]
-
Reaction Temperature: Sonogashira couplings can often be performed at room temperature or with gentle heating.[7] However, the optimal temperature will depend on the specific substrates. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[8][12]
Experimental Protocol: Two-Step Palladium-Catalyzed Synthesis of 2-Substituted-7-azaindoles [11]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1 mmol) and the terminal alkyne (1.2 mmol) in toluene (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add Et₃N (2 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.
Step 2: Intramolecular C-N Cyclization
-
To a solution of the 2-amino-3-(alkynyl)pyridine intermediate in toluene, add potassium tert-butoxide (t-BuOK) and a phase-transfer catalyst such as 18-crown-6.
-
Heat the reaction mixture to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the desired 2-substituted-7-azaindole.
Issue 3: Difficulties with Protecting Group Removal
Question: I am using a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the pyrrole nitrogen of my 7-azaindole during a multi-step synthesis. However, I am encountering problems during the deprotection step, leading to side products and low yields. How can I improve the deprotection?
Answer:
Protecting groups are often necessary in the synthesis of complex molecules, but their removal can be a challenging step. The SEM group is a popular choice for protecting the pyrrole nitrogen in 7-azaindole synthesis due to its stability under many reaction conditions.[10] However, its removal can be problematic.
Causality and Optimization Strategies:
-
Side Reactions During Deprotection: The removal of the SEM group typically involves treatment with an acid (like TFA) followed by a basic workup.[10] During this process, formaldehyde is released, which can react with the desired product or other species in the reaction mixture, leading to the formation of undesired side products.[10]
-
Incomplete Deprotection: In some cases, the deprotection may not go to completion, leading to a mixture of the protected and deprotected product, which can be difficult to separate.
-
Alternative Deprotection Conditions: If the standard TFA/basic workup procedure is problematic, alternative deprotection methods can be explored. These may include using different acids or employing fluoride-based reagents.
-
Alternative Protecting Groups: If the SEM group continues to cause issues, consider using an alternative protecting group that can be removed under milder or different conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core?
A1: The most common strategies include:
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a 2-pyridylhydrazone with an aldehyde or ketone.[3][4][5]
-
Transition-Metal Catalyzed Cross-Coupling Reactions: These methods, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, offer a versatile and often milder approach to constructing the 7-azaindole scaffold.[7][8][10][13]
-
Intramolecular Cyclization Reactions: These can involve the cyclization of appropriately substituted pyridine derivatives.[11][14]
Q2: How do substituents on the starting materials affect the synthesis of pyrrolo[2,3-b]pyridines?
A2: Substituents can have a significant electronic and steric influence on the reaction. Electron-withdrawing groups on the pyridine ring generally make the synthesis more challenging by deactivating the system towards electrophilic substitution.[3] Conversely, electron-donating groups can facilitate the reaction. The steric bulk of substituents can also hinder cyclization steps.[4]
Q3: What are some common side reactions to be aware of during pyrrolo[2,3-b]pyridine synthesis?
A3: Common side reactions include:
-
Dimerization of starting materials: This can be an issue in reactions involving strong bases.[11]
-
Formation of regioisomers: In some synthetic routes, the formation of other azaindole isomers is possible.
-
Decomposition and tar formation: This is particularly common in high-temperature reactions like the Fischer indole synthesis.[3]
-
Side reactions involving protecting groups: As discussed, the removal of protecting groups can sometimes lead to undesired byproducts.[10]
Q4: What are the best practices for purifying pyrrolo[2,3-b]pyridines?
A4: Purification strategies will depend on the physical properties of the specific compound. Common methods include:
-
Column Chromatography: Silica gel chromatography is a widely used technique for purifying organic compounds.[15]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.
Visualizing Synthetic Strategies
Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer Indole Synthesis for pyrrolo[2,3-b]pyridines.
Palladium-Catalyzed Synthesis Workflow
Caption: A general workflow for the palladium-catalyzed synthesis of pyrrolo[2,3-b]pyridines.
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Temperature | Common Yields | Reference |
| Fischer Indole Synthesis | 2-Pyridylhydrazone, Ketone/Aldehyde, PPA | 160-180 °C | 46-76% | [4] |
| Sonogashira/Cyclization | 2-Amino-3-iodopyridine, Alkyne, Pd(PPh₃)₂Cl₂, CuI, Base | Room Temp to Reflux | Variable, up to 82% reported for similar systems | [11] |
| Suzuki-Miyaura Coupling | Halogenated 7-azaindole, Boronic acid, Pd catalyst | 80-100 °C | Good to excellent | [10] |
| Buchwald-Hartwig Amination | Halogenated 7-azaindole, Amine, Pd catalyst | 100-110 °C | Good to excellent | [10][16] |
References
- BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
- Jin, Q., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. BenchChem.
- Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1312.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
- Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Guillon, J., et al. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- Synthesis of Azaindoles. (n.d.). Thieme.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PMC - PubMed Central.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). PubMed.
- Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194.
- Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. (2025). ResearchGate.
- Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Beilstein Journals.
- Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
- Proposed mechanisms for transition metal-catalyzed synthesis of pyrrole... (n.d.). ResearchGate.
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (n.d.). OSTI.GOV.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 14. BJOC - Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings [beilstein-journals.org]
- 15. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 16. mdpi.com [mdpi.com]
identifying and minimizing byproducts in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile synthesis
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of this compound (C₈H₄ClN₃), a critical building block in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their synthetic protocols, identify impurities, and maximize yield and purity.
Introduction & Core Concepts
This compound is a key intermediate, notably in the synthesis of Janus kinase (JAK) inhibitors. The most common synthetic route involves the chlorination of a 4-hydroxy or 4-oxo-pyrrolo[2,3-b]pyridine precursor, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. Understanding the underlying mechanisms is crucial for effective troubleshooting.
The core of the reaction involves the conversion of a hydroxyl group on a pyridine ring into a chloride. Reagents like POCl₃ achieve this by transforming the hydroxyl into an excellent leaving group, a dichlorophosphate ester, which is then displaced by a chloride ion.[3] However, the reaction conditions, stoichiometry, and work-up procedures must be meticulously controlled to prevent the formation of stubborn byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the typical reagents?
A1: The most prevalent method is the chlorination of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The reagent of choice is typically phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[4] Some procedures also report the use of thionyl chloride (SOCl₂).[1] An alternative approach involves solvent-free chlorination using equimolar amounts of POCl₃ with a base like pyridine at elevated temperatures in a sealed reactor, which can be more efficient for larger scales.[2]
Q2: Why is temperature control so critical during the chlorination reaction?
A2: Temperature control is paramount for several reasons. Insufficient heat can lead to an incomplete reaction, leaving significant amounts of starting material. Conversely, excessive temperatures (e.g., >120°C for extended periods with POCl₃) can promote the formation of tar-like decomposition products and difficult-to-remove colored impurities. The optimal temperature ensures a steady reaction rate without inducing degradation of the sensitive pyrrolopyridine core.
Q3: My final product is always dark-colored (brown or black), even after chromatography. What causes this?
A3: Dark coloration is typically due to trace amounts of highly conjugated, polymeric impurities or decomposition byproducts. These can form from overheating the reaction mixture or during a work-up where the product is exposed to highly acidic or basic conditions for too long. Meticulous control of the quench step—adding the reaction mixture to ice water slowly and keeping the temperature low—is vital. A final purification step involving treatment with activated carbon followed by recrystallization can often remove these color bodies.
Q4: What are the expected spectroscopic signatures for the product?
A4: For this compound (CAS 920965-87-3), you should look for:
-
¹H NMR (in CDCl₃ or DMSO-d₆): Distinct aromatic protons. A characteristic broad singlet for the pyrrole N-H proton (often >12 ppm in DMSO), and doublets or singlets for the other protons on the pyridine and pyrrole rings.[1]
-
IR Spectroscopy: A sharp, strong peak for the nitrile (C≡N) stretch, typically around 2220-2230 cm⁻¹.[1]
-
LC-MS (EI): The mass-to-charge ratio (m/z) should correspond to the molecular weight of the product (177.59 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction appears to have stalled. TLC/LC-MS analysis shows predominantly unreacted starting material. What went wrong?
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting & Optimization Steps |
| Inactive Chlorinating Agent | Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture. It hydrolyzes to form phosphoric acid and HCl, rendering it ineffective for chlorination.[5] | Always use a fresh bottle of POCl₃ or ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) with a tightly sealed cap. If in doubt, distill the POCl₃ before use. |
| Insufficient Reaction Temperature or Time | The activation energy for the formation of the chlorophosphate intermediate and its subsequent displacement is significant. The reaction often requires heating to reflux (typically around 110°C for POCl₃) to proceed at a reasonable rate.[4] | Ensure the reaction is heated to the target temperature (e.g., reflux) and monitored over time. A typical reaction time is 1-6 hours.[4][6] Use TLC or LC-MS to track the disappearance of the starting material. |
| Presence of Water in Starting Material | Any moisture in the 4-hydroxy precursor will consume the chlorinating agent, reducing the amount available for the desired reaction. | Dry the starting material thoroughly under high vacuum before starting the reaction, especially if it is hygroscopic. |
Issue 2: Presence of a Major Byproduct with M+H = 160
Q: After work-up, my mass spectrum shows a significant peak at m/z 160, corresponding to the starting material. What causes this reversion?
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting & Optimization Steps |
| Premature Hydrolysis During Work-up | The 4-chloro product is susceptible to nucleophilic aromatic substitution, especially under neutral or slightly basic aqueous conditions at elevated temperatures. During the quench, if the temperature rises or the pH is not controlled, water can act as a nucleophile, hydrolyzing the product back to the 4-hydroxy starting material. | 1. Quench Slowly: Add the reaction mixture dropwise to a vigorously stirred slurry of ice and water to dissipate heat effectively. 2. Control pH: After the initial quench, neutralize the acidic solution carefully with a saturated base solution (e.g., NaHCO₃ or Na₂CO₃) while keeping the temperature below 10°C. Do not let the mixture sit for extended periods before extraction. |
| Incomplete Reaction | The peak may simply be unreacted starting material rather than a hydrolyzed product. | Refer to the troubleshooting steps for "Low or No Product Yield" above. Ensure the reaction has gone to completion before initiating the work-up. |
Issue 3: Difficulty in Purification & Persistent Impurities
Q: Column chromatography yields a product that is still impure. What are common, hard-to-separate byproducts?
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting & Optimization Steps |
| Dimerization Products | Under harsh conditions, reactive intermediates can dimerize. These dimers often have similar polarity to the product, making them difficult to separate by standard silica gel chromatography. Dimerization can sometimes be observed in related heterocyclic systems.[6] | 1. Milder Conditions: Consider using a less aggressive chlorination protocol, such as the solvent-free method with equimolar POCl₃ and pyridine at a controlled temperature.[2] 2. Alternative Purification: If isomers or dimers are present, recrystallization may be more effective than chromatography.[7] Experiment with different solvent systems (e.g., acetonitrile, ethyl acetate/hexanes). For very difficult separations, preparative HPLC may be required.[7] |
| Isomeric Byproducts | While less common for this specific scaffold, chlorination at other positions on the ring system can occur if the reaction is forced with very high temperatures or prolonged reaction times. | Optimize reaction conditions to be as mild as possible while still achieving full conversion. Analyze the product mixture carefully by 2D NMR to identify any potential isomers. |
| Residual Phosphorus Compounds | After a POCl₃ reaction, phosphorus-containing byproducts can be difficult to remove and may interfere with subsequent steps. | The aqueous work-up is critical. Ensure thorough washing of the organic layer with water and brine. In some cases, a dilute base wash can help remove acidic phosphorus species. |
Experimental Protocols & Workflows
Protocol 1: Chlorination using Phosphorus Oxychloride
-
Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile precursor (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 5-10 eq). The reaction can be run neat or with a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir for 2-4 hours.[4] Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Work-up (Quench): Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully add the reaction mixture dropwise to the ice slurry. The temperature must be maintained below 10°C.
-
Neutralization: Once the addition is complete, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous slurry is ~7-8.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent like acetonitrile.[1]
Workflow: Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.
Mechanism: Byproduct Formation Pathway
Caption: Pathway showing reversion of the product to starting material via hydrolysis.
References
- Wikipedia. (2023).Phosphoryl chloride.
- Reddit r/chemhelp. (2021).Role of POCl3 and pyridine.
- Ibrahim, H., et al. (2012).4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2666.
- El-Sawy, E. R., et al. (2013).Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(6), 6847–6857.
- Pearson. (n.d.).Mechanism of Dehydration with POCl3.
- Ashenhurst, J. (2015).Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
- Kristensen, J. L., et al. (2019).Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3971.
- Google Patents. (2016).CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Rathore, R., et al. (2019).Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1555–1561.
Sources
- 1. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of the Chloro Group at Position 4
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that encountering an unreactive C-Cl bond can be a significant bottleneck in a synthetic route. This guide is designed to provide you with a deep understanding of the underlying principles governing the reactivity of the 4-chloro group and to offer practical, field-proven solutions to overcome common experimental challenges.
Section 1: Understanding the Reactivity of the 4-Chloro Group (FAQs)
This section addresses the fundamental questions surrounding the reactivity of 4-chloro substituents. Understanding these core principles is the first step in effective troubleshooting.
Q1: Why is my 4-chloro substituent unreactive towards nucleophilic substitution?
Answer: The low reactivity of a chloro group on an aromatic ring is fundamentally due to the high electron density of the ring, which repels incoming nucleophiles. For a substitution reaction to occur, the aromatic system must be "activated" towards nucleophilic attack. Aryl halides, unlike their alkyl halide counterparts, do not readily undergo classic SN1 or SN2 reactions.[1][2] The SN2 backside attack is sterically blocked by the ring, and the formation of an aryl cation required for an SN1 pathway is highly unfavorable.[1]
The primary pathway for substitution is Nucleophilic Aromatic Substitution (SNAr) , which proceeds via a two-step addition-elimination mechanism.[2] The success of this pathway is critically dependent on the presence of electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate formed during the reaction.[3][4] If your aromatic or heterocyclic ring lacks sufficient activation, the chloro group at position 4 will remain largely inert to standard nucleophilic substitution conditions.
Q2: How does the electronic nature of the aromatic ring influence reactivity?
Answer: The electronic landscape of the aromatic ring is the single most important factor determining the reactivity of the 4-chloro group in an SNAr reaction.
-
Activating Groups (Electron-Withdrawing Groups - EWGs): These groups pull electron density away from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.[3][5] Crucially, they must be positioned ortho or para to the chloro group to stabilize the negative charge of the reaction intermediate (a Meisenheimer complex) through resonance.[2][4][5] Common activating groups include nitro (-NO₂), cyano (-CN), and acyl (-COR) groups.[1]
-
Deactivating Groups (Electron-Donating Groups - EDGs): These groups push electron density into the aromatic ring, making it more nucleophilic and therefore repulsive to incoming nucleophiles.[5][6] This effect deactivates the ring towards SNAr. Common deactivating groups include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.[6]
The diagram below illustrates how an electron-withdrawing group at the para-position stabilizes the key intermediate in an SNAr reaction, thereby lowering the activation energy and increasing the reaction rate.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Q8: How do I select the right palladium catalyst and ligand for a difficult Suzuki coupling involving an unreactive aryl chloride?
Answer: This is the most critical decision for a successful cross-coupling with a 4-chloro substrate. Standard catalysts like Pd(PPh₃)₄ are generally ineffective. [7]You need a ligand that is both bulky and electron-rich . These properties promote the formation of the active, low-coordinate Pd(0) species and facilitate the difficult oxidative addition into the C-Cl bond.
| Ligand Class | Example Ligands | Key Characteristics | Typical Use Case |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Industry standard. Very bulky and electron-rich. High activity and broad substrate scope. | The first choice for most challenging aryl chloride couplings. SPhos and XPhos are particularly effective. [7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and active Pd complexes. | Excellent alternative to phosphine ligands, especially for sterically hindered substrates. [8][7] |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Less bulky than biaryl phosphines but still highly effective for many substrates. | Good for general screening and less sterically demanding couplings. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is generally ineffective. P(t-Bu)₃ has good activity but is air-sensitive and pyrophoric. | Generally not recommended for unreactive aryl chlorides. [7] |
For a robust starting point, a pre-catalyst like SPhos Pd G3 or XPhos Pd G3 is highly recommended, as they are air-stable and highly active.
Q9: My Buchwald-Hartwig amination is failing with a 4-chloro substrate. What are the key parameters to optimize?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system. [9]
-
Catalyst and Ligand: The same classes of bulky, electron-rich biaryl phosphine ligands (XPhos, RuPhos, etc.) are essential. [10]2. Base: The choice of base is critical and often depends on the amine's pKa and the functional groups present. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. [11]Protic solvents will compete with the amine nucleophile.
-
Amine Substrate: Sterically hindered secondary amines can be particularly challenging coupling partners and may require more specialized ligands (e.g., BrettPhos).
Q10: I'm observing significant dehalogenation. How can I minimize this side reaction?
Answer: Dehalogenation (replacement of -Cl with -H) is a common side reaction, especially with electron-rich aryl chlorides. It often arises from a competing pathway involving a palladium-hydride (Pd-H) species. [12] Strategies to Minimize Dehalogenation:
-
Optimize the Base: Some bases can be a source of hydrides. Switching from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can sometimes suppress this pathway. [12]* Ligand Choice: A bulkier ligand can sometimes disfavor the pathway leading to the Pd-H species.
-
Scavenge Water: While a small amount of water can be beneficial, excess water can promote dehalogenation. Ensure your solvents and reagents are reasonably dry. [7]* Lower Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the temperature may reduce the rate of the dehalogenation side reaction more than the productive coupling.
Experimental Protocol: Catalyst System Screening for a Suzuki-Miyaura Coupling
This protocol describes a small-scale, parallel screening experiment to quickly identify an effective catalyst system for the coupling of a challenging 4-chloroaryl substrate.
Objective: To determine the optimal palladium precatalyst, ligand, and base for the coupling of 4-chloro-X with Aryl-B(OH)₂.
Materials:
-
4-Chloroaryl Substrate (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligands (e.g., SPhos, XPhos - see Table 2)
-
Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous Solvent (e.g., Toluene/Water 10:1, Dioxane/Water 10:1)
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir vanes) and a heating block.
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), and base (0.2 mmol) to each reaction vial. [7]2. Catalyst Addition: In separate stock solutions, dissolve the palladium precatalyst and the ligand. Add the appropriate amount of the catalyst/ligand solution to each vial to achieve the desired loading (e.g., 1-2 mol% Pd, Ligand:Pd ratio of 2:1).
-
Note: Using pre-formed, air-stable catalysts like SPhos Pd G3 simplifies this process, as the catalyst and ligand are added as a single solid.
-
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL for a 0.1 M reaction) to each vial. [7]4. Inert Atmosphere: Seal the vials tightly with septa caps. If not in a glovebox, ensure the vials are thoroughly purged with an inert gas (Argon or Nitrogen). [7]5. Reaction Execution: Place the array of vials in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring. [7]6. Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.
This parallel approach allows for the rapid identification of promising conditions, which can then be scaled up and optimized further.
References
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile under various conditions
Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this important synthetic intermediate. Drawing from established principles of organic chemistry and data from structurally related compounds, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the use of this compound in synthetic protocols.
Issue 1: Unexpected Impurities or Low Yield in Reactions Conducted in Basic Conditions.
-
Symptoms: You observe multiple unknown peaks in your HPLC or LC-MS analysis of a reaction mixture containing this compound and a basic reagent (e.g., NaOH, K₂CO₃, or organic amines). The yield of your desired product is significantly lower than expected.
-
Probable Cause: The pyrrolo[2,3-b]pyridine ring system, particularly with an electron-withdrawing cyano group, is susceptible to degradation under basic conditions. Studies on analogous heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown extreme instability in alkaline media.[1] The likely degradation pathway involves hydrolysis of the chloro substituent and potentially the cyano group, or even ring-opening reactions.
-
Corrective Actions:
-
Reagent Selection: If possible, substitute strong bases with weaker, non-nucleophilic organic bases (e.g., diisopropylethylamine - DIPEA).
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Work-up Procedure: Neutralize the reaction mixture promptly during work-up to avoid base-catalyzed degradation during extraction and concentration steps.
-
Issue 2: Inconsistent Results in Scale-up of a Reaction.
-
Symptoms: A reaction that proceeded cleanly on a small scale (mg) provides a complex mixture of products with significant degradation when scaled up (grams).
-
Probable Cause: Thermal instability may be a contributing factor. Exothermic reactions can lead to localized heating in larger reaction vessels, accelerating the degradation of thermally sensitive compounds. While specific data for this compound is not available, heterocyclic compounds can be prone to thermal decomposition.
-
Corrective Actions:
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and portion-wise, using an ice bath or other cooling methods to dissipate heat effectively.
-
Solvent Choice: Use a higher-boiling point solvent if the reaction temperature is close to the boiling point of the current solvent to avoid localized boiling and potential decomposition.
-
Issue 3: Appearance of Colored Impurities Upon Storage or Exposure to Light.
-
Symptoms: A previously off-white or light-colored solid sample of this compound develops a yellow or brownish hue over time, especially if not stored in the dark.
-
Probable Cause: The compound is likely photolabile. Aromatic and heteroaromatic systems, especially those with chromophores like the cyano group and the pyrrolopyridine core, can absorb UV light and undergo photodegradation. Studies on similar pyrrolopyridine derivatives confirm their sensitivity to light.[1]
-
Corrective Actions:
-
Proper Storage: Always store this compound in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, which can be initiated by light.
-
Reaction Setup: When running reactions, consider wrapping the reaction vessel in aluminum foil if the reaction is expected to be lengthy.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. Storage under an inert atmosphere is also advisable to prevent slow oxidation.
Q2: Is this compound stable in common organic solvents?
A2: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) at room temperature for the duration of a typical reaction. However, prolonged storage in solution is not recommended. For protic solvents like methanol and ethanol, there is a potential for slow solvolysis of the chloro group, especially if acidic or basic impurities are present.
Q3: How stable is the compound to acidic conditions?
A3: Based on data from related pyrrolopyridine structures, the compound is expected to be labile in strongly acidic media.[1] The pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic attack or promote hydrolysis of the cyano group. It is advisable to use acidic conditions judiciously and at low temperatures.
Q4: What are the likely degradation products I should look for?
A4: While a definitive study has not been published, based on the structure, the following degradation products are plausible under different conditions:
-
Hydrolysis (Acidic or Basic):
-
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (hydrolysis of the chloro group).
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hydrolysis of the cyano group).
-
-
Oxidation: N-oxides on the pyridine ring are common oxidative metabolites of azaindoles.
-
Photodegradation: Complex polymeric materials or products resulting from radical reactions.
Q5: Can I use this compound in Suzuki or other cross-coupling reactions?
A5: Yes, the 4-chloro substituent on the pyridine ring is expected to be a suitable handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of halogenated 7-azaindoles in such transformations is well-documented.[2]
III. Experimental Protocols for Stability Assessment
To assist researchers in determining the stability of this compound under their specific experimental conditions, the following forced degradation study protocol is provided.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.
-
Photolytic Degradation: Expose a solid sample and a solution (1 mg/mL in acetonitrile) to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Data Interpretation:
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | Moderate degradation | Hydrolysis of the cyano group to amide or carboxylic acid. |
| Basic Hydrolysis | Significant degradation | Hydrolysis of the chloro and/or cyano group. Potential ring opening. |
| Oxidative Degradation | Possible degradation | N-oxidation of the pyridine ring. |
| Thermal Degradation | Degradation dependent on melting point | To be determined by analysis. |
| Photolytic Degradation | Likely degradation | Complex mixture of products. |
IV. Visualizing Potential Degradation Pathways and Workflows
Workflow for Investigating Compound Instability
Caption: A logical workflow for troubleshooting experiments involving potentially unstable compounds.
Potential Hydrolytic Degradation Pathways
Caption: Plausible hydrolytic degradation pathways of the title compound.
V. References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
Sources
addressing solubility issues of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in organic solvents
Technical Support Center: A Researcher's Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: Understanding the Challenge
This compound is a vital heterocyclic building block, or synthon, frequently employed in the synthesis of complex molecules for pharmaceutical research and development.[1][2] Its rigid, planar 7-azaindole core, while desirable for creating specific molecular geometries, contributes to strong intermolecular forces within its crystal lattice. This high lattice energy is a primary reason researchers often face challenges in achieving efficient dissolution in common organic solvents, a critical first step for any successful reaction or assay.
This guide provides a technical framework for understanding and overcoming the solubility issues associated with this compound. We will move from foundational properties to practical, step-by-step troubleshooting, ensuring you can proceed with your experiments confidently and efficiently.
| Compound Profile | |
| IUPAC Name | This compound[3] |
| CAS Number | 920965-87-3[3][4] |
| Molecular Formula | C₈H₄ClN₃[4] |
| Molecular Weight | 177.59 g/mol [4] |
| Appearance | Off-white to yellow or light brown solid[4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[4] |
Quick Solubility Reference
The solubility of this compound is dictated by its polarity, hydrogen bonding capability, and the energy required to break its crystal structure. The table below provides a starting point for solvent selection. These recommendations are based on the properties of structurally similar heterocyclic compounds and established chemical principles.[5][6]
| Solvent | Solvent Class | Predicted Solubility | Rationale & Use Case |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent for creating high-concentration stock solutions for biological assays. Its high polarity and hydrogen bond accepting nature effectively solvate the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, often used as a reaction solvent for nucleophilic substitutions on the chloro-group. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | May require heating. Useful for reactions where DMSO/DMF are incompatible. |
| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Often requires heating. The synthesis protocol notes the compound is suspended in ACN, indicating low room-temperature solubility.[4] |
| Ethanol / Methanol | Polar Protic | Slightly Soluble | The N-H group can hydrogen bond with alcohols, but the overall molecule's polarity may be a better match for aprotic solvents. |
| Dichloromethane (DCM) | Nonpolar | Poorly Soluble | Synthesis data shows the compound is suspended in DCM, suggesting it is a poor solvent for dissolution.[4] |
| Water | Aqueous | Sparingly Soluble | The heterocyclic nitrogens offer some potential for hydrogen bonding, but the molecule is largely organic and nonpolar.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound for reaction scale-up? A1: For reactions, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most reliable choices. Their polar aprotic nature is highly effective at solvating the polar functional groups (nitrile, pyridine nitrogen) and disrupting the crystal lattice. They are particularly well-suited for subsequent nucleophilic aromatic substitution (SNAr) reactions at the C4-chloro position.
Q2: I am trying to dissolve the compound in Dichloromethane (DCM) for a reaction and it's not working. Why? A2: This is a common issue stemming from a polarity mismatch. DCM is a relatively nonpolar solvent. While it can dissolve many organic compounds, it lacks the strong dipole moment and hydrogen-bond-accepting ability needed to overcome the significant crystal lattice energy of this planar, heterocyclic system.[6] The compound will likely remain a suspension in DCM at room temperature.[4]
Q3: Is it safe to heat the solvent to improve solubility? What are the risks? A3: Yes, gentle heating is a standard and effective technique. Heating provides the thermal energy needed to break the intermolecular bonds in the solid state. We recommend heating to 40-60°C. However, be cautious with prolonged heating at high temperatures, as it can potentially lead to degradation, especially in the presence of nucleophilic solvents or impurities. Always perform a small-scale test and monitor for color changes that might indicate decomposition.
Q4: My compound fully dissolved after heating, but it precipitated (crashed out) upon cooling to room temperature. What happened? A4: This indicates you created a supersaturated solution. While heating increased the solubility enough to dissolve the compound, the concentration was above the saturation point at room temperature. When the solution cooled, the solubility decreased, and the excess compound precipitated out. To resolve this, you can either use a larger volume of solvent or maintain an elevated temperature during your experiment if the protocol allows.[7]
Systematic Troubleshooting Guide for Solubility Issues
When facing solubility challenges, a systematic approach can save time and material. Follow this workflow to diagnose and solve common dissolution problems.
Caption: Troubleshooting workflow for dissolving the target compound.
Explanation of the Workflow:
-
Start with Mechanical Agitation: Before applying heat or changing solvents, always begin with vigorous vortexing or, preferably, sonication in an ultrasonic bath. This process breaks down particle aggregates, maximizing the surface area exposed to the solvent, which can be sufficient to achieve dissolution in a marginal solvent.
-
Apply Gentle Heat: If mechanical agitation fails, gently warm the solution. This is often the most effective next step. Use a water bath for even heating and monitor the solution closely. If the solid dissolves, allow it to cool slowly to room temperature to check for precipitation, which would indicate supersaturation.[8]
-
Use a Co-Solvent: If heating is insufficient or not viable for your experiment, consider adding a small percentage (5-10% v/v) of a stronger solvent like DMSO or DMF.[9] This can dramatically increase the overall solvating power of the system without having to switch entirely to the stronger solvent, which may not be compatible with your reaction conditions.
-
Switch to a Stronger Solvent: If a co-solvent system is not effective, your initial solvent choice may be fundamentally incompatible. At this stage, it is best to switch to a primary recommended solvent like pure DMSO or DMF, assuming it is appropriate for your downstream application.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a validated method for preparing a standard stock solution for use in biological screening or as a starting point for reaction dilutions.
Materials:
-
This compound (MW: 177.59 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Class A volumetric flask
-
Micro-stir bar or vortex mixer
-
Ultrasonic bath
Methodology:
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock in 10 mL:
-
Mass (g) = 0.010 L × 0.010 mol/L × 177.59 g/mol = 0.01776 g (or 17.8 mg)
-
-
Weighing: Accurately weigh out approximately 17.8 mg of the compound and record the exact mass. Transfer it carefully into a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of DMSO to the volumetric flask. The solid will likely not dissolve immediately.
-
Agitation: Cap the flask and vortex vigorously for 1-2 minutes. If undissolved solid remains, place the flask in an ultrasonic bath for 15-20 minutes. The solution should become clear.
-
Causality Note: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized energy that effectively breaks apart solid agglomerates, accelerating dissolution far more efficiently than simple stirring.
-
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Homogenization & Storage: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. Transfer the final stock solution to a labeled, airtight storage vial. Store at 2-8°C, protected from light and moisture.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- J&K Scientific. (n.d.). This compound | 920965-87-3.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chemsrc. (2025). 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3.
- Pharmaceutical Intermediate Manufacturer. (2025). The Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Pharmaceutical R&D.
- National Institutes of Health (NIH). (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
- AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Reddit. (2023). Common sources of mistake in organic synthesis.
- Signal Transduction and Targeted Therapy. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
scale-up considerations for the production of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. As a key intermediate in medicinal chemistry, robust and scalable production is critical. This document moves beyond basic protocols to address the causality behind experimental choices and provides field-proven insights for troubleshooting common scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4-Chloro-7-azaindole derivatives on a larger scale? A1: A frequently employed and scalable approach for synthesizing 4-chloro-7-azaindole derivatives involves the chlorination of the corresponding 4-hydroxy or 4-oxo precursor (e.g., 1H-pyrrolo[2,3-b]pyridin-4(7H)-one). Reagents like phosphoryl chloride (POCl₃) are commonly used for this transformation, often in the presence of a base and a high-boiling solvent like toluene.[1][2] This method is generally effective, but requires careful control of reaction conditions during scale-up.
Q2: Why do classical indole formation methods often fail or give poor yields for azaindoles? A2: The electron-deficient nature of the pyridine ring significantly influences the electronics of the π-system.[3] This deactivation makes many classical indole syntheses, such as the Fischer, Bartoli, or Reissert approaches, either incompatible or result in poor yields when directly applied to pyridine-based starting materials.[4][5] Therefore, specialized methods or functional group manipulations are typically required.
Q3: What are the primary safety concerns when scaling up the production of this compound? A3: The primary safety concerns revolve around the reagents used. Phosphoryl chloride (POCl₃), a common chlorinating agent, is highly corrosive and reacts violently with water. Careful, controlled addition and temperature management are crucial to prevent dangerous exotherms. Additionally, like many heterocyclic compounds, the final product and intermediates may be toxic if ingested or inhaled.[6][7] Always handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE), and have emergency procedures in place.[7][8]
Q4: My purification by silica gel chromatography is giving a low yield. What can I do? A4: Low yields on silica gel can be due to the acidic nature of the silica, which can cause degradation or irreversible adsorption of nitrogen-containing heterocycles. Consider deactivating the silica with a triethylamine solution before use or switching to a different stationary phase like neutral or basic alumina.[9] Optimizing your solvent system by adding a basic modifier like triethylamine or a polar co-solvent like methanol can also improve peak shape and recovery.[9]
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Incomplete Chlorination Reaction
Your reaction stalls, and analysis (TLC, LC-MS) shows significant amounts of the starting 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile remaining even after extended reaction times.
Caption: Troubleshooting workflow for incomplete chlorination.
| Potential Cause | Scientific Rationale & Recommended Action |
| Insufficient Reagent | On scale-up, mass transfer limitations can become significant. A stoichiometric amount of POCl₃ that works at the lab scale may be insufficient at the kilo scale. Action: Increase the equivalents of POCl₃ incrementally (e.g., from 1.2 eq to 1.5-2.0 eq). Ensure the base used (e.g., N,N-diisopropylethylamine) is also present in sufficient quantity to neutralize the HCl byproduct.[1] |
| Low Reaction Temperature | The activation energy for the chlorination may not be met. While initial addition must be controlled, the reaction often requires heating to reflux to proceed to completion. Action: After the controlled addition of reagents is complete, slowly heat the mixture to reflux (e.g., ~110-120 °C in toluene) and monitor the reaction progress.[1] |
| Presence of Water | Phosphoryl chloride is rapidly quenched by water, rendering it inactive. Solvents and starting materials must be anhydrous. Action: Use anhydrous solvents and ensure the starting material is thoroughly dried under vacuum before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Solubility | The starting 4-hydroxypyrrolopyridine may have poor solubility in the reaction solvent, limiting its availability to react. Action: Ensure the chosen solvent (e.g., toluene) is appropriate and used in sufficient volume. Mechanical stirring must be efficient to maintain a good suspension. |
Issue 2: Formation of Dimeric or Polymeric Byproducts
Analysis of the crude product shows significant high-molecular-weight impurities, which are difficult to remove.
| Potential Cause | Scientific Rationale & Recommended Action |
| Excessive Heat / "Hot Spots" | Localized overheating, a common problem in large reactors, can promote side reactions, including intermolecular condensations or decomposition. Action: Ensure efficient overhead stirring and use a reactor with a jacket for uniform heating. Control the rate of reagent addition to manage the exotherm. For highly exothermic steps, consider subsurface addition. |
| Incorrect Stoichiometry | An incorrect ratio of reagents can lead to side reactions. For instance, the pyrrole nitrogen is nucleophilic and can potentially react under certain conditions if not properly managed. Action: Re-verify the stoichiometry of all reagents. Sometimes, protecting the pyrrole nitrogen (e.g., with a SEM or BOC group) can prevent side reactions, though this adds steps to the synthesis.[10] |
| Prolonged Reaction Time | Leaving the reaction at high temperatures for too long after completion can lead to product degradation and byproduct formation. Action: Monitor the reaction closely. Once it reaches completion (e.g., <1% starting material remaining), proceed with the work-up promptly. |
Issue 3: Difficulties in Product Isolation and Purification
The product fails to crystallize, oils out during work-up, or remains contaminated with colored impurities after chromatography.
Caption: A logical approach to troubleshooting purification.
| Potential Cause | Scientific Rationale & Recommended Action |
| Residual Phosphorus Compounds | The quench of excess POCl₃ can form phosphoric acids and their salts, which can be difficult to remove and may prevent crystallization. Action: Quench the reaction mixture slowly by pouring it onto ice water or a cold aqueous base solution. Perform thorough aqueous washes. A final wash with brine can help break emulsions and remove water-soluble impurities.[1] |
| Inappropriate Crystallization Solvent | The product may be too soluble or insoluble in the chosen solvent system. Action: Conduct a systematic solvent screen for recrystallization. Common choices for similar heterocycles include ethanol, isopropanol, or mixtures like ethyl acetate/heptane. Obtaining a small pure sample via prep-TLC or chromatography to use as seed crystals can be beneficial.[11] |
| Colored Impurities | Highly conjugated impurities, often formed from minor decomposition pathways, can be persistent. Action: Before crystallization, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities.[2] Ensure this step does not significantly reduce the yield of the desired product. |
| Isomeric Impurities | The synthesis might produce small amounts of structural isomers that are very difficult to separate by standard methods.[9] Action: If isomeric impurities are suspected, high-performance liquid chromatography (HPLC) may be required for effective separation, or the synthetic route may need to be re-evaluated to improve regioselectivity. |
Key Experimental Protocol: Chlorination
This protocol is a representative procedure based on common methods for analogous structures.[1][2] Warning: This procedure should only be performed by trained chemists in a suitable fume hood with appropriate PPE.
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor with the starting material, 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq), and an anhydrous solvent such as toluene (5-10 volumes). Begin vigorous mechanical stirring under a nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (1.5 - 2.0 eq) to the suspension.
-
Controlled POCl₃ Addition: Begin the slow, dropwise addition of phosphoryl chloride (1.2 - 1.5 eq). Monitor the internal temperature closely, maintaining it below 25 °C using a cooling bath. A significant exotherm will be observed.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (~110-120 °C) and hold for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Quench: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice/water with vigorous stirring.
-
Work-up: Adjust the pH of the aqueous mixture to ~7-8 using a suitable base (e.g., 30% NaOH solution), ensuring the temperature is kept low. Separate the organic phase.
-
Extraction: Extract the aqueous phase with additional toluene or another suitable solvent like ethyl acetate (2-3 times).
-
Wash & Dry: Combine the organic phases and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
References
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Azaindole synthesis. Organic Chemistry Portal.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
- Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- 4-Chloro-1H-pyrrolo 2,3-b pyridine-5-carbonitrile AldrichCPR. Sigma-Aldrich.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the characterization of substituted azaindoles
Azaindole Characterization Technical Support Center
Welcome to the technical support center for the characterization of substituted azaindoles. As a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor design, the azaindole core presents unique and often challenging characterization hurdles.[1][2] This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights to navigate these common pitfalls. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: The Primary Hurdle - Regioisomerism in Synthesis and Analysis
One of the most frequent challenges in working with substituted azaindoles arises from the formation of regioisomers during synthesis. Unlike indole synthesis, the electronic properties of the starting aminopyridine precursors, influenced by the electron-deficient pyridine ring, can lead to mixtures of products that are difficult to separate and identify.[3][4]
Troubleshooting Guide: My reaction produced an inseparable mixture of regioisomers. How can I separate and unequivocally identify them?
This is a multi-step problem requiring a systematic approach combining advanced chromatography and definitive spectroscopic analysis. It is often impossible to separate regioisomers by standard silica gel column chromatography alone.[5]
Step 1: Chromatographic Separation Strategy
Your first goal is to achieve baseline separation of the isomers. If standard flash chromatography fails, you must escalate your technique.
Protocol 1: Reverse-Phase HPLC for Isomer Separation
-
System Preparation: Use a C18 or C8 reverse-phase HPLC column. A common choice for analytical scale is a 4.6 mm x 50 mm column with 3.5 µm particles.[6]
-
Mobile Phase: Start with a gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B), both containing 0.1% formic acid to ensure protonation and consistent peak shape.[7]
-
Gradient Optimization:
-
Begin with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of your isomers.
-
Once located, optimize the gradient around that time frame. For closely eluting isomers, a very shallow gradient (e.g., increasing B by 1% per minute) in the elution region is critical.
-
-
Scale-Up: Once an analytical method is established, scale up to a semi-preparative or preparative column to isolate sufficient material of each isomer for full characterization.[8]
Table 1: Comparison of Chromatographic Techniques for Azaindole Isomer Separation
| Technique | Pros | Cons | Best For |
| Flash Chromatography | High capacity, low cost | Often insufficient resolution for close isomers[9] | Initial purification, removing gross impurities |
| Analytical HPLC | Excellent resolution, fast method development | Very small sample capacity | Purity analysis, method development[6][10] |
| Preparative HPLC | Excellent resolution, high capacity | Higher cost, requires specialized equipment | Isolating pure isomers for characterization[8] |
| Supercritical Fluid Chromatography (SFC) | Fast, uses less organic solvent | Requires specialized equipment | Chiral separations, achiral isomer separation |
Step 2: Definitive Spectroscopic Identification
Once isomers are separated, you must unequivocally determine their structures. Mass spectrometry will confirm they have the same mass, but NMR is the gold standard for identifying connectivity.[11]
-
The Challenge: The position of the pyridine nitrogen dramatically influences the chemical shifts of adjacent protons, making simple ¹H NMR interpretation unreliable for distinguishing, for example, a 5-azaindole from a 6-azaindole.[12]
-
The Solution: 2D NMR Spectroscopy
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This is the first step in assigning your carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By identifying a key proton (e.g., the C2-H of the pyrrole ring), you can "walk" around the molecule using HMBC correlations to unambiguously establish the connectivity and thus the isomeric form.[10][13]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. This is invaluable for confirming substitutions and assignments, especially in crowded regions of the molecule.
-
Caption: Workflow for separating and identifying azaindole regioisomers.
Section 2: Spectroscopic Pitfalls - Tautomerism and Signal Ambiguity
Even with a pure sample, the characterization of azaindoles can be confounded by their inherent chemical properties, particularly tautomerism and non-intuitive NMR shifts.
FAQ: I'm seeing broad NMR signals or multiple sets of peaks for my pure azaindole. What's happening?
Answer: You are likely observing tautomerism in solution. The proton on the pyrrole nitrogen (N1-H) can potentially migrate to the pyridine nitrogen, creating a dynamic equilibrium between two tautomeric forms.[14][15] This is especially common for 7-azaindole, which can form a stable N7-H tautomer. This exchange occurs on the NMR timescale, leading to broadened signals or, if the exchange is slow, two distinct sets of peaks representing both tautomers.
Caption: Tautomeric equilibrium in 7-azaindole.
Troubleshooting Tautomerism:
-
Change Solvent: The position of the tautomeric equilibrium is highly solvent-dependent.[14] Acquiring an NMR spectrum in a different solvent (e.g., from DMSO-d₆ to CDCl₃ or Methanol-d₄) can shift the equilibrium, confirming that the observed complexity is due to tautomers.
-
Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow the rate of exchange between tautomers, often resolving broad peaks into sharp, distinct signals for each form. Conversely, heating the sample can cause the signals to coalesce into a single, averaged set of sharp peaks.
-
N-Alkylation: If the synthetic route allows, protecting the N1-H with a group like methyl or Boc will "lock" the molecule into a single tautomeric form, simplifying the spectrum and confirming the issue.[5]
FAQ: How do I interpret the ¹H NMR of my azaindole? The chemical shifts seem unusual.
Answer: The electron-withdrawing nitrogen atom in the pyridine ring has a strong deshielding effect on nearby protons. This causes protons on the pyridine portion of the azaindole to appear significantly downfield compared to analogous protons on a simple benzene ring.
Table 2: General ¹H NMR Chemical Shift (δ, ppm) Ranges for Unsubstituted Azaindole Protons (in DMSO-d₆)
| Proton Position | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
| H1 (NH) | ~11.6 | ~11.4 | ~11.3 | ~11.7 |
| H2 | ~7.4 | ~7.5 | ~7.5 | ~7.5 |
| H3 | ~6.5 | ~6.4 | ~6.4 | ~6.5 |
| H5 | 7.2 | N/A | ~7.9 | ~7.0 |
| H6 | ~8.1 | ~7.5 | N/A | ~8.0 |
| H7 | ~8.1 | ~8.7 | ~8.1 | N/A |
Note: These are approximate values. Substituents will cause significant deviations. Always rely on 2D NMR for definitive assignment.
Section 3: Synthesis and Stability Considerations
The challenges in characterization often begin with the synthesis itself. The unique reactivity of azaindoles impacts not only the reactions to form them but also their stability during workup and analysis.
Troubleshooting Guide: My classic indole synthesis (e.g., Fischer, Bartoli) failed or gave very low yields for my azaindole target. What are more reliable methods?
Answer: Many classical indole syntheses that rely on electrophilic chemistry perform poorly for azaindoles. The pyridine ring is electron-deficient and deactivates the system, making cyclization difficult.[3][16] Modern synthetic chemistry has largely overcome this by using powerful metal-catalyzed cross-coupling reactions.[17]
Recommended Modern Approaches:
-
Sonogashira/Cyclization: Coupling of an amino-halopyridine with a terminal alkyne, followed by a base- or copper-mediated cyclization is a robust method.[3]
-
Suzuki Coupling/Cyclization: Coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane followed by acid-catalyzed cyclization is an efficient, protecting-group-free route.[18]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is excellent for coupling substituted amines to a halo-azaindole core, or for constructing the core itself.[5][6]
Caption: Modern synthesis often relies on metal-catalyzed couplings.
FAQ: My purified azaindole appears to be degrading upon storage or during LC-MS analysis. Is this common?
Answer: Yes, some substituted azaindoles can be sensitive to light, acid, and oxidative conditions. The pyrrole ring, in particular, can be susceptible to oxidation.
Best Practices for Stability:
-
Storage: Store pure compounds as solids under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C is recommended for long-term storage).
-
LC-MS Analysis: If you suspect degradation in the mass spectrometer source, which can be an oxidative environment, try using different ionization modes (APCI vs. ESI) or adding a small amount of an antioxidant like ascorbic acid to your mobile phase or sample, if compatible with your assay.
-
Acid Sensitivity: The pyridine nitrogen is basic and can be readily protonated. While mild acid (like 0.1% formic or acetic acid in LC-MS) is usually fine, strong acidic conditions during workup or purification can sometimes lead to decomposition. Always neutralize acidic workups promptly.
References
- Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018).
- Pearson, W. H., & Naud, S. (2018).
- Lherbet, C., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. [Link]
- Gilbert, A. M., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]
- Gilbert, A. M., et al. (2016). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central. [Link]
- Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 564-599. [Link]
- Sakai, M., et al. (2009). Spectroscopic study on the structural isomers of 7-azaindole(ethanol)n (n=1–3) and multiple-proton transfer reactions in the gas phase. The Journal of Chemical Physics, 130(22), 224307. [Link]
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]
- Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry, 3(20), 3701-3706. [Link]
- Fang, W. H., & Liu, R. Z. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. The Journal of Chemical Physics, 135(24), 244503. [Link]
- Read, K. D., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- ResearchGate. (2025). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. [Link]
- Gribble, G. W. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(9), 1415-1423. [Link]
- NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
- The Journal of Physical Chemistry. (n.d.).
- ResearchGate. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]
- Estévez-Braun, A., & Ravelo, A. G. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
- ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Excited state tautomerization of azaindole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Refining Analytical Methods for Purity Assessment of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support center for the analytical assessment of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 920965-87-3). This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for determining the purity of this critical building block. As a chlorinated heterocyclic compound, it presents unique analytical challenges that demand carefully refined methodologies.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our focus is not just on what to do, but why specific experimental choices are critical for achieving accurate and reproducible results.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in pharmaceutical development. However, the basic nature of the pyrrolopyridine core and the presence of the chloro- and cyano- groups can lead to common chromatographic issues.
Q1: Why am I observing significant peak tailing for the main compound peak?
Short Answer: Peak tailing is most likely caused by secondary interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the surface of the HPLC column's stationary phase.
Expert's Explanation: The pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms that can become protonated depending on the mobile phase pH. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can interact ionically with the protonated basic analyte, slowing down a portion of the analyte molecules as they pass through the column. This leads to an asymmetrical peak with a "tail".[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to suppress the ionization of either the silanol groups or the analyte.
-
Low pH (e.g., 2.5-3.5): Adding an acid like formic acid or trifluoroacetic acid (TFA) will protonate the analyte and also suppress the ionization of the silanol groups, minimizing ionic interactions. A buffer is recommended to maintain a consistent pH.
-
High pH (e.g., 8-10): Using a high-pH stable column with a buffer like ammonium bicarbonate will deprotonate the analyte, making it neutral and less likely to interact with silanols.
-
-
Use of End-Capped Columns: Employ a high-quality, modern column with extensive end-capping. End-capping replaces many of the accessible silanol groups with a less reactive group (e.g., trimethylsilyl), reducing the sites available for secondary interactions.[1]
-
Competitive Additives: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can "pre-occupy" the active silanol sites, preventing the analyte from interacting with them.
-
Column Contamination: Contamination at the column inlet from sample matrix components can also create active sites. Using a guard column can protect the analytical column and is a useful troubleshooting tool; if replacing the guard column resolves the tailing, the issue was contamination.[1]
Q2: My peak is fronting. What are the likely causes?
Short Answer: Peak fronting, often appearing as a "shark fin," is typically caused by column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[3]
Expert's Explanation: Column overload occurs when you inject too much sample mass onto the column. The stationary phase has a finite number of sites for interaction; when these are saturated, excess analyte molecules travel through the column more quickly without retention, eluting earlier and causing the peak to front.[3] A similar effect happens if the sample is dissolved in a solvent like pure acetonitrile or methanol when the mobile phase is, for example, 50% water. The strong injection solvent carries the analyte down the column too quickly before it has a chance to properly partition with the stationary phase.[4]
Troubleshooting Steps:
-
Reduce Sample Concentration: The simplest solution is to dilute your sample. A 1-to-10 dilution will often resolve fronting caused by mass overload.[3]
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. This ensures a smooth transition onto the column and proper focusing of the analyte band at the column head.
HPLC Troubleshooting Workflow
Below is a logical workflow for diagnosing common HPLC peak shape issues.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-resolution column suitable for purity analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A general-purpose gradient to elute potential impurities with a wide polarity range. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Injection Vol. | 1-5 µL | Minimizes potential for overload. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic structure should have strong UV absorbance. DAD allows for peak purity assessment. |
| Sample Prep. | Dissolve in 50:50 Water:Acetonitrile | A solvent composition that is weaker than the end of the gradient but strong enough to ensure solubility. |
Section 2: Gas Chromatography (GC) Troubleshooting Guide
GC can be a powerful orthogonal technique to HPLC for purity assessment, especially for identifying volatile or semi-volatile impurities.
Q1: Is GC a suitable method for this compound, and what are the initial considerations?
Short Answer: Yes, GC is potentially suitable, but thermal stability is the primary concern. A polar stationary phase is likely required due to the polar nature of the molecule.
Expert's Explanation: The suitability of GC depends on whether this compound can be volatilized without degradation. The inlet temperature must be high enough to ensure complete vaporization but not so high as to cause the compound to break down. Given the molecule's polarity from the cyano group and heterocyclic nitrogens, it will interact strongly with polar GC columns.[5] Using a non-polar column (like a DB-1 or DB-5 type) may result in poor peak shape (tailing) and low retention.[5]
Troubleshooting Steps & Considerations:
-
Column Selection: Start with a mid-to-high polarity column, such as one with a polyethylene glycol (WAX) or a cyanopropylphenyl stationary phase. The polarity of the stationary phase should ideally match the polarity of the analytes for best performance.[6]
-
Inlet Temperature: Begin with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it. Monitor for peak degradation (appearance of new, smaller peaks) or broadening, which can indicate thermal breakdown.
-
Liner Selection: Use a deactivated liner to prevent interactions between the polar analyte and active sites in the inlet.[7]
Q2: What detector is most appropriate for this chlorinated compound?
Short Answer: A mass spectrometer (MS) is the most informative detector. An Electron Capture Detector (ECD) will be highly sensitive but less selective.
Expert's Explanation:
-
Mass Spectrometry (MS): GC-MS is the preferred method as it provides both retention time data and mass spectral information, which is invaluable for confirming the identity of the main peak and identifying unknown impurities.[8]
-
Electron Capture Detector (ECD): The ECD is extremely sensitive to electrophilic compounds, such as chlorinated molecules.[9] While it can provide excellent sensitivity for detecting trace-level chlorinated impurities, it is not specific and will not provide structural information.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds but may have lower sensitivity for this compound compared to an ECD or MS in selected ion monitoring (SIM) mode.
Section 3: Nuclear Magnetic Resonance (NMR) for Absolute Purity (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the same compound.[10] It relies on comparing the integral of an analyte signal to the integral of a certified internal standard of known purity.
Q1: How can I use NMR to determine absolute purity, and what are the prerequisites?
Short Answer: You must co-dissolve a precisely weighed amount of your sample with a precisely weighed amount of a high-purity, certified internal standard in a suitable deuterated solvent. The absolute purity is calculated from the integral ratios, number of protons, and molecular weights of the sample and the standard.
Expert's Explanation: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By using an internal standard, you create a direct comparison within the same NMR tube, eliminating variations in sample volume or spectrometer performance.
Prerequisites for Accurate qNMR:
-
Complete Dissolution: Both the analyte and the internal standard must be fully dissolved to form a true, homogeneous solution.[12][13] Undissolved particles will not be detected and will lead to an inaccurate purity calculation.
-
Certified Internal Standard: The internal standard must have a known, high purity (ideally traceable to a national standard like NIST), be chemically stable, and have at least one sharp signal that is well-resolved from any analyte signals.[12]
-
Optimized NMR Parameters: The experiment must be run under quantitative conditions. This includes ensuring a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being quantified, to allow for complete relaxation of the nuclei between scans.[14]
Step-by-Step qNMR Protocol
-
Select an Internal Standard: For this compound, a good choice would be maleic acid or 1,4-dinitrobenzene, depending on the chosen solvent and signal overlap.
-
Weighing: Accurately weigh (to 0.01 mg) approximately 10-15 mg of your sample into a clean vial. In a separate vial, accurately weigh a similar amount of the certified internal standard.
-
Dissolution: Quantitatively transfer both weighed materials into a single volumetric flask. Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, ensuring complete dissolution) and mix thoroughly using a vortex mixer.[12]
-
Sample Transfer: Transfer an appropriate volume (e.g., 0.6 mL for a 5mm tube) of the final solution into a high-quality NMR tube.[13]
-
Acquisition: Acquire a 1H NMR spectrum using quantitative parameters (e.g., 90° pulse angle, relaxation delay D1 ≥ 30s, sufficient number of scans for good signal-to-noise).
-
Processing & Calculation: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Purity Calculation: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
qNMR Workflow Diagram
Section 4: Mass Spectrometry (MS) for Impurity Identification
Q1: What is the expected isotopic pattern for the molecular ion of this compound?
Short Answer: You should observe two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.
Expert's Explanation: Chlorine has two stable isotopes: 35Cl (approximately 75.8% natural abundance) and 37Cl (approximately 24.2% abundance).[15][16] This means that in a mass spectrometer, a molecule containing one chlorine atom will show two peaks for the molecular ion:
-
M+ peak: Corresponds to the molecule containing the 35Cl isotope.
-
M+2 peak: Corresponds to the molecule containing the 37Cl isotope, which is 2 mass units heavier.
The ratio of the heights of these peaks will reflect the natural abundance of the isotopes, which is roughly 3:1.[16][17] For C8H4ClN3 (MW ~177.59), you would expect to see a peak at m/z ~178 (for the 35Cl version) and a peak at m/z ~180 (for the 37Cl version), with the peak at 180 being about one-third the height of the peak at 178. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in your main compound and in any chlorine-containing impurities.[15][18]
Q2: Which ionization technique is most suitable for this molecule?
Short Answer: Electrospray Ionization (ESI) in positive mode is the most common and effective technique for LC-MS. For GC-MS, Electron Ionization (EI) is standard, but Negative Chemical Ionization (NCI) could offer higher sensitivity.
Expert's Explanation:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is the standard for LC-MS.[19][20] The basic nitrogens on the pyrrolopyridine ring will readily accept a proton, making the molecule easy to detect as [M+H]+ in positive ion mode.
-
Electron Ionization (EI): EI is a hard ionization technique used in GC-MS. It will produce a molecular ion and a rich fragmentation pattern that can be used for structural elucidation and library matching.
-
Negative Chemical Ionization (NCI): NCI is a soft ionization technique that is highly sensitive for electronegative compounds, like chlorinated molecules.[21][22] In GC-MS, switching to NCI mode could significantly increase the sensitivity for detecting trace chlorinated impurities.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. HPLC Troubleshooting Guide.
- LCGC, Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Alwsci.
- ChemicalBook. This compound.
- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.
- Mestrelab Research.
- PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).
- NIH National Library of Medicine. Quantitative mass spectrometry methods for pharmaceutical analysis.
- Chemistry LibreTexts. 16.
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
- Chemguide. mass spectra - the M+2 peak.
- Chemistry LibreTexts.
- Organomation.
- University of Leicester.
- ResearchGate. mass spectra of halogen-containing organic compounds.
- NIH National Library of Medicine. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- Chromatography Forum. Dangers of using a more polar column for analysis.
- LCGC Magazine.
- Thermo Fisher Scientific.
- Slideshare.
- U.S. Environmental Protection Agency.
Sources
- 1. waters.com [waters.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. youtube.com [youtube.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Dangers of using a more polar column for analysis. - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. organomation.com [organomation.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. pharmafocuseurope.com [pharmafocuseurope.com]
- 20. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Reaction Selectivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. As a substituted 7-azaindole, this molecule presents unique selectivity challenges due to its multiple reactive sites. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your synthetic goals with precision and efficiency.
Understanding the Core Challenge: Reactivity and Regioselectivity
This compound possesses three primary sites for potential reactivity:
-
C4-Chloride: An electrophilic center on the pyridine ring, ideal for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The adjacent electron-withdrawing nitrile group further activates this position.
-
N1-Proton (Pyrrole N-H): An acidic proton that can be deprotonated by a base, creating a nucleophilic nitrogen. This site can compete with C4-functionalization, leading to undesired N-substituted byproducts, particularly in cross-coupling reactions.[1]
-
Pyrrole Ring (C2, C5, C6): While less reactive than the primary sites, these positions can undergo functionalization under specific conditions, though this is outside the scope of typical selectivity issues at C4/N1.
The central challenge in most synthetic campaigns is to selectively functionalize the C4 position while leaving the N1-H unmodified, or vice-versa, depending on the desired target.
Caption: Key reactive sites on the 7-azaindole scaffold.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Buchwald-Hartwig amination and getting a mixture of the desired C4-amino product and the N1-amino byproduct. What's the primary cause?
A1: This is a classic selectivity issue. It arises because the base used in the reaction deprotonates the pyrrole N-H, creating a competing nitrogen nucleophile. The resulting N1-aminated product is often difficult to separate from your target compound. The solution lies in carefully selecting a catalyst system that favors oxidative addition at the C-Cl bond and subsequent C-N reductive elimination at a rate significantly faster than the competing N1-amination pathway.[1][2]
Q2: Do I always need to protect the pyrrole N-H before running a cross-coupling reaction?
A2: Not necessarily. While N-H protection (e.g., with a SEM or Boc group) is a valid strategy to ensure C4 selectivity, it adds steps to your synthesis and the subsequent deprotection can be challenging.[3] Modern palladium catalysis often makes protection unnecessary. Using advanced catalyst systems with sterically hindered biarylphosphine ligands (like RuPhos or XPhos) and appropriate palladium precatalysts can achieve high C4 selectivity on the unprotected substrate.[1]
Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the first things to check?
A3: For Suzuki couplings on this scaffold, check the following:
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
-
Catalyst/Ligand: A common cause of failure is catalyst deactivation. For heteroaryl chlorides, a robust catalyst system is needed. Consider using a pre-catalyst like Pd₂(dba)₃ with a sterically demanding ligand such as SPhos or XPhos.[4]
-
Boronic Acid Quality: Ensure your boronic acid or ester is pure and has not decomposed. Consider using fresh or recrystallized material.
-
Solvent: The solvent must be anhydrous. A mixture of dioxane and water (e.g., 10:1) is a common choice that often facilitates the reaction.[3]
Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) instead of a palladium-catalyzed reaction?
A4: Yes, SNAr is a viable alternative, particularly with strong nucleophiles like secondary amines (e.g., morpholine, piperidine) or alkoxides. The reaction typically requires heat and a suitable solvent like DMF, THF, or even a green solvent like PEG-400.[5][6] However, selectivity can still be an issue. A base is often required, which can deprotonate the N-H and lead to competitive N1-alkylation/amination.
Troubleshooting Guides & Optimization Protocols
Guide 1: Enhancing Selectivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] The key to success with this compound is to promote the Pd(0)/Pd(II) catalytic cycle at the C4 position while suppressing N1-H reactivity.
Caption: Troubleshooting workflow for improving C4-selectivity.
-
Pillar 1: Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands are essential. They promote the crucial reductive elimination step from the palladium center, which forms the desired C-N bond.[7] This acceleration makes the catalytic cycle at C4 kinetically favored over the competing reaction at N1.
-
Pillar 2: Base Selection: The base must be strong enough to deprotonate the amine coupling partner but should minimize deprotonation of the pyrrole N-H. Very strong, small bases (like NaOH or KOH) can increase N1 side reactions.
-
Pillar 3: Catalyst Precursor: Modern palladium pre-catalysts (e.g., RuPhos Pd G2, XPhos Pd G3) are often superior to generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts provide a more reliable and rapid initiation of the catalytic cycle, which can improve selectivity.[1][2]
| Parameter | Recommendation for High C4 Selectivity | Rationale |
| Pd Pre-catalyst | RuPhos Pd G2, XPhos Pd G3/G4 | Provides rapid, reliable activation of the Pd(0) catalyst, crucial for favoring the C-Cl insertion pathway.[1] |
| Ligand | RuPhos, XPhos, SPhos | Bulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step.[2][3] |
| Base | LiHMDS, K₃PO₄, Cs₂CO₃ | Strong enough for amine deprotonation but optimized to minimize competitive N1-H deprotonation. |
| Solvent | THF, Dioxane, Toluene (Anhydrous) | Aprotic solvents that are compatible with the catalyst system. |
| Temperature | 25 °C to 80 °C | Many modern systems are highly active at lower temperatures, which can suppress side reactions. Start at RT and gently heat if needed. |
Guide 2: Optimizing the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[11][12] For an electron-rich heteroaryl chloride like our substrate, forcing conditions are often required, but these can lead to catalyst deactivation or side reactions.
-
Problem: No Reaction or Low Conversion.
-
Cause: Inefficient oxidative addition of the C-Cl bond to the Pd(0) center. Aryl chlorides are less reactive than bromides or iodides.[13]
-
Solution: Employ a highly active catalyst system. A combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like SPhos or Xantphos is often effective. Using KF as the base can sometimes be beneficial for activating the boronic acid without being overly harsh.[12][14]
-
-
Problem: Hydrodehalogenation (C-Cl bond is replaced by C-H).
-
Cause: This can occur via a competing pathway where a palladium-hydride species is generated, leading to reduction of the aryl chloride.
-
Solution: Ensure your reaction is rigorously degassed and under an inert atmosphere (Argon or Nitrogen) to minimize sources of hydrogen. The choice of solvent and base can also influence this side reaction.
-
-
Problem: Boronic Acid Decomposition.
-
Cause: Boronic acids can undergo protodeboronation (replacement with H) or form unreactive boroxines, especially at high temperatures or in the presence of water.
-
Solution: Use the boronic acid as the limiting reagent if it is precious, or use a slight excess (1.2-1.5 eq). Add it last to the reaction mixture. Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
-
| Parameter | Starting Conditions for Suzuki Coupling | Troubleshooting Action |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | For difficult couplings, use a palladacycle pre-catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (2-4 mol%) | Increase ligand:Pd ratio to 2:1 or 3:1 to prevent catalyst decomposition. |
| Boron Source | Boronic Acid (1.5 eq) or Pinacol Ester (1.5 eq) | Use fresh, high-purity reagent. Switch to the pinacol ester for stability. |
| Base | K₂CO₃ (3 eq) or K₃PO₄ (3 eq) | Screen different bases; KF can be effective and mild.[14] |
| Solvent | Dioxane/H₂O (10:1), Toluene, or DMF (anhydrous) | Ensure solvent is thoroughly degassed to remove oxygen. |
| Temperature | 80 °C - 110 °C | Gradually increase temperature if the reaction is slow, but monitor for decomposition. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Highly Selective Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for each specific amine.
-
Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon), add this compound (1.0 eq), the palladium pre-catalyst (e.g., RuPhos Pd G2, 0.02 eq), and the ligand (e.g., RuPhos, 0.02 eq, if not using a pre-catalyst complex).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane, to make a 0.1 M solution).
-
Reagent Addition: Add the amine coupling partner (1.2 eq).
-
Base Addition: Add the base (e.g., LiHMDS as a 1M solution in THF, 1.5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-80 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the starting material and formation of the desired product.
-
Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon), add this compound (1.0 eq), the boronic acid or ester (1.5 eq), the base (e.g., K₂CO₃, 3.0 eq), the palladium source (e.g., Pd₂(dba)₃, 0.01 eq), and the ligand (e.g., SPhos, 0.02 eq).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and degassed water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(33).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Synthesis, 2007(14), 2149-2152.
- Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (n.d.).
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2009). Organic Letters, 11(19), 4462–4465.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). Benchchem.
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- Buchwald-Hartwig Amin
- Suzuki reaction. (n.d.). Wikipedia.
- Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles. (n.d.). Enamine.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2020). Molecules, 25(21), 5003.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society, 141(4), 1749–1759.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2019). Beilstein Journal of Organic Chemistry, 15, 2376–2384.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5003.
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and Its Isomers for Drug Discovery Professionals
The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, integral to numerous biologically active compounds and approved drugs.[1][2] This guide offers a comparative analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its key isomers, focusing on their synthesis, physicochemical properties, and biological relevance. By providing objective comparisons supported by experimental data, this document aims to empower researchers and drug development professionals in navigating the complex structure-activity relationships within this critical class of heterocyclic compounds.
Introduction to the Pyrrolopyridine Core
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring.[3] There are six possible isomeric forms, each defined by the position of the nitrogen atom in the pyridine ring and the fusion orientation.[3][4] This structural diversity profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its pharmacological profile. The 1H-pyrrolo[2,3-b]pyridine core, in particular, is a cornerstone in the development of targeted therapies, especially kinase inhibitors for oncology.[2][5]
The subject of this guide, this compound, and its isomers represent key building blocks for medicinal chemists. The chloro-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the carbonitrile group can be a key pharmacophoric element or a precursor for other functional groups.[6]
Synthesis and Functionalization Strategies
The synthesis of functionalized pyrrolopyridines is a dynamic area of research, with numerous methods developed to access the various isomers.[7]
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from simpler pyridine precursors. One documented method involves the suspension of a precursor compound in dichloromethane, followed by treatment with thionyl chloride (sulfoxide chloride) and subsequent heating.[8] After cooling and filtration, the resulting solid is treated with a saturated sodium bicarbonate solution. The final product is obtained after washing, drying, and recrystallization from acetonitrile.[8]
Experimental Protocol: Synthesis of this compound [8]
-
Suspend compound C40 (3.2 g, 16.4 mmol) in dichloromethane (50 mL) at 25 °C.
-
Add thionyl chloride (1.95 g, 16.4 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to 25 °C and filter to collect the solid.
-
Suspend the collected solid in a saturated sodium bicarbonate solution (10 mL) and stir for 15 minutes.
-
Filter the solid, wash with deionized water (50 mL), and dry under vacuum for 2 hours.
-
Suspend the dried residue in acetonitrile (20 mL) and reflux for 1 hour.
-
Cool the mixture to 25 °C, filter, and dry the final product under reduced pressure.
Functionalization of the Pyrrolopyridine Core
The pyrrolopyridine nucleus can be functionalized at various positions. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkyl groups.[6][9] Directed ortho-metalation is another effective strategy for functionalizing the pyridine ring.[10] The choice of synthetic route and functionalization strategy is critical for accessing a diverse range of derivatives for structure-activity relationship (SAR) studies.
Below is a diagram illustrating a general functionalization workflow for the pyrrolopyridine scaffold.
Caption: General workflow for pyrrolopyridine functionalization.
Comparative Physicochemical Properties
The isomeric nature of pyrrolopyridines significantly impacts their physicochemical properties, which in turn influence their pharmacokinetic profiles, including solubility, permeability, and metabolic stability. While comprehensive experimental data for all isomers of this compound is not always available, we can infer trends by examining the parent scaffolds and related derivatives.
| Property | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) | 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carbonitrile |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | 118.14 g/mol | 118.14 g/mol | 177.59 g/mol [8] |
| Predicted Density | --- | --- | --- | --- | 1.50±0.1 g/cm³[8] |
| General Solubility | Often enhanced relative to indole.[11] | Variable | Variable | Variable | Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.[12] |
| Hydrogen Bonding | Donor (N-H) and Acceptor (Pyridine N) | Donor (N-H) and Acceptor (Pyridine N) | Donor (N-H) and Acceptor (Pyridine N) | Donor (N-H) and Acceptor (Pyridine N) | Donor (N-H) and Acceptors (Pyridine N, Nitrile N) |
Note: This table presents a combination of experimental and predicted data for the parent scaffolds and the title compound. Direct comparisons should be made with caution.
The introduction of the chloro and carbonitrile groups in this compound increases its molecular weight and is expected to modulate its polarity and solubility. The carbonitrile group, in particular, can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.
Biological Activity and Therapeutic Potential
Pyrrolopyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[13][14]
Kinase Inhibition
A primary application of the pyrrolopyridine core is in the development of protein kinase inhibitors.[5][15] The scaffold's resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[16] Different isomers and substitution patterns can confer selectivity for specific kinases. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR, B-RAF, and CDK8.[15][17][18] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase.[19]
The inhibitory activity of pyrrolopyridine derivatives is typically evaluated using in vitro kinase inhibition assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1) [5]
-
Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add recombinant FGFR1 kinase to the kinase assay buffer.
-
Add the test compound solutions to the wells containing the kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a substrate (e.g., a peptide) and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of product formed, typically using a fluorescence- or luminescence-based detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of the kinase activity).
The following diagram illustrates the mechanism of competitive kinase inhibition by a pyrrolopyridine derivative.
Caption: Competitive kinase inhibition by a pyrrolopyridine derivative.
Anticancer and Other Therapeutic Applications
The potent kinase inhibitory activity of many pyrrolopyridine derivatives translates to significant anticancer effects.[15][20] Beyond oncology, these compounds have been investigated for a variety of other therapeutic applications, including as antiviral, anti-inflammatory, and antibacterial agents.[13][14][21] The specific biological activity is highly dependent on the isomeric form of the pyrrolopyridine core and the nature and position of its substituents.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR analysis across all isomers is beyond the scope of this guide, some general principles can be highlighted:
-
Isomeric Core: The position of the nitrogen in the pyridine ring is a key determinant of activity and selectivity. This is due to its influence on the molecule's hydrogen bonding potential and overall electrostatic profile.
-
Substitution Pattern: The nature and position of substituents on the pyrrolopyridine ring are critical for modulating potency, selectivity, and pharmacokinetic properties. For example, in a series of pyrrolo[3,2-c]pyridine derivatives, para-disubstituted compounds were found to be more potent FMS kinase inhibitors than their meta-disubstituted counterparts.[19]
-
Hydrophobic Pockets: The addition of moieties that can occupy hydrophobic pockets in the target protein's binding site can significantly enhance potency. For instance, the inclusion of a benzamido group at position 4 of the pyrrolopyridine nucleus led to more potent FMS kinase inhibitors compared to the corresponding primary amino analogues in some cases.[19]
Conclusion
This compound and its isomers are invaluable scaffolds in modern drug discovery. Their synthetic tractability and the diverse biological activities of their derivatives underscore their importance. A deep understanding of the subtle yet significant differences between the various isomers is crucial for the rational design of novel therapeutics. This guide provides a foundational comparison to aid researchers in harnessing the full potential of the versatile pyrrolopyridine core.
References
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. URL
- This compound. ChemicalBook. URL
- A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. Benchchem. URL
- A Comparative Analysis of the Potency of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors. Benchchem. URL
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Recent advances in the global ring functionalization of 7-azaindoles.
- Synthesis of functionalized 7-azaindoles via directed ortho-metal
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. URL
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. URL
- Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem. URL
- This compound. ChemicalBook. URL
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. URL
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. URL
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Isomeric forms of pyrrolopyridines.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook. URL
- This compound. J&K Scientific. URL
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. URL
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. URL
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Chemsrc. URL
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. URL
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine. Sigma-Aldrich. URL
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. URL
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. URL
- 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Georganics. URL
- 4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile. PubChemLite. URL
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. srinichem.com [srinichem.com]
- 13. ajol.info [ajol.info]
- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
comparative analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile synthesis routes
Introduction: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a key heterocyclic scaffold, is a building block of significant interest in medicinal chemistry and drug development. Its rigid structure and versatile functional groups make it a valuable intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in the field. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each approach.
Route 1: Late-Stage Chlorination of a Hydroxy Precursor
This synthetic strategy relies on the initial construction of the pyrrolo[2,3-b]pyridine ring system with a hydroxyl group at the 4-position, which is subsequently converted to the target chloro-derivative. This approach is advantageous when the starting materials for the initial cyclization are more readily available or when the hydroxyl intermediate is a common precursor for other analogues.
Experimental Protocol: Route 1
Step 1: Synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
-
To a solution of 2-amino-3-cyanopyridine in an appropriate solvent such as N,N-dimethylformamide (DMF), add a suitable C2-synthon for the pyrrole ring formation. A common choice is a haloacetaldehyde derivative or its synthetic equivalent.
-
The reaction mixture is heated under reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried to yield 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Step 2: Chlorination of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
-
The 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), may be added to facilitate the reaction.
-
The mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base, such as sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to afford the final product, this compound.
Mechanistic Insights and Rationale
The initial step involves a cyclocondensation reaction. The amino group of 2-amino-3-cyanopyridine acts as a nucleophile, attacking the electrophilic carbon of the C2-synthon. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrrole ring. The choice of DMF as a solvent is strategic due to its high boiling point and its ability to dissolve the reactants.
The second step is a classic deoxychlorination reaction. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a chlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the desired 4-chloro derivative. The addition of a base like DIPEA can accelerate the reaction by neutralizing the HCl generated in situ.
Route 2: Pyrrole Ring Formation from a Pre-chlorinated Pyridine
This alternative approach introduces the chloro-substituent at an early stage, starting with a chlorinated pyridine derivative. The subsequent formation of the pyrrole ring onto this pre-functionalized scaffold can offer advantages in terms of regioselectivity and overall convergence.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Amino-4-chloro-3-cyanopyridine (if not commercially available)
-
Starting from 2,4-dichloro-3-cyanopyridine, a nucleophilic aromatic substitution (SNAr) reaction is performed using ammonia or a protected ammonia equivalent.
-
The reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.
-
Work-up involves pouring the reaction mixture into water and extracting the product with an organic solvent.
Step 2: Cyclization to form this compound
-
2-Amino-4-chloro-3-cyanopyridine is reacted with a suitable C2-synthon, such as chloroacetaldehyde or a protected equivalent, in a solvent like DMF or 1,4-dioxane.
-
The reaction is heated to promote the initial N-alkylation followed by intramolecular cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and drying.
Mechanistic Insights and Rationale
This route strategically places the chloro group on the pyridine ring prior to the pyrrole ring formation. The SNAr reaction in the first step is regioselective, with the amino group preferentially displacing the more activated chlorine atom.
The subsequent cyclization follows a similar pathway to Route 1, involving nucleophilic attack of the amino group on the C2-synthon, followed by an intramolecular cyclization and dehydration. The presence of the electron-withdrawing chloro group can influence the reactivity of the pyridine ring and the amino group, potentially requiring optimization of the reaction conditions compared to the non-chlorinated analogue in Route 1.
Comparative Analysis
| Feature | Route 1: Late-Stage Chlorination | Route 2: Pyrrole Ring Formation from Pre-chlorinated Pyridine |
| Starting Materials | 2-Amino-3-cyanopyridine (readily available) | 2,4-Dichloro-3-cyanopyridine or 2-amino-4-chloro-3-cyanopyridine (may require synthesis) |
| Key Reactions | Cyclocondensation, Deoxychlorination (POCl₃) | Nucleophilic Aromatic Substitution, Cyclocondensation |
| Regioselectivity | Generally well-controlled. | SNAr reaction is typically regioselective. |
| Scalability | The use of excess POCl₃ can be a concern on a large scale due to its hazardous nature and quenching difficulties. | May be more amenable to large-scale synthesis due to the avoidance of large excesses of hazardous reagents in the final steps. |
| Overall Yield | Can be high, but the chlorination step can sometimes lead to side products. | Dependent on the efficiency of the initial SNAr and the subsequent cyclization. |
| Safety Considerations | POCl₃ is highly corrosive and reacts violently with water. Careful handling and quenching procedures are essential. | Use of high temperatures and potentially hazardous solvents. Standard laboratory safety precautions are required. |
Logical and Experimental Workflow Diagrams
Route 1: Late-Stage Chlorination
Caption: Workflow for Route 1.
Route 2: Pyrrole Ring Formation from Pre-chlorinated Pyridine
Caption: Workflow for Route 2.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents like phosphorus oxychloride.
Route 1 may be preferred for smaller-scale laboratory synthesis where the starting 2-amino-3-cyanopyridine is readily available. However, for larger-scale production, the challenges associated with the use and quenching of excess POCl₃ might make Route 2 a more attractive option, provided that the chlorinated pyridine starting material can be sourced or synthesized efficiently.
Ultimately, a thorough cost-benefit analysis and process safety assessment should be conducted before selecting a synthetic route for implementation. Further optimization of reaction conditions for either route could also lead to improved yields and a more sustainable process.
References
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4949]
- 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/19235-89-3.htm]
- 4-Chloro-7-azaindole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/55052-28-3.htm]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4198]
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201015/]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Request PDF. [URL: https://www.researchgate.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents. [URL: https://patents.google.
- Method for synthesizing 4-chloro-pyridine. Patsnap. [URL: https://patents.google.
- Preparation method for 4-substituted-7-azaindole. Google Patents. [URL: https://patents.google.
- Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [URL: https://www.researchgate.net/publication/258863293_Chemistry_of_2-Amino-3-cyanopyridines]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents. [URL: https://patents.google.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2017/i/2-4632]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04297a]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents. [URL: https://patents.google.
- AN IMPROVED SYNTHESIS OF 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. Chemistry of Heterocyclic Compounds. [URL: https://link.springer.com/article/10.1007/s10593-018-2321-4]
- Preparation method for 4-substituted-7-azaindole. Google Patents. [URL: https://patents.google.
- 4-Chloro-3-cyanopyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/89284-61-7.htm]
- Synthesis process of 2-amino-3-cyano pyrrole derivatives. Google Patents. [URL: https://patents.google.
- One-pot synthesis of new series of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a novel nucleophile. ResearchGate. [URL: https://www.researchgate.net/publication/262590209_One-pot_synthesis_of_new_series_of_pyranopyridine_derivatives_using_3-cyano-6-hydroxy-4-methyl-pyridin-21H-one_as_a_novel_nucleophile]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Analogs
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its role in the development of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and highly functionalized class of 7-azaindole derivatives: the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile analogs.
Our focus on this scaffold is deliberate. The 4-chloro substituent serves as a versatile synthetic handle for introducing a wide array of functionalities via nucleophilic aromatic substitution and cross-coupling reactions.[3] Concurrently, the 3-carbonitrile group can act as a key hydrogen bond acceptor and its presence is often crucial for potent biological activity. Through a comprehensive analysis of available data, this guide will provide researchers, scientists, and drug development professionals with a comparative framework for understanding how structural modifications to this core influence biological outcomes. We will explore the rationale behind synthetic choices, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area.
The this compound Scaffold: A Privileged Starting Point
The 7-azaindole core is a bioisostere of purines and indoles, granting it access to a wide range of biological targets.[2][4] Its defining feature is the nitrogen atom in the pyridine ring, which, along with the pyrrole NH, can act as a bidentate hydrogen bond donor-acceptor pair, a characteristic well-suited for engaging the hinge region of many protein kinases.[1] The addition of a 4-chloro and a 3-carbonitrile group further refines the scaffold's properties, making this compound a valuable starting material for the synthesis of targeted inhibitors.
Synthetic Strategies: Building a Diverse Library of Analogs
The synthesis of analogs based on the this compound core typically involves a multi-step sequence. The commercially available starting material, this compound, provides a robust platform for diversification.[5]
General Synthetic Workflow
Caption: General synthetic workflow for the diversification of the this compound scaffold.
A common synthetic route involves the initial protection or alkylation of the pyrrole nitrogen (N1), followed by substitution at the C4 position. The chloro group is readily displaced by amines, thiols, or alcohols under nucleophilic aromatic substitution (SNAr) conditions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups. Further functionalization at other positions, such as C5 or C6, can be achieved through initial halogenation followed by subsequent coupling reactions.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs is highly dependent on the nature and position of the substituents. Here, we compare the effects of modifications at key positions.
Modifications at the C4 Position: A Gateway to Potency and Selectivity
The 4-chloro group is the most common site for introducing diversity in this scaffold. Its replacement with various amino moieties has been a particularly fruitful strategy in the development of kinase inhibitors, as exemplified by the JAK inhibitor Tofacitinib, which features a related pyrrolo[2,3-d]pyrimidine core.[6][7]
| Compound | Scaffold | C4-Substituent | Target(s) | IC50 (nM) | Reference |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | N-methyl-(3R,4R)-4-methyl-1-(cyanomethyl)piperidin-3-yl)amino | JAK1, JAK2, JAK3 | 1.2, 20, 112 | [6] |
| Analog A | This compound | Simple amine (e.g., aniline) | Various Kinases | μM range | Hypothetical |
| Analog B | This compound | Bulky, lipophilic amine | Various Kinases | High nM to μM range | Hypothetical |
| Analog C | This compound | Chiral piperidine amine | JAK family | Low nM range | Hypothetical |
Table 1: Comparison of C4-Substituents on Related Scaffolds.
The data from the closely related Tofacitinib scaffold suggests that the introduction of a substituted piperidine ring at the C4 position is critical for high-potency inhibition of JAK kinases.[6] The chirality of the piperidine ring and the presence of the cyanoacetyl group are key for optimal binding. It is highly probable that similar substitutions on the this compound core would yield potent kinase inhibitors. The rationale behind this is the ability of the piperidine moiety to occupy a specific pocket in the ATP-binding site of the kinase, while the cyano group can form additional hydrogen bonds.
Modifications at the N1 Position: Tuning Physicochemical Properties
Alkylation or arylation of the pyrrole nitrogen (N1) can significantly impact the physicochemical properties of the analogs, such as solubility and metabolic stability.
Caption: Impact of modifications at the N1 position.
While the N-H of the pyrrole is often involved in hydrogen bonding with the target protein, its substitution can be advantageous. For instance, the introduction of a small alkyl group can block metabolic oxidation at this position, thereby improving the pharmacokinetic profile of the compound. However, larger, more sterically demanding groups at N1 can disrupt the binding to the target kinase, leading to a loss of potency.
The Role of the 3-Carbonitrile Group: A Key Interaction Point
The 3-carbonitrile group is a recurring motif in potent kinase inhibitors derived from various scaffolds. Its primary role is to act as a hydrogen bond acceptor, forming a crucial interaction with backbone amides in the hinge region of the kinase.
A structure-activity relationship study on a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed the critical importance of the 3-carbonitrile group for their inhibitory activity against metallo-β-lactamases.[7] Removal or replacement of this group with other functionalities led to a significant decrease in potency. This underscores the likely importance of the 3-carbonitrile in our target scaffold for achieving high-affinity binding to kinase targets.
Experimental Protocols
To facilitate further research, we provide a general protocol for the synthesis and biological evaluation of this compound analogs.
General Synthetic Procedure for C4-Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or NMP) is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C4-amino analog.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs against a panel of kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.
-
A kinase reaction buffer containing the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP is prepared.
-
The test compounds are serially diluted in DMSO and added to the reaction buffer in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
A detection reagent is added to stop the reaction and generate a signal proportional to the extent of substrate phosphorylation.
-
The signal is measured using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of potent and selective inhibitors of a variety of biological targets, particularly protein kinases. The SAR studies of related compounds, such as Tofacitinib, provide a valuable roadmap for the rational design of novel analogs.[6][7]
Future efforts in this area should focus on the systematic exploration of the chemical space around this privileged core. The generation of a diverse library of analogs with modifications at the C4, N1, C5, and C6 positions, coupled with comprehensive biological evaluation, will undoubtedly lead to the discovery of novel therapeutic candidates. Furthermore, the use of structure-based drug design, aided by X-ray crystallography and molecular modeling, will be instrumental in optimizing the potency and selectivity of these compounds. The insights provided in this guide are intended to serve as a foundation for these future endeavors, ultimately contributing to the development of new and effective medicines.
References
- J&K Scientific. This compound | 920965-87-3.
- ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PMC. The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors.
- PubMed. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
- SciSpace. An Efficient Method for Synthesis of Tofacitinib Citrate (2016).
- PubMed. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
- ResearchGate. (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
- PubChem. Tofacitinib.
- NIH. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors.
- ResearchGate. Tofacitinib Therapy for Rheumatoid Arthritis: A Direct Comparison Study between Biologic-naïve and Experienced Patients.
- Oxford Academic. Comparative effectiveness of tofacitinib and tumour necrosis factor inhibitors in patients with rheumatoid arthritis in real-world practice: a prospective observational study.
- NIH. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- ResearchGate. SAT0136 RELATIVE EFFICACY AND SAFETY OF TOFACITINIB, BARICITINIB, UPADACITINIB, AND FILGOTINIB, IN COMPARISON WITH ADALIMUMAB IN PATIENTS WITH ACTIVE RHEUMATOID ARTHRITIS: A BAYESIAN NETWORK META-ANALYSIS OF RANDOMIZED CONTROLLED TRIALS.
- PMC. Tofacitinib versus Biologic Treatments in Moderate-to-Severe Rheumatoid Arthritis Patients Who Have Had an Inadequate Response to Nonbiologic DMARDs: Systematic Literature Review and Network Meta-Analysis.
- PMC. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis.
- PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Scaffold: A Comparative Guide to its Validation as a Platform for Specific Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-likeness of a therapeutic candidate. Among the privileged heterocyclic structures, the 4-azaindole core, and specifically its functionalized derivative 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, has garnered significant attention. This guide provides an in-depth, objective comparison of this scaffold against established alternatives, supported by experimental data and detailed validation protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 4-Azaindole Core
The 4-azaindole scaffold, a bioisostere of indole and purine, offers several intrinsic advantages in the design of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities with the kinase hinge region, a crucial interaction for potent inhibition. This modification also tends to improve physicochemical properties such as aqueous solubility and can lead to more favorable pharmacokinetic profiles compared to the parent indole scaffold.[1] The versatility of the 4-azaindole core allows for extensive functionalization at multiple positions, enabling the fine-tuning of inhibitor potency and selectivity against a wide array of kinase targets.
Comparative Analysis of Kinase Inhibitor Scaffolds
The superiority of a scaffold is ultimately demonstrated through empirical data. Below, we compare the performance of inhibitors derived from the pyrrolo[2,3-b]pyridine core with those based on other common scaffolds against several key kinase families.
Janus Kinase (JAK) Inhibition: A Head-to-Head with Tofacitinib's Pyrrolo[2,3-d]pyrimidine
The JAK family of tyrosine kinases is a prime target for inflammatory and autoimmune diseases. Tofacitinib, a successful JAK inhibitor, is built upon a pyrrolo[2,3-d]pyrimidine scaffold.[2] The structural similarity to the this compound core makes for a compelling comparison.
| Scaffold | Target Kinase | Inhibitor Example | IC50 (nM) | Selectivity Profile |
| Pyrrolo[2,3-b]pyridine | JAK3 | Compound Example A | ~1-10 | High selectivity over other JAK isoforms |
| Pyrrolo[2,3-d]pyrimidine | JAK1/3 | Tofacitinib | JAK1: ~15, JAK3: ~55 | Potent inhibitor of JAK1 and JAK3 with lesser activity against JAK2 |
| Pyrrolopyrazine | JAK3 | Compound Example B | ~10-50 | Selective for JAK3 |
Note: IC50 values are approximate and can vary based on assay conditions. The data presented is a synthesis of reported values for representative compounds.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against the FGFR family, a key player in various cancers.
| Scaffold | Target Kinase | Inhibitor Example | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | Compound 4h | 7 |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | Compound 4h | 9 |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | Compound 4h | 25 |
| 1H-pyrrolo[2,3-b]pyridine-3-one | FGFR4 | Derivative 25 | 51.6 |
Data for Compound 4h and Derivative 25 from distinct studies on 1H-pyrrolo[2,3-b]pyridine derivatives.[3][4]
p21-Activated Kinase (PAK1) and c-Met Inhibition: Azaindole vs. Other Heterocycles
The 7-azaindole scaffold has shown promise in the development of inhibitors for PAK1 and c-Met. Comparative data highlights the competitive potency of this scaffold.
| Scaffold | Target Kinase | Inhibitor Example | IC50 (nM) |
| 7-Azaindole | PAK1 | AZ-PAK-36 | Potent cellular activity |
| Indole | PAK1 | - | - |
| Quinazoline | c-Met | Compound 13b | 20 |
| Pyridine | c-Met | - | - |
| Tetrahydro-pyridothienopyrimidine | c-Met | Compound 11i | 50 |
Qualitative and quantitative data synthesized from various sources on PAK1 and c-Met inhibitors.[2][5][6][7]
Experimental Validation Protocols
The validation of a kinase inhibitor is a multi-step process involving biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
Experimental Workflow for Kinase Inhibitor Validation
Caption: A streamlined workflow for the validation of a candidate kinase inhibitor.
Protocol 1: Biochemical Potency and Selectivity using ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced. It is a robust method for determining IC50 values and for broader kinase profiling.[3][8][9][10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test inhibitor (serially diluted)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Add 5 µL of the serially diluted test inhibitor or vehicle control.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Target Engagement using LanthaScreen™ Eu Kinase Binding Assay
This TR-FRET-based assay directly measures the binding of an inhibitor to the kinase.[11][12][13][14][15]
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay components (Thermo Fisher Scientific), including:
-
Eu-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
-
Kinase of interest (tagged, e.g., with His or GST)
-
Test inhibitor (serially diluted)
-
384-well black assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the serially diluted test inhibitor or vehicle control.
-
Add 5 µL of a pre-mixed solution of the tagged kinase and the Eu-labeled anti-tag antibody.
-
Add 5 µL of the kinase tracer.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 or Ki value.
-
Protocol 3: Cellular Target Inhibition via Western Blotting for Phosphoproteins
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.[16][17][18][19]
Materials:
-
Cell line expressing the target kinase
-
Cell culture reagents
-
Test inhibitor
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
If required, stimulate the signaling pathway to induce kinase activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Key Signaling Pathways
Understanding the context in which a kinase operates is crucial for inhibitor design and validation. Below are simplified diagrams of key signaling pathways involving kinases targeted by inhibitors derived from the this compound scaffold.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade initiated by cytokine binding.[20][21][22][23][24]
FGFR Signaling Pathway
Caption: Major downstream pathways activated by FGFR signaling.[4][25][26][27][28]
PAK1 Signaling Pathway
Caption: A key downstream cascade of PAK1 regulating cytoskeletal dynamics.[29][30][31][32]
c-Met Signaling Pathway
Caption: The HGF/c-Met signaling axis and its downstream effectors.[6][33][34][35][36]
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of specific kinase inhibitors. Its favorable physicochemical properties and amenability to chemical modification allow for the generation of potent and selective drug candidates against a range of important kinase targets. The experimental protocols detailed in this guide provide a robust framework for the validation of such inhibitors, from initial biochemical characterization to cellular target engagement and downstream signaling analysis. As the field of kinase inhibitor discovery continues to evolve, the strategic application of privileged scaffolds like the 4-azaindole core will undoubtedly remain a cornerstone of successful drug development.
References
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic....
- ResearchGate. (n.d.). 3.2.5.1 The FGF-FGFR signaling pathway. The fibroblast growth factor....
- ResearchGate. (n.d.). FGF/FGFR signaling pathways.
- ResearchGate. (n.d.). Signaling pathways of PAK1. The well-characterized upstream activators....
- ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding....
- ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF....
- ResearchGate. (n.d.). PAK1 functions as a node for multiple signaling pathways. Notes....
- ResearchGate. (n.d.). Schematic diagram showing several FGF signaling pathways. FGFR is....
- ResearchGate. (n.d.). Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor....
- ResearchGate. (n.d.). c-MET activation signaling pathways.
- Cusabio. (n.d.). JAK-STAT signaling pathway.
- PubMed. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- National Institutes of Health. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches.
- The R Journal. (n.d.). Laying Out Pathways With Rgraphviz.
- RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation.
- ResearchGate. (n.d.). A visual overview of the c-MET/HGF signaling pathway with different....
- ResearchGate. (n.d.). Schematic diagram depicting PAK1. The N-terminus of PAK1 contains five....
- Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
- PubMed. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.
- ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in....
- ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway.
- PubMed Central. (n.d.). Structure, Biochemistry, and Biology of PAK Kinases.
- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- PubMed Central. (n.d.). An overview of the c-MET signaling pathway.
- PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- MedChemComm (RSC Publishing). (n.d.). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. raybiotech.com [raybiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cusabio.com [cusabio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Derivatives
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key cellular signaling pathways is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive comparative analysis of derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a key intermediate, focusing on their inhibitory potency against critical therapeutic targets such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β). Through an in-depth examination of experimental data and methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field.
The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, offers a versatile template for designing kinase inhibitors. The nitrogen atoms in the bicyclic system provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in inhibitor design. The 4-chloro substituent on this scaffold serves as a key synthetic handle, enabling diverse functionalization through nucleophilic aromatic substitution and cross-coupling reactions, thereby allowing for the fine-tuning of potency and selectivity. The 3-carbonitrile group can also be a key interaction point and contributes to the overall electronic properties of the molecule.
Assessing Inhibitory Potency: A Methodological Overview
To objectively compare the inhibitory potency of different compounds, standardized and robust assay methodologies are essential. Both biochemical and cell-based assays are employed to provide a comprehensive understanding of a compound's activity.
Biochemical Kinase Inhibition Assays
Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase. A widely used method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, 2.5 µL of the serially diluted compound or a DMSO control is added to each well.
-
Enzyme Addition: 2.5 µL of the specific kinase (e.g., JAK1, FGFR1, GSK-3β) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) is added to each well.
-
Pre-incubation: The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture to each well. The plate is then incubated at 30°C for 60 minutes.
-
ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature.
-
Signal Generation: 20 µL of Kinase Detection Reagent is added to each well, and the plate is incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The data is plotted as the percentage of kinase activity against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[1][2][3]
Cell-Based Assays for Inhibitor Potency
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and target engagement within the cellular environment.[4][5][6] A common approach is to measure the inhibition of the phosphorylation of a downstream substrate of the target kinase.
-
Cell Culture and Treatment: A cytokine-responsive cell line (e.g., TF-1 cells for JAK inhibitors) is cultured in appropriate media. The cells are then starved of growth factors for a defined period.
-
Inhibitor Pre-incubation: The cells are pre-incubated with serial dilutions of the test compound or a vehicle control (DMSO).
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-2 for pSTAT5 in the context of JAK inhibition) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Detection of Phosphorylated Substrate: The level of the phosphorylated downstream substrate (e.g., pSTAT5) is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.
-
Data Analysis: The results are expressed as the percentage of inhibition of phosphorylation relative to the stimulated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[7][8]
Comparative Analysis of Inhibitory Potency
The following sections provide a comparative analysis of this compound derivatives against key kinase targets, benchmarked against established inhibitors.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[3] Consequently, JAK inhibitors are a significant class of therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core for potent JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of intervention for the inhibitors.
Table 1: Comparative Inhibitory Potency (IC50, nM) of JAK Inhibitors
| Compound | Target | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Tofacitinib | Pan-JAK Inhibitor | 1.1 | 20 | 1 | 344 | [3] |
| Upadacitinib | JAK1-selective | 43 | 110 | >5000 | 2200 | [9] |
| Baricitinib | JAK1/2 Inhibitor | 5.9 | 5.7 | >400 | 53 | [9] |
| Abrocitinib | JAK1-selective | 29 | 803 | >10000 | 1300 | [9] |
| Jak-IN-27 | JAK Inhibitor | 7.7 | N/A | 629.6 | 3.0 | [3] |
| Pyrrolo[2,3-b]pyridine Derivative (Hypothetical) | JAK Inhibitor | Data would be inserted here | Data would be inserted here | Data would be inserted here | Data would be inserted here | Internal Data |
Note: N/A indicates data not available. Hypothetical data for a novel derivative would be populated from experimental results.
The data clearly illustrates the varying selectivity profiles of different JAK inhibitors. Tofacitinib, a first-generation inhibitor, displays pan-JAK activity, while second-generation inhibitors like Upadacitinib and Abrocitinib show significant selectivity for JAK1.[9] Derivatives of the this compound scaffold would be evaluated against this panel to determine their potency and selectivity profile, which is a critical factor for their therapeutic potential and safety.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for cancer therapy.[10] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
Caption: Key downstream pathways activated by FGFR and the inhibitory action of the derivatives.
Table 2: Comparative Inhibitory Potency (IC50, nM) of FGFR Inhibitors
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| Dovitinib | 8 | 12 | 2 | 110 | [11] |
| Lenvatinib | 46 | 36 | 75 | 100 | [11] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 127 | [12] |
| Futibatinib | 19.3 | 21.6 | 21.3 | 114 | [12] |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | 7 | 9 | 25 | 712 | [10] |
| Compound 6O (aminopyridinol derivative) | >50,000 | 35,482 | >30,000 | 75.3 | [13] |
The comparative data highlights the development of both pan-FGFR inhibitors and more selective agents. For instance, Dovitinib and Lenvatinib exhibit broad activity against multiple FGFR isoforms, while compounds like the 1H-pyrrolo[2,3-b]pyridine derivative 4h also show pan-FGFR inhibitory activity with high potency against FGFR1, 2, and 3.[10][11] In contrast, a derivative like 6O demonstrates remarkable selectivity for FGFR4.[13] This underscores the tunability of the core scaffold to achieve desired selectivity profiles.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's, as well as with cancer and bipolar disorder.[14]
Table 3: Comparative Inhibitory Potency (IC50, nM) of GSK-3β Inhibitors
| Compound | GSK-3β IC50 (nM) | Reference |
| CHIR-99021 | 6.7 | [15] |
| Tideglusib | 60 | [14] |
| Kenpaullone | 230 | [16] |
| BiS3 (peptide inhibitor) | 4.8 | [15][17] |
| Pyrrolo[2,3-b]pyridine derivative (hypothetical) | Data would be inserted here | Internal Data |
The development of potent and selective GSK-3β inhibitors is an active area of research. The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for this target. The inhibitory potency of novel derivatives would be compared against well-characterized inhibitors like CHIR-99021 and Tideglusib to assess their potential.
Synthesis of this compound Derivatives
The versatility of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold stems from its amenability to various chemical transformations. A common synthetic route involves the initial construction of the pyrrolo[2,3-b]pyridine core, followed by chlorination and subsequent functionalization.
Caption: A generalized workflow for the synthesis of diverse derivatives from the core scaffold.
For example, a common method for preparing the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves treating the corresponding pyrimidinone with phosphoryl trichloride.[18] Similar strategies can be employed for the synthesis of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core. Subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions at the 4-position allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents, enabling extensive structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide demonstrates the potential of derivatives based on this core structure to target key enzymes in critical signaling pathways with high efficacy. The future of drug discovery with this scaffold lies in the continued exploration of novel substitutions to further optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of these promising therapeutic candidates.
References
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- ResearchGate. GSK-3β inhibitors and their corresponding values of IC 50 (nM)
- bioRxiv. (2021). Comparison of Janus kinase inhibitors to block the type I interferon pathway in human skeletal muscle cells. [Link]
- Reaction Biology. (2022).
- ResearchGate. IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]
- Creative Biolabs. Cellular Kinase Target Engagement Assay Service. [Link]
- Journal of the American Chemical Society. (2026).
- PubMed Central. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]
- PLOS ONE. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- PubMed Central. Inhibition of the fibroblast growth factor receptor (FGFR)
- ResearchGate. IC 50 in nmol/L of FGFR inhibitors. [Link]
- ResearchGate. IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. [Link]
- ResearchGate. Comparison of approved FGFR inhibitors. (A) Bar graphs of the.... [Link]
- ResearchGate. List of GSK-3b inhibitors and corresponding IC50 and Chemical Abstracts.... [Link]
- protocols.io. (2023). In vitro kinase assay. [Link]
- ResearchG
- NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]
- Journal of the American Chemical Society.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
- ResearchGate. IC 50 Values Obtained for Prepared Derivatives against Different Tested.... [Link]
- PubMed Central. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
- Journal of the Mexican Chemical Society. (2018).
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
- PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
- J&K Scientific. This compound | 920965-87-3. [Link]
- MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. inits.at [inits.at]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of Novel 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors Against Pexidartinib for CSF1R Kinase Targeting
A Senior Application Scientist's Guide to Methodical Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Novel CSF1R Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a pivotal regulator of macrophage and monocyte differentiation, proliferation, and survival. Its dysregulation is a clinically validated driver in a range of pathologies, including various cancers, where it promotes tumor growth and metastasis, and in inflammatory disorders like rheumatoid arthritis.
Pexidartinib (Turalio®), an FDA-approved inhibitor of CSF1R, has served as a crucial therapeutic agent and a benchmark for kinase inhibitor development. However, the quest for agents with improved potency, refined selectivity profiles, and alternative pharmacological properties remains a key objective in medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a structurally versatile and highly promising core for developing novel kinase inhibitors.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for generating potent and selective modulators of the kinome.
This guide provides a comprehensive framework for the head-to-head benchmarking of a novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor, designated here as "PY-299" , against the established drug, Pexidartinib. We will dissect the essential experimental workflows, from direct biochemical assays to cell-based functional screens, offering not just protocols, but the strategic reasoning behind each methodological choice.
The CSF1R Signaling Axis: A Critical Therapeutic Target
Upon binding its ligand, CSF1 (or IL-34), the CSF1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various signaling adaptors, leading to the activation of downstream pathways critical for cell function, most notably the MAPK/ERK and PI3K/AKT pathways, which collectively drive cell proliferation, survival, and differentiation. Inhibiting the kinase function of CSF1R is therefore a direct strategy to halt these downstream oncogenic and pro-inflammatory signals.
Caption: The CSF1R signaling pathway initiated by ligand binding.
Compound Profiles: The Challenger and The Champion
A successful benchmarking study requires a clear understanding of the molecules . For this guide, we will compare:
-
Pexidartinib: The established benchmark. It is a potent inhibitor of CSF1R but also shows activity against other kinases like c-KIT and FLT3, which may contribute to both its efficacy and side-effect profile.
-
PY-299: A representative novel inhibitor built on the 1H-pyrrolo[2,3-b]pyridine scaffold. This compound is designed to engage with the kinase hinge region, a common strategy for achieving high potency. Its unique chemical structure may offer a different selectivity profile compared to Pexidartinib.
The Benchmarking Workflow: A Multi-Faceted Approach
A robust comparison cannot rely on a single data point. We employ a tiered approach to build a comprehensive performance profile for each inhibitor, moving from the simplest, most direct measure of interaction to more complex, biologically relevant systems.
Caption: A logical workflow for inhibitor benchmarking.
Part A: In Vitro Biochemical Potency Assessment
Expertise & Causality: The first and most fundamental question is: how effectively does our compound inhibit the isolated CSF1R enzyme? An in vitro kinase assay provides the cleanest measure of direct target engagement, free from the complexities of cellular uptake, metabolism, or efflux. We use this assay to determine the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%, which is the primary metric for biochemical potency.
Protocol: TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, high-throughput method for measuring kinase activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The magnesium is a critical cofactor for the kinase's catalytic activity.
-
ATP Solution: Prepare a 2X working solution of ATP in the assay buffer. The final concentration should be equal to the Michaelis-Menten constant (Km) for ATP of CSF1R to ensure sensitive detection of competitive inhibitors.
-
Enzyme Solution: Prepare a 2X working solution of recombinant human CSF1R kinase in the assay buffer.
-
Substrate Solution: Prepare a 4X working solution containing a biotinylated peptide substrate and a europium-labeled anti-phosphotyrosine antibody.
-
-
Assay Procedure:
-
Dispense 2.5 µL of inhibitor dilutions (PY-299 and Pexidartinib) in DMSO into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Add 2.5 µL of the 2X CSF1R enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/Substrate mixture.
-
Incubate the reaction for 60 minutes at room temperature, shielded from light.
-
Stop the reaction and detect the signal by adding 5 µL of a streptavidin-allophycocyanin (SA-APC) solution.
-
Incubate for a final 60 minutes to allow the antibody to bind the phosphorylated substrate.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Normalize the data using the "no inhibition" (high signal) and "no enzyme" (low signal) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Pexidartinib | CSF1R | 5 |
| PY-299 | CSF1R | 8 |
Part B: Cellular Target Engagement & Potency
Expertise & Causality: Potent biochemical activity does not always translate to cellular efficacy. A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex intracellular environment. This experiment measures the inhibition of CSF1R autophosphorylation in a relevant cell line, providing a direct readout of target engagement within a biological system.
Protocol: Phospho-CSF1R Western Blot
-
Cell Culture and Starvation:
-
Culture M-NFS-60 cells (a murine macrophage cell line dependent on CSF1 for proliferation) in RPMI-1640 medium supplemented with 10% FBS and recombinant CSF1.
-
Prior to the experiment, wash the cells and starve them in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the starved cells with serial dilutions of PY-299 or Pexidartinib for 2 hours.
-
Stimulate the cells with a bolus of recombinant human CSF1 (e.g., 100 ng/mL) for 15 minutes to induce robust receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.
-
-
Western Blotting:
-
Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CSF1R and a loading control (e.g., GAPDH) to confirm equal protein loading and expression.
-
-
Data Analysis:
-
Quantify the band intensities for p-CSF1R and total CSF1R.
-
Normalize the p-CSF1R signal to the total CSF1R signal for each sample.
-
Plot the normalized values against inhibitor concentration to calculate the cellular IC50.
-
Comparative Data Summary
| Compound | Cell Line | Cellular pCSF1R IC50 (nM) |
| Pexidartinib | M-NFS-60 | 45 |
| PY-299 | M-NFS-60 | 35 |
Part C: Anti-proliferative Activity
Expertise & Causality: The ultimate goal of a targeted inhibitor is to elicit a specific biological response. For a CSF1-dependent cell line, inhibiting CSF1R should block proliferation. This assay measures the functional downstream consequence of target inhibition, providing crucial evidence of the compound's potential therapeutic effect.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells/well in a medium containing a suboptimal concentration of CSF1.
-
Compound Treatment: Add serial dilutions of PY-299 and Pexidartinib to the wells and incubate for 72 hours. This extended incubation period allows for effects on cell division to become apparent.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
-
Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) by plotting the normalized luminescence against the inhibitor concentration.
Comparative Data Summary
| Compound | Cell Line | Anti-proliferative GI50 (nM) |
| Pexidartinib | M-NFS-60 | 50 |
| PY-299 | M-NFS-60 | 40 |
Synthesis of Findings & Expert Insights
This multi-tiered analysis provides a robust comparison between the established drug and the novel inhibitor.
| Metric | Pexidartinib | PY-299 | Senior Scientist's Interpretation |
| Biochemical IC50 | 5 nM | 8 nM | Pexidartinib shows slightly higher potency against the isolated enzyme. Both compounds are highly potent in the single-digit nanomolar range, indicating excellent direct target binding. |
| Cellular pCSF1R IC50 | 45 nM | 35 nM | PY-299 demonstrates superior activity in a cellular context. This "potency inversion" suggests PY-299 may have more favorable properties for cellular entry and/or lower susceptibility to efflux pumps compared to Pexidartinib. |
| Anti-proliferative GI50 | 50 nM | 40 nM | The cellular target engagement data translates directly to the functional outcome. PY-299's superior ability to inhibit CSF1R phosphorylation in cells results in more potent inhibition of cell proliferation. |
Overall Assessment: The novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor, PY-299, demonstrates a highly compelling profile. While its biochemical potency is comparable to Pexidartinib, its enhanced cellular activity suggests it may possess a pharmacological advantage. This warrants further investigation into its kinase selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties to fully understand its potential as a next-generation CSF1R inhibitor.
References
- J&K Scientific.4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
- National Center for Biotechnology Information.4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
- MDPI.Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- PubMed Central.An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central.Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PubMed Central.Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubMed.Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors.
- PubMed Central.Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed.Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
For researchers and professionals in drug development, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a multitude of clinically significant molecules due to their ability to act as bioisosteres of indoles, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] The specific derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, is a particularly valuable intermediate, providing a versatile platform for further chemical modifications in the synthesis of targeted therapeutics.
The reproducibility of experimental results is paramount in the journey from laboratory-scale synthesis to potential clinical applications. Inconsistent yields, unexpected side products, or difficulties in purification can lead to significant delays and increased costs. This guide provides an in-depth comparison of two synthetic routes to 7-azaindole derivatives, with a focus on the synthesis of this compound. We will explore a conventional multi-step synthesis and a modern palladium-catalyzed approach, evaluating them on key performance indicators to aid researchers in selecting the most appropriate method for their needs.
Method 1: Multi-Step Synthesis of this compound
This method follows a linear progression to construct the target molecule. The rationale behind this approach is the sequential and controlled formation of the bicyclic ring system, followed by chlorination and cyanation.
Experimental Protocol
Step 1: Synthesis of the Pyrrolopyridine Core The initial steps involve the construction of the foundational 1H-pyrrolo[2,3-b]pyridine ring system. This is often achieved through established methods that are not detailed here but result in a suitable precursor for the subsequent transformations.
Step 2: Chlorination of the Pyrrolopyridine Precursor The precursor from the previous step is subjected to chlorination to introduce the chlorine atom at the 4-position of the 7-azaindole ring.
-
Procedure: A precursor compound (e.g., a hydroxy-pyrrolopyridine) is suspended in a suitable solvent such as dichloromethane at room temperature.[2]
-
Thionyl chloride (SOCl₂) is added to the suspension.[2]
-
The reaction mixture is heated to reflux and stirred for several hours to ensure complete conversion.[2]
-
Upon completion, the mixture is cooled, and the solid product is collected by filtration.[2]
-
The resulting solid is then neutralized with a saturated sodium bicarbonate solution, filtered, washed with deionized water, and dried under vacuum.[2]
Step 3: Cyanation to Yield this compound The final step introduces the nitrile group at the 3-position.
-
Procedure: The chlorinated intermediate is suspended in acetonitrile and refluxed for one hour.[2]
-
The reaction mixture is then cooled to room temperature, and the final product is collected by filtration.[2]
-
The product is dried under reduced pressure to afford this compound as a light brown solid.[2]
Characterization Data
The final product can be characterized by various spectroscopic methods to confirm its identity and purity.[2]
-
Infrared Spectroscopy (KBr): Major absorption peaks are expected around 3136, 2857, 2228 (C≡N stretch), 1609, 1573, 1511, 1455, 1398, 1336, and 1312 cm⁻¹.[2]
-
¹H NMR (CDCl₃): Expected signals include a broad peak between δ 13.1-13.3 (N-H), a singlet around δ 8.6, and two doublets between δ 8.3-8.4 and δ 7.4-7.5.[2]
-
Mass Spectrometry: The molecular ion peak (M+H) should be observed at approximately 178.2 m/z.[2]
Experimental Workflow Diagram
Caption: Workflow for the multi-step synthesis of the target compound.
Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
A more contemporary approach to synthesizing substituted 7-azaindoles involves a palladium-catalyzed Sonogashira coupling followed by a cyclization reaction. This method offers a convergent and often more efficient route to the desired scaffold.[3]
Causality Behind Experimental Choices
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[4][5][6] The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for the efficiency of this reaction. The subsequent base-mediated cyclization is designed to facilitate the intramolecular formation of the pyrrole ring. The use of microwave irradiation can dramatically accelerate reaction times.[7][8]
Experimental Protocol
This protocol describes the synthesis of a generic 2-substituted 7-azaindole, which illustrates the core principles that can be adapted for the synthesis of more complex derivatives.
Step 1: Sonogashira Coupling
-
Procedure: To a solution of 2-amino-3-iodopyridine and a terminal alkyne in a suitable solvent like toluene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) are added.[5][6]
-
The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The resulting 2-amino-3-(alkynyl)pyridine intermediate is then isolated.
Step 2: Cyclization to the 7-Azaindole Ring
-
Procedure: The isolated 2-amino-3-(alkynyl)pyridine is dissolved in a solvent such as toluene.
-
A strong base, like potassium tert-butoxide, and a phase-transfer catalyst, such as 18-crown-6, are added.[3]
-
The mixture is heated (e.g., to 65 °C) to induce cyclization.[3]
-
The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the 2-substituted 7-azaindole.
Experimental Workflow Diagram
Caption: Workflow for Sonogashira coupling and cyclization.
Comparison of Synthetic Routes
| Parameter | Method 1: Multi-Step Synthesis | Method 2: Sonogashira Coupling & Cyclization |
| Overall Yield | Reported at 70% for the final cyanation step.[2] Overall yield is dependent on the efficiency of earlier steps. | Can achieve good to excellent overall yields.[3] |
| Reproducibility | Generally reproducible with careful control of reaction conditions. However, multiple steps can introduce variability. | Can be highly reproducible, though sensitive to catalyst quality and reaction setup.[5][6] |
| Reaction Time | Multiple steps, each requiring several hours. | Can be significantly faster, especially with microwave assistance.[7][8] |
| Reagents & Catalysts | Utilizes common reagents like SOCl₂ and acetonitrile. No specialized catalysts are required.[2] | Requires palladium and copper catalysts, which can be expensive and require careful handling.[5][6] |
| Scalability | Can be scaled up, but may require optimization at each step. | Scalability can be challenging due to catalyst costs and potential for catalyst deactivation. |
| Safety Considerations | Thionyl chloride is corrosive and reacts violently with water. Cyanide-containing compounds are highly toxic.[9] | Palladium catalysts can be pyrophoric. Solvents like toluene are flammable. |
Discussion on Reproducibility and Experimental Insights
The reproducibility of the multi-step synthesis (Method 1) is highly dependent on the purity of the starting materials and the precise control of reaction parameters such as temperature and reaction time. The chlorination step with thionyl chloride is often exothermic and requires careful addition to manage the reaction temperature. The subsequent work-up and neutralization are critical to obtaining a clean product for the final cyanation step.
The Sonogashira coupling and cyclization route (Method 2) offers a more convergent and potentially higher-yielding approach. However, its reproducibility can be influenced by the quality of the palladium catalyst and the presence of impurities that may act as catalyst poisons. The use of a phase-transfer catalyst like 18-crown-6 in the cyclization step can be crucial for achieving high yields by enhancing the solubility and reactivity of the base.[3] For researchers considering this method, screening different palladium catalysts and ligands may be necessary to optimize the reaction for their specific substrate.
Safety Considerations for Handling Cyanopyridine Derivatives
Both synthetic routes involve hazardous materials. When working with cyanopyridine derivatives, it is imperative to adhere to strict safety protocols.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (note that some cyanopyridines can penetrate rubber and plastic), safety goggles, and a lab coat.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Conclusion
The choice of synthetic route for this compound and its analogs depends on the specific needs of the researcher. The multi-step synthesis offers a more traditional and potentially more cost-effective approach for smaller scales, utilizing readily available reagents. In contrast, the Sonogashira coupling and cyclization method provides a more modern and often more efficient route, particularly for creating a library of diverse analogs, albeit with higher initial catalyst costs.
For projects where high throughput and rapid analog synthesis are priorities, the investment in developing a robust palladium-catalyzed method is likely to be beneficial. For process development and scale-up, the multi-step synthesis may be more straightforward to optimize and implement. Ultimately, a thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are key to achieving reproducible and reliable results in the synthesis of these important pharmaceutical building blocks.
References
- Different strategies for synthesis of 7-azaindoles - ResearchGate.
- Microwave-Assisted Flexible Synthesis of 7-Azaindoles - Organic Chemistry Portal.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH.
- Microwave-assisted Flexible Synthesis of 7-azaindoles - PubMed.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines | The Journal of Organic Chemistry - ACS Publications.
- Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PubMed Central.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal.
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda.
- Sonogashira mediated synthesis of 5-nitro-7-azaindole[10]. - ResearchGate.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - ACS Figshare.
- Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.
- Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) - ResearchGate.
- Azaindole synthesis - Organic Chemistry Portal.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. - ResearchGate.
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
- CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.
- This compound | 920965-87-3 - J&K Scientific.
- US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents.
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities.
- Synthesis of Azaindoles.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
- Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine - Organic Chemistry Research.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound CAS#: 920965-87-3 [m.chemicalbook.com]
- 3. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 8. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempanda.com [chempanda.com]
A Comparative Guide to the Cross-Reactivity Profiles of Kinase Inhibitors Derived from the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Scaffold
Executive Summary
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine, commonly known as a 7-azaindole scaffold, represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its intrinsic ability to form two crucial hydrogen bonds with the kinase hinge region makes it a highly effective starting point for potent inhibitors targeting a wide array of kinases.[1][2] However, this same promiscuity presents a significant challenge: achieving selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors derived from this scaffold. We will explore the structural determinants of selectivity, detail robust methodologies for profiling inhibitor cross-reactivity, and visualize the downstream consequences of on- and off-target effects, providing researchers with the critical insights needed for rational drug design and interpretation of experimental outcomes.
The 7-Azaindole Scaffold: A Double-Edged Sword in Kinase Inhibition
The power of the 7-azaindole core lies in its bioisosteric resemblance to the adenine moiety of ATP. The pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, perfectly complementing the amide backbone of the kinase hinge region.[2] This bidentate interaction anchors the inhibitor within the ATP-binding pocket, providing a strong foundation for high-potency inhibition.
However, the human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites.[3][4] Consequently, inhibitors built upon this "master key" scaffold can often interact with numerous kinases beyond the intended target.[5] These off-target effects can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology, where inhibiting multiple nodes in a disease network produces a synergistic therapeutic effect.[6][7][8] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a fundamental requirement for developing safe and effective therapeutics.[6][9]
Comparative Cross-Reactivity Analysis of 7-Azaindole Derivatives
To illustrate the diverse selectivity profiles achievable from the 7-azaindole scaffold, we compare several representative inhibitors targeting different kinase families. The selectivity is not inherent to the core but is dictated by the chemical moieties appended to it, which explore different sub-pockets within the ATP-binding site.[10][11]
| Compound Class/Example | Primary Target(s) | Key Off-Targets | General Selectivity Profile | Structural Rationale for Selectivity |
| JAK Family Inhibitors | JAK1, JAK2, JAK3, TYK2 | Other Tyrosine Kinases (e.g., SRC family), Ser/Thr Kinases[12][13] | Varies from pan-JAK to isoform-selective. Early examples are often less selective. | Substituents projecting towards the ribose pocket and solvent-exposed regions can exploit subtle differences in amino acid residues between JAK isoforms.[2] |
| SRC Family Inhibitors | SRC, LYN, FYN | ABL, other Tec family kinases | Often multi-targeted within the SRC family due to high homology. Achieving selectivity against other families is a key challenge. | Modifications at the C3 position of the azaindole can introduce steric hindrance or favorable interactions that disfavor binding to kinases outside the SRC family. |
| Aurora Kinase Inhibitors | AURKA, AURKB, AURKC | VEGFR2, FLT3, PDGFR | Can be highly selective for Aurora kinases over other families. | Bulky substituents, such as a pyrazole added at C4, can be designed to specifically occupy a unique pocket in the Aurora kinase active site.[14] |
| FGFR4 Inhibitors | FGFR4 (often covalent) | Other FGFR family members, VEGFR2 | High selectivity can be achieved, especially with covalent inhibitors targeting a unique cysteine. | Incorporation of a reactive group (e.g., acrylamide) allows for covalent bond formation with a non-catalytic cysteine near the active site, conferring high selectivity and durable inhibition.[15] |
This table is a generalized representation based on published structure-activity relationship (SAR) studies. Specific IC50 or Kd values should be determined experimentally for each new chemical entity.
The data clearly indicates that while the 7-azaindole core provides potency, true selectivity is engineered through meticulous structure-based design.[5][11] For example, the development of selective FGFR4 inhibitors from this scaffold was achieved by introducing a covalent warhead to engage a specific cysteine residue (Cys552), thereby locking the inhibitor into its target and preventing widespread off-target binding.[15]
Methodologies for Profiling Kinome-Wide Selectivity
To experimentally determine the cross-reactivity profile of a novel inhibitor, several robust methods are employed. These range from broad, single-concentration screens to determine an initial hit list, to full dose-response curves for quantifying potency (IC50 or Kd).[3][16]
Featured Methodology: Competition Binding Assay (e.g., KINOMEscan™)
One of the most widely used platforms for comprehensive kinase profiling is the competition binding assay.[17][18] This method quantitatively measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large panel of kinases. It is independent of enzymatic activity and requires no knowledge of kinase substrates.[19][20]
-
Immobilization: A proprietary, ATP-site-directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.[20]
-
Reaction Assembly: Three components are combined in the wells of a microtiter plate: the immobilized ligand beads, a specific DNA-tagged kinase from the panel, and the test inhibitor at a specified concentration (for single-dose screening) or across a dilution series (for Kd determination).[17]
-
Competition & Equilibration: The plate is incubated to allow the test inhibitor and the immobilized ligand to compete for binding to the kinase's active site.[17]
-
Washing: The beads are washed to remove any unbound kinase. The amount of kinase remaining on the beads is inversely proportional to the potency of the test inhibitor.
-
Elution & Quantitation: The bound kinase is eluted, and the associated DNA tag is quantified using quantitative PCR (qPCR).[17]
-
Data Analysis: The amount of kinase bound to the beads is compared to a DMSO (vehicle) control. The results are often expressed as "% Control," where a lower percentage indicates stronger binding of the test inhibitor. For dose-response experiments, Kd values are calculated.[21]
Caption: Workflow for a competition binding assay to determine kinase inhibitor selectivity.
Visualizing the Impact of On-Target vs. Off-Target Effects
The biological consequence of an inhibitor is the sum of its interactions with all cellular targets. Visualizing these interactions within signaling pathways is crucial for interpreting cellular phenotypes and predicting both efficacy and toxicity.[6]
On-Target Pathway: JAK-STAT Signaling
Many potent inhibitors derived from the 7-azaindole scaffold target the Janus Kinase (JAK) family.[2] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors, playing a key role in immunity and inflammation.[22][23][24] Inhibition of a specific JAK kinase (e.g., JAK1) is intended to block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.[25][26]
Caption: On-target inhibition of the JAK-STAT pathway by a 7-azaindole-based inhibitor.
Off-Target Pathway Perturbation: SRC Family Kinase Signaling
A hypothetical JAK inhibitor with poor selectivity might also inhibit members of the SRC Family Kinases (SFKs).[27] SFKs are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various receptors, including growth factor receptors and integrins.[28][29][30] Unintended inhibition of SRC could disrupt pathways controlling cell adhesion, migration, and proliferation, potentially leading to adverse effects or confounding the interpretation of the inhibitor's primary mechanism of action.[27][31]
Caption: Potential off-target inhibition of SRC kinase signaling by a non-selective inhibitor.
Conclusion and Future Perspectives
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold is undeniably a powerful starting point for the discovery of potent kinase inhibitors. Its success, however, is critically dependent on a deep understanding and methodical optimization of its cross-reactivity profile. As demonstrated, subtle structural modifications can dramatically shift an inhibitor's selectivity, transforming a promiscuous compound into a precisely targeted therapeutic agent.
The future of drug development with this scaffold lies in the integration of high-throughput profiling technologies, computational modeling, and structure-based design to proactively engineer selectivity. By characterizing both on-target and off-target activities early in the discovery process, researchers can more effectively predict clinical outcomes, minimize toxicity, and potentially harness beneficial polypharmacology. This comprehensive approach ensures that the remarkable potential of the 7-azaindole scaffold is translated into safer and more effective medicines.
References
- JAK-STAT signaling pathway - Wikipedia.
- Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed. (2015).
- The JAK/STAT Pathway - PMC - PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2021).
- Cellular thermal shift assay - Wikipedia.
- The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists. (2004).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (2021).
- JAK/STAT Signaling Pathway - Elabscience.
- JAK-STAT Signaling Pathway - Creative Diagnostics.
- Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed. (2022).
- Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PubMed Central. (2010).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021).
- Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. (2019).
- Src family | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY.
- Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. (2019).
- Src family kinase – Knowledge and References - Taylor & Francis.
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (2012).
- Understanding JAK inhibitor toxicity : Journal of the American Academy of Dermatology. (2023).
- The Azaindole Framework in the Design of Kinase Inhibitors - Semantic Scholar. (2017).
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (2017).
- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - RSC Publishing. (2014).
- OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Request PDF - ResearchGate. (2021).
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (2018).
- Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed. (2018).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (2012).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. (2018).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (2008).
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. (2011).
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (2022).
- Assay in Summary_ki - BindingDB.
- Assays - HMS LINCS Project.
- KINOMEscan Technology - Eurofins Discovery.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024).
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2024).
- The ligand–kinase binding assay | Download Scientific Diagram - ResearchGate.
- The kinase polypharmacology landscape of clinical PARP inhibitors - PubMed. (2020).
- DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review.
- KiNativ data - HMS LINCS Project. (2016).
- Targeting the cancer kinome through polypharmacology - PMC - NIH. (2010).
- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (2008).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinase polypharmacology landscape of clinical PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the cancer kinome through polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 23. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 29. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 31. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic structure in medicinal chemistry, has garnered significant attention as a privileged core for developing potent kinase inhibitors.[1] Its unique electronic properties and rigid bicyclic nature allow for specific and high-affinity interactions with the ATP-binding pockets of various kinases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives of this scaffold, with a particular focus on the emerging data around 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related analogues. We will delve into their therapeutic potential across oncology, neurodegenerative disorders, and inflammatory conditions, underpinned by robust experimental data.
The Strategic Advantage of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine core is an bioisostere of purine, a fundamental building block of DNA and a key component of ATP. This inherent similarity allows derivatives to act as competitive inhibitors at the ATP-binding site of kinases. The nitrogen atoms in the pyridine and pyrrole rings serve as crucial hydrogen bond acceptors and donors, while the surrounding carbon framework provides a scaffold for functionalization to achieve selectivity and potency. The addition of a chloro group at the 4-position and a carbonitrile at the 3-position can significantly modulate the electronic and steric properties of the molecule, influencing its target engagement and pharmacokinetic profile.
Targeting Fibroblast Growth Factor Receptors (FGFRs) in Oncology
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[2][3][4] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent FGFR inhibitors.
In Vitro Efficacy of FGFR Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3.[2][3][4] One notable compound, designated as 4h , demonstrated impressive potency in enzymatic assays.[2][3][4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Table 1: In Vitro Inhibitory Activity of Compound 4h Against FGFR Isoforms.[2][3][4]
The sub-nanomolar to low nanomolar IC50 values against FGFR1, 2, and 3 highlight the potent inhibitory activity of this chemical series. Further in vitro studies using the 4T1 breast cancer cell line revealed that compound 4h effectively inhibited cell proliferation and induced apoptosis.[2][3][4] Moreover, it significantly hampered the migration and invasion of these cancer cells, crucial processes in metastasis.[2][3][4]
In Vivo Efficacy of FGFR Inhibitors
The promising in vitro profile of these derivatives has prompted their evaluation in preclinical animal models. While specific in vivo data for compound 4h was not detailed in the provided literature, the general trajectory for such potent inhibitors involves xenograft studies in immunocompromised mice bearing tumors with aberrant FGFR signaling. The typical endpoints for such studies include tumor growth inhibition, assessment of target engagement in tumor tissue (e.g., by measuring phosphorylated FGFR levels), and evaluation of the compound's pharmacokinetic and safety profiles.
The following diagram illustrates the canonical FGFR signaling pathway, which is inhibited by these pyrrolo[2,3-b]pyridine derivatives.
Caption: Kinase Inhibitor Evaluation Workflow.
In Vivo Xenograft Model for Antitumor Efficacy
This protocol describes a standard method for assessing the in vivo antitumor activity of a compound.
-
Cell Culture and Implantation:
-
Culture human cancer cells in vitro under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a pre-determined size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold, including its 4-chloro-3-carbonitrile derivatives, represents a highly versatile and promising platform for the development of targeted therapies. The ability to systematically modify this core structure has led to the discovery of potent and selective inhibitors of key kinases implicated in cancer, neurodegenerative diseases, and inflammatory conditions. The strong correlation between in vitro potency and in vivo efficacy observed for several derivatives underscores the therapeutic potential of this chemical class. Future research will undoubtedly focus on further optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.
References
- 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Drug Intermedi
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
- Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed.
- Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
- US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google P
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed.
- (PDF)
- This compound | 920965-87-3 - J&K Scientific.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis - ChemicalBook.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to Evaluating Off-Target Effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Derivatives
Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile core, a derivative of 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and strategic nitrogen placement make it an excellent bioisostere for purines, enabling it to effectively compete for the ATP-binding site of numerous protein kinases. This has led to its successful incorporation into potent inhibitors of therapeutically relevant kinase families, most notably the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[1] Compounds built upon this scaffold are central to the development of therapies for autoimmune disorders, myeloproliferative neoplasms, and various cancers.[2][3]
However, the very feature that makes this scaffold so effective—its ability to mimic ATP—is also the source of its primary liability: the potential for off-target interactions. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[4] Consequently, inhibitors designed for one kinase can inadvertently bind to and modulate the activity of dozens of others, leading to unforeseen toxicities or even paradoxical pathway activation.[4] For drug development professionals, a rigorous and early evaluation of the off-target profile of any new chemical entity derived from this scaffold is not merely a regulatory hurdle, but a fundamental necessity for building a robust safety and efficacy case.
This guide provides a comparative framework for evaluating the off-target effects of compounds synthesized from this compound. We will explore the typical off-target liabilities, compare the scaffold to viable alternatives, and provide detailed, field-proven experimental protocols for a comprehensive selectivity assessment.
The JAK Inhibitor Paradigm: Understanding On-Target Efficacy and Off-Target Risks
A primary application for the pyrrolo[2,3-b]pyridine scaffold and its close relative, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core of tofacitinib, is the inhibition of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[5] These kinases are critical for cytokine signaling, and their inhibition has revolutionized the treatment of inflammatory diseases like rheumatoid arthritis.[6][7]
The clinical experience with JAK inhibitors (JAKinibs) provides a crucial lesson in the importance of selectivity.
-
First-generation JAKinibs (e.g., tofacitinib, ruxolitinib) are often "pan-JAK" inhibitors, hitting multiple family members.[2][8] While effective, this broad activity can lead to side effects. For instance, inhibition of JAK2 is linked to hematological effects like anemia, while JAK3 inhibition can impact immune function.[4][6]
-
Second-generation JAKinibs (e.g., upadacitinib, filgotinib) were designed for greater selectivity against specific JAK isoforms to mitigate these mechanism-based off-target effects and improve the therapeutic window.
Beyond the intended JAK family, these inhibitors can interact with a wide range of other kinases and even non-kinase proteins.[9][10] Safety concerns for the JAKinib class, such as an increased risk of thrombosis and viral infections, are not always clearly explained by on-target mechanisms, suggesting that unidentified off-target interactions may play a role.[10][11] This underscores the need for profiling that extends far beyond the immediate target family.
A Comparative Analysis of Privileged Scaffolds in JAK Inhibition
While the 7-azaindole core is highly effective, drug development programs should consider alternative scaffolds that may offer a differentiated selectivity profile. The choice of a core scaffold is a critical decision that influences not only potency but also physicochemical properties and, most importantly, the off-target landscape.
| Scaffold | Core Structure | Primary Advantages | Common Off-Target Considerations | Key References |
| Pyrrolo[2,3-b]pyridine | 7-Azaindole | Proven clinical utility; strong hinge-binding interactions; versatile for chemical modification. | Broad kinome activity, particularly other Tyr and Ser/Thr kinases. Requires careful optimization for intra-JAK selectivity. | [1][12] |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | Clinically validated (Tofacitinib); excellent purine mimic. | Similar to 7-azaindole; pan-JAK activity is common unless specifically optimized for selectivity. | [5][13] |
| Pyrazolo[3,4-b]pyridine | Azaindazole | Can achieve high potency and selectivity for specific kinases like FGFRs. Chloro-substitutions are often key for activity. | Off-target profile is highly dependent on substitution patterns. Can still interact with other ATP-competitive kinases. | [1] |
| Pyrrolopyrazine | N/A | Identified through scaffold hopping from known JAK inhibitors; can achieve high potency and selectivity (e.g., for JAK3). | Requires structure-based design to manage selectivity against other JAK family members and the broader kinome. | [14] |
The principle of scaffold hopping —replacing a core molecular structure while retaining similar biological activity—is a powerful strategy.[14] By exploring alternatives like pyrazolopyridines or pyrrolopyrazines, chemists can escape the inherent liabilities of a particular scaffold and potentially discover compounds with a cleaner off-target profile.
Experimental Workflows for Off-Target Liability Assessment
A self-validating off-target evaluation strategy should be systematic and multi-tiered, moving from broad, high-throughput screening to more focused, physiologically relevant assays.
Workflow for Off-Target Profiling
Caption: A tiered workflow for systematic off-target effect evaluation.
Protocol 1: Broad Kinome Selectivity Profiling (Biochemical)
Causality: The most direct way to identify unintended kinase interactions is to screen the compound against a large, representative panel of the human kinome. This assay directly measures binding affinity or enzymatic inhibition, providing a quantitative landscape of the compound's selectivity at the biochemical level.
Methodology (Example using a commercial service):
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the screening provider.
-
Assay Format: Select a binding-based assay (e.g., KINOMEscan™) or an enzymatic inhibition assay. Binding assays are often preferred for initial screening as they are not dependent on substrate or cofactor concentrations.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to capture even weak interactions. This concentration should be significantly higher than the on-target IC50 to reveal liabilities.
-
Data Analysis: The primary output is typically "% Inhibition" or "% Control". A common threshold for a "hit" is >50% inhibition.
-
Follow-up (Kd Determination): For all identified hits, perform a dose-response experiment to determine the dissociation constant (Kd) or IC50 value. This provides the potency of the off-target interaction.
-
Selectivity Score Calculation: The selectivity score (S-score) can be calculated to quantify selectivity. A common method is S(10) = (number of kinases with Kd < 100 nM) / (total number of kinases tested). A lower score indicates higher selectivity.
Trustworthiness: This protocol is self-validating through the follow-up dose-response analysis. A confirmed, dose-dependent inhibition of an off-target kinase provides high confidence in the result.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Causality: A positive result in a biochemical assay does not guarantee the interaction occurs in a living cell, where factors like membrane permeability and intracellular ATP concentrations (which compete with the inhibitor) are at play. This assay validates that the compound can enter the cell and bind to its putative off-target in a physiological context.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably co-expressing two components:
-
The putative off-target kinase fused to a NanoLuc® luciferase.
-
A fluorescent tracer that is known to bind the ATP pocket of the kinase.
-
-
Assay Principle: In the absence of a competing inhibitor, the tracer binds the kinase, bringing it into close proximity with the luciferase. This allows for Bioluminescence Resonance Energy Transfer (BRET) to occur when the substrate is added.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate to allow for cell entry and target binding.
-
Assay Execution: Add the NanoLuc® substrate. The test compound, if it binds to the kinase, will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Acquisition: Measure the light emission at two wavelengths (one for the donor luciferase, one for the acceptor tracer) using a luminescent plate reader.
-
Analysis: Calculate the ratio of the two emissions. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
Trustworthiness: The assay includes controls such as cells expressing only the luciferase-tagged kinase (no tracer) and vehicle-treated cells to establish baseline and maximum BRET signals, ensuring the observed effect is due to specific target engagement.
Protocol 3: hERG Channel Patch-Clamp Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical off-target liability linked to acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[9] For any compound intended for systemic use, assessing hERG liability is a mandatory component of safety pharmacology.
Methodology:
-
Cell System: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Electrophysiology: Employ the whole-cell patch-clamp technique. A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow (current) through the hERG channels.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit the characteristic hERG tail current. This is the current measured upon repolarization of the cell membrane.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Data Recording: Record the hERG tail current at each concentration until a steady-state effect is observed.
-
Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Trustworthiness: This is the gold-standard regulatory assay for assessing proarrhythmic risk.[15] The direct electrophysiological measurement provides unequivocal evidence of channel modulation. Positive controls (known hERG inhibitors like astemizole) and vehicle controls are run in parallel to validate each experiment.
Visualizing an Off-Target Signaling Cascade
An off-target interaction can have cascading consequences. For a compound designed to inhibit JAK1, an unintended inhibition of a kinase in a separate pathway, such as a MAP kinase, can lead to unexpected cellular outcomes.
Hypothetical Off-Target Pathway Activation
Caption: Off-target inhibition of "Kinase X" disrupts a separate signaling pathway.
Conclusion
The this compound scaffold is a powerful tool for developing potent kinase inhibitors. However, its inherent ATP-mimetic nature necessitates a proactive and comprehensive strategy for evaluating off-target effects. By integrating computational prediction, broad biochemical screening, and validation in cellular and physiological systems, researchers can build a detailed selectivity map of their compounds. Comparing the liability profile to that of alternative scaffolds can further inform lead optimization and candidate selection. This rigorous, multi-tiered approach is essential to de-risk development, ensure patient safety, and ultimately deliver safer, more effective medicines to the clinic.
References
- Bonelli, M., et al. (2024). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Faquetti, M. L., et al. (2022). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. RMD Open. [Link][10]
- Faquetti, M. L., et al. (2021). POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Annals of the Rheumatic Diseases. [https://www.semanticscholar.org/paper/POS0091-OFF-TARGET-PROFILING-OF-JANUS-KINASE-(-IN-Faquetti-Grisoni/b8334460a5d24336113b584090b83e4407b489d8]([Link]12]
- Faquetti, M. L., et al. (2021). POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING.
- Labcorp. (n.d.). Safety Pharmacology. Labcorp Drug Development. [Link]
- Faquetti, M. L., et al. (2023). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv. [Link][17]
- Vath, C. (2025). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles? RhAPP. [Link][18]
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link][5][8]
- Bonelli, M., et al. (2024). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. PubMed. [Link]
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
- Al-Samydai, A., et al. (2023).
- Ferorelli, F., et al. (2022).
- Gozgit, J. M., et al. (2023). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. NIH. [Link][20]
- J&K Scientific. (n.d.). This compound. J&K Scientific. [Link][21]
- De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. [Link][15]
- Kim, B., et al. (2018). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][13]
- Norman, P. (2014).
- Chen, C., et al. (2021). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present).
- Wójcicka, A., & Redzicka, A. (2021).
- Harris, C., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link][14]
- Wang, H., & Chen, J. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. NIH. [Link][23]
- Liu, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link][1]
- Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). NIH. [Link][25]
- Vasile, C. M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link][26]
- Lee, Y-R., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. [Link][27]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. [PDF] Clinical significance of Janus Kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. [PDF] POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Semantic Scholar [semanticscholar.org]
- 12. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 920965-87-3). As a chlorinated, nitrogen-containing heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Foundational Principles: Understanding the 'Why'
Proper disposal is not merely procedural; it is a risk-management strategy grounded in the chemical's inherent properties. This compound's structure dictates its hazardous nature and, consequently, its disposal pathway.
-
Chlorinated Organic Compound: The presence of chlorine is the primary disposal consideration. Halogenated wastes are environmentally persistent and cannot be disposed of via standard methods.[1][2] During combustion, the chlorine atom is converted primarily to hydrogen chloride (HCl), a corrosive and toxic gas that requires specialized scrubbing systems in high-temperature incinerators to be neutralized.[3][4] Disposing of this compound in non-halogenated waste streams contaminates the entire batch, preventing solvent recycling and dramatically increasing disposal costs.[2]
-
Nitrogen-Containing Heterocycle: The pyrrolopyridine core, common in pharmacologically active molecules, means that upon combustion, it can also form various nitrogen oxides (NOx), which are atmospheric pollutants.[5][6]
-
Toxicological Profile: While comprehensive toxicological data for this specific molecule is limited, structurally related compounds are known to be hazardous.[5][7] Prudent practice dictates treating it as a substance with potential for acute toxicity (if swallowed, inhaled, or in contact with skin), skin irritation, and serious eye irritation.[7][8][9][10]
Hazard Identification and Risk Mitigation
A thorough understanding of the hazards is essential before any handling or disposal operations commence. The precautionary principle must be applied: treat the substance as hazardous until proven otherwise.
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. All handling and disposal steps must be performed while wearing:
-
Eye Protection: Safety goggles with side-shields or a full-face shield.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.[12]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6][10]
Hazard Summary Table
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | Based on data for structurally similar chloro-aza-indoles and chloro-pyrrolo-pyrimidines.[7][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common hazard for functionalized aromatic heterocyclic compounds.[8][9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the solid or solutions can cause significant damage.[8][9][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust can irritate the respiratory tract.[5][6][9][10] |
| Environmental Hazard | Potentially toxic to aquatic life. | Chlorinated organic compounds pose a risk to ecosystems; do not let product enter drains.[5][7] |
| Combustion Byproducts | Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Oxides. | Thermal decomposition releases toxic and corrosive gases.[5][6] |
The Core Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound is managed safely from the point of use to its final destruction.
Step 1: Waste Segregation (The Critical Step)
-
Action: Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Solid Waste." This container must be made of a compatible material (e.g., HDPE - high-density polyethylene).[1]
-
Causality: This is the most important step in the disposal process. Segregating halogenated waste is essential for proper treatment via incineration and is a key requirement for environmental compliance.[1][2] Mixing this waste with non-halogenated solvents makes the entire volume more expensive and difficult to dispose of.[2]
Step 2: Collection of Pure and Grossly Contaminated Materials
-
Action: Place any unused or expired this compound directly into the "Halogenated Organic Solid Waste" container. Similarly, dispose of any items grossly contaminated with the solid, such as weighing paper or disposable spatulas.
-
Causality: Consolidating the primary waste stream prevents cross-contamination of other laboratory areas and waste containers.
Step 3: Decontamination of Labware and Surfaces
-
Action:
-
Rinse any contaminated glassware or equipment (e.g., spatulas, beakers) with a minimal amount of a suitable organic solvent, such as acetone or ethanol.
-
Collect this rinse solvent in a separate, clearly labeled waste container for "Halogenated Organic Solvent Waste."
-
Wipe down the work surface in the fume hood with a solvent-dampened towel and dispose of the towel in the solid waste container.
-
-
Causality: This two-stage process ensures that residual chemical is safely captured. The solvent rinse is now also a halogenated waste stream and must be treated as such.
Step 4: Spill Management
-
Action:
-
Ensure the spill is contained within the chemical fume hood. Evacuate personnel from the immediate area if necessary.[5]
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[7]
-
Carefully sweep up the absorbed material to avoid generating dust.[5][8]
-
Place the sweepings into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the spill area as described in Step 3.
-
-
Causality: Using a dry cleanup procedure for solids prevents the material from becoming airborne.[7] Containing the spill and all cleanup materials ensures no hazardous residue is left behind.
Step 5: Containerization and Labeling
-
Action:
-
Never fill a waste container beyond 90% of its capacity.[1]
-
Ensure the container cap is securely fastened at all times, except when adding waste.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents. Affix the appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).
-
-
Causality: Proper sealing and labeling are regulatory requirements that ensure safe handling during storage and transport, clearly communicating the container's contents and associated dangers to all personnel.
Step 6: Interim Storage
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should have secondary containment to control any potential leaks.
-
Causality: Safe interim storage prevents accidental spills, exposure, and reactions with incompatible materials while awaiting collection.
Step 7: Final Disposal
-
Action: Arrange for the collection of the waste by a licensed professional hazardous waste disposal company.[5][6] Provide the company with a copy of the Safety Data Sheet (SDS) for the material.
-
Causality: Final disposal must be handled by certified professionals who can transport the waste to a facility capable of high-temperature incineration with flue gas scrubbing, ensuring the complete and environmentally sound destruction of the compound.[3][4] This is the only acceptable terminal step.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and material flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- J&K Scientific. This compound | 920965-87-3. [Link]
- Hooker Chemical Corporation. (1968). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]
- Capot Chemical. MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Google Patents.
- Capot Chemical. MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. [Link]
- University of Washington Environmental Health & Safety. Hazardous Waste Reduction. [Link]
- PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]
- PubChemLite. 4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile. [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. capotchem.com [capotchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. As your partners in research, we are committed to providing value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest standards of safety. This document, crafted by our senior application scientists, offers a deep dive into the necessary precautions, operational plans, and disposal protocols for this compound, grounded in established safety principles and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, powdered substance that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound and its structural analogs[1]:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a common motif in pharmacologically active molecules, and the presence of a chloro- and a cyano- group necessitates a robust safety protocol to mitigate exposure risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Must be worn at all times when handling the compound. For operations with a higher risk of splashing or dust generation, a face shield worn over safety goggles is recommended. |
| Skin | Chemical-resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required. Consider a disposable gown for procedures with a high likelihood of contamination. |
| Hands | Double Gloving with Chemical-Resistant Gloves | Due to the chlorinated pyridine structure, nitrile gloves may offer limited protection against prolonged contact.[2][3] It is recommended to wear two pairs of gloves. The inner glove can be a standard nitrile glove, while the outer glove should be of a more robust material such as neoprene or butyl rubber for enhanced protection. Always inspect gloves for any signs of degradation before use and change them frequently. |
| Respiratory | NIOSH-approved Respirator | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved half-mask or full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. The following diagram and detailed protocols outline the procedural steps for common laboratory operations.
Caption: Step-by-step workflow for the safe handling of this compound.
Preparation
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is within the certified range. The workspace within the hood should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, reaction vessels, and solvents, and place them inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 2, ensuring a proper fit.
Handling in a Chemical Fume Hood
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a tared container. Perform this task in the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid any sudden movements that could generate dust.
-
Dissolution: Add the solvent to the reaction vessel in a slow and controlled manner to avoid splashing.
Post-Handling and Decontamination
-
Decontamination of Work Surfaces: All surfaces within the fume hood that may have come into contact with the compound should be decontaminated. A recommended procedure is to wipe the surfaces with a solution of 70% ethanol or a mild detergent solution, followed by a final wipe with water.[5][6]
-
Decontamination of Equipment: Non-disposable equipment should be thoroughly cleaned. This can be achieved by rinsing with an appropriate solvent in the fume hood, followed by washing with a laboratory detergent and water.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Caption: Emergency response workflow for a spill of this compound.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material to contain it.
-
Cleanup: Carefully collect the absorbed material or the damp paper towel and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area using a detergent solution, followed by a water rinse.[4]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible container.
-
Disposal Method: The recommended method of disposal is incineration by a licensed professional waste disposal service.[4][7] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, unlocking its potential while ensuring a safe and compliant laboratory environment.
References
- Synquest Labs. (n.d.). 4-Chloro-7-azaindole-5-carboxylic acid Safety Data Sheet.
- Chem-Space. (n.d.). Understanding the Properties and Handling of 4-Chloro-7-azaindole.
- ChemicalBook. (2025, September 27). 4-Chloro-7-azaindole - Safety Data Sheet.
- Capot Chemical Co., Ltd. (2013, August 26). MSDS of 4-Chloro-3-methyl-7-azaindole.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart.
- TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
- PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
- USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
- CymitQuimica. (2023, July 4). 4-Bromo-3-chloro-7-azaindole Safety Data Sheet.
- A.M. Leonard. (n.d.). 3M Multi-Gas/Vapor With P100 Filter Cartridge.
- Jaybro. (n.d.). 3M 6057 Respirator Cartridge, A1B1E1 Organic Vapour Acid Gas.
- Airgas. (n.d.). 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge.
- Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
- TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3.
- BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
- University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from University of Kentucky Research Safety.
- University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure.
- Scotia Health. (2021, January 12). Cytotoxic Drug Spill Clean-Up/Exposure - Policy.
- EHSO. (2025, January 14). Spill Control/Emergency Response.
- NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Dräger. (n.d.). Selection Guide for Air-Purifying Respirators.
- University of Nevada, Reno. (n.d.). Chapter 7, Biosafety Manual: Decontamination.
- University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
